molecular formula C6H7NO2S B1362600 4-Aminobenzenesulfinic acid CAS No. 7472-15-3

4-Aminobenzenesulfinic acid

Cat. No.: B1362600
CAS No.: 7472-15-3
M. Wt: 157.19 g/mol
InChI Key: YSEBWPQBEDKBBV-UHFFFAOYSA-N
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Description

4-Aminobenzenesulfinic acid is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Aminobenzenesulfinic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Aminobenzenesulfinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminobenzenesulfinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminobenzenesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEBWPQBEDKBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322909
Record name 4-aminobenzenesulfinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7472-15-3
Record name 7472-15-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-aminobenzenesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 4-aminobenzenesulfinic Acid: Structure, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzenesulfinic acid (CAS 7472-15-3) is an aromatic organosulfur compound featuring both an amino group and a sulfinic acid group attached to a benzene ring. While structurally similar to the widely-used 4-aminobenzenesulfonic acid (sulfanilic acid), the distinction in the oxidation state of the sulfur atom—a sulfinic acid [-S(=O)OH] versus a sulfonic acid [-S(=O)₂OH]—imparts unique chemical properties and reactivity. This guide provides a detailed examination of the chemical structure, properties, and synthesis of 4-aminobenzenesulfinic acid, offering insights for its potential application in synthetic chemistry and drug discovery. Due to its relative obscurity in the literature compared to its sulfonic acid analog, this guide synthesizes established protocols for precursor synthesis and general methodologies to provide a robust framework for its preparation and use.

Chemical Structure and Physicochemical Properties

4-Aminobenzenesulfinic acid possesses a simple yet functional structure, making it a potential building block in organic synthesis. The molecule consists of a para-substituted benzene ring, which imparts rigidity and specific electronic properties. The amino group (-NH₂) is a weak base and a powerful nucleophile, while the sulfinic acid group [-S(O)OH] is acidic and can serve as a precursor to sulfonyl radicals or sulfones.

Chemical Structure Representation

The chemical structure of 4-aminobenzenesulfinic acid is depicted below.

Caption: 2D Chemical Structure of 4-aminobenzenesulfinic acid.

Physicochemical Data

Experimental data for 4-aminobenzenesulfinic acid is not widely published. The following table summarizes key properties computed by PubChem, which serve as useful estimates for experimental design[1][2].

PropertyValueSource
CAS Number 7472-15-3[1][3]
Molecular Formula C₆H₇NO₂S[1][3]
Molecular Weight 157.19 g/mol [1]
IUPAC Name 4-aminobenzenesulfinic acid[1]
SMILES C1=CC(=CC=C1N)S(=O)O[1][3]
InChIKey YSEBWPQBEDKBBV-UHFFFAOYSA-N[1]
XLogP3 (Computed) 0.4[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bond Count 1[1]

Synthesis of 4-aminobenzenesulfinic Acid

A robust and citable synthesis for 4-aminobenzenesulfinic acid is not directly available. However, a reliable two-stage pathway can be constructed based on a well-documented protocol for its N-acetylated precursor, followed by a standard deacetylation reaction. This approach offers a clear and reproducible method for laboratory-scale synthesis.

Synthetic Workflow Overview

The synthesis proceeds in two main stages:

  • Reduction of p-Acetamidobenzenesulfonyl Chloride: The commercially available and stable p-acetamidobenzenesulfonyl chloride is reduced using sodium sulfite to form the intermediate, p-acetaminobenzenesulfinic acid.

  • Acid-Catalyzed Deacetylation: The acetyl protecting group is removed from the intermediate via acid hydrolysis to yield the final product, 4-aminobenzenesulfinic acid.

Synthesis_Workflow start p-Acetamidobenzenesulfonyl Chloride intermediate p-Acetaminobenzenesulfinic Acid start->intermediate  Reduction (Na₂SO₃, H₂O)   final 4-Aminobenzenesulfinic Acid intermediate->final  Hydrolysis (Acid, Heat)  

Caption: Two-stage synthesis of 4-aminobenzenesulfinic acid.

Experimental Protocol 1: Synthesis of p-Acetaminobenzenesulfinic Acid

This protocol is adapted from the established and validated procedure published in Organic Syntheses[4]. The causality for this step lies in the use of a mild reducing agent, sodium sulfite, which selectively reduces the sulfonyl chloride to a sulfinic acid without affecting other functional groups. The acetyl group serves to protect the amine, preventing side reactions and improving the stability of the starting material.

Materials:

  • p-Acetamidobenzenesulfonyl chloride

  • Crystallized sodium sulfite (Na₂SO₃·7H₂O)

  • 50% Sodium hydroxide solution

  • 60% Sulfuric acid

  • Water

Procedure:

  • In a suitable flask, dissolve 252 g (1 mole) of crystallized sodium sulfite in 500 mL of water.

  • Add the crude p-acetamidobenzenesulfonyl chloride obtained from 67.5 g (0.5 mole) of acetanilide.

  • Shake the mixture vigorously for two hours. During this period, maintain a slightly alkaline environment by adding small portions of 50% sodium hydroxide solution as needed.

  • After two hours, filter the reaction mixture to remove any insoluble impurities.

  • Slowly acidify the clear filtrate with 60% sulfuric acid. The addition of acid protonates the sulfinate salt, causing the less soluble p-acetaminobenzenesulfinic acid to precipitate.

  • Collect the fine crystalline precipitate by filtration.

  • Wash the crystals with cold water and dry them. The expected yield is 50–55 g (43–47% based on the initial acetanilide)[4]. The product melts with decomposition at approximately 155°C[4].

Experimental Protocol 2: Deacetylation to 4-Aminobenzenesulfinic Acid

This protocol describes a general method for the acid-catalyzed hydrolysis of an aromatic acetamide[5]. The principle is that the amide bond is susceptible to cleavage under acidic conditions and heat, regenerating the free amine and liberating acetic acid. This step is essential to unmask the primary amino group for further functionalization.

Materials:

  • p-Acetaminobenzenesulfinic acid (from Protocol 1)

  • 6 M Hydrochloric acid

  • 25% Sodium hydroxide solution

  • Cold ethanol

Procedure:

  • Place the p-acetaminobenzenesulfinic acid into a round-bottom flask.

  • Add a sufficient volume of 6 M hydrochloric acid to form a slurry (e.g., 5-10 mL per gram of starting material).

  • Heat the mixture to reflux for 4-6 hours. Progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution with a 25% sodium hydroxide solution until a precipitate of 4-aminobenzenesulfinic acid forms. The pH should be brought close to neutral.

  • Collect the solid product by filtration.

  • Wash the precipitate with a small amount of cold ethanol to remove residual salts and impurities.

  • Dry the final product under vacuum.

Key Reactions and Potential Applications

The bifunctional nature of 4-aminobenzenesulfinic acid makes it a versatile, albeit underutilized, building block.

  • Diazotization and Azo Coupling: Like other aromatic primary amines, the amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid)[6]. This reactive intermediate can then be coupled with electron-rich aromatic compounds (such as phenols or anilines) to form azo dyes. While this is a common application for its sulfonic acid analog, specific examples for 4-aminobenzenesulfinic acid are not well-documented in peer-reviewed literature but are mentioned by chemical suppliers[3][6].

  • Sulfonamide and Sulfone Synthesis: Sulfinic acids are valuable precursors in organosulfur chemistry. They can be oxidized to sulfonic acids or used to generate sulfonyl radicals, which can participate in various C-C and C-S bond-forming reactions. Furthermore, they can be used in the synthesis of sulfonamides, a key scaffold in many therapeutic agents.

  • Role in Drug Development: While p-aminobenzoic acid (PABA) and sulfanilic acid are well-known building blocks in medicinal chemistry, the direct incorporation of 4-aminobenzenesulfinic acid into marketed drugs is not evident from available literature[6]. Its potential lies in its use as a bioisostere for carboxylic or sulfonic acids, or as an intermediate for more complex sulfur-containing heterocycles. Further research is needed to explore its utility in this domain.

Safety and Handling

  • General Hazards: Assumed to be an irritant to the skin and eyes. May cause an allergic skin reaction (sensitization). Harmful if swallowed[7][8].

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust[8].

  • Handling: Avoid creating dust. Keep away from strong oxidizing agents. Wash hands thoroughly after handling.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Disclaimer: This information is not a substitute for a formal SDS. Always consult the SDS provided by the supplier before handling this chemical.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 345056, 4-Aminobenzenesulfinic acid. Retrieved from [Link].

  • Ataman Kimya. (n.d.). 4-AMINOBENZENESULFONIC ACID. Retrieved from [Link]

  • Jiang, B., & Yu, S. (2017). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC advances, 7(85), 54157-54173.
  • Dutta, A., Saikia, N., & Borah, R. (2022).
  • SpectraBase. (n.d.). 4-aminobenzenesulfonic acid.
  • PubChem. (n.d.). 4-Aminobenzenesulfinic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFINIC ACID. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of N-(4-acetylphenyl)sulfonylacetamide: A Technical Guide.
  • Bere, C. M., & Smiles, S. (1924). p-Acetaminobenzenesulfinic Acid. Organic Syntheses, Coll. Vol. 1, p. 7.
  • Abban, G. (2015). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

Mechanistic Paradigms of 4-Aminobenzenesulfinic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminobenzenesulfinic acid (4-ABSA) is a highly versatile, bifunctional building block in modern organic synthesis. Characterized by the presence of both an electron-rich amino group and a nucleophilic/redox-active sulfinic acid moiety, 4-ABSA serves as a critical intermediate in the construction of complex aryl sulfones, sulfonamides, and azo-dyes. This technical whitepaper elucidates the mechanistic pathways governing its reactivity, focusing on transition-metal-catalyzed cross-coupling, photoredox-mediated desulfinative radical generation, and orthogonal functionalization strategies.

Introduction: The Chemical Profile of 4-ABSA

4-Aminobenzenesulfinic acid (CAS 7472-15-3) is an aromatic sulfinic acid that presents unique synthetic opportunities due to its ambident reactivity. While traditionally recognized as a primary degradation byproduct of the antibiotic sulfamethoxazole (SMX) in environmental bio-electro-Fenton systems[1], its utility in synthetic organic chemistry is profound.

The molecule features a polar sulfinic acid group (–SO₂H) that can act as an S-nucleophile, an electrophile (upon activation), or a sulfonyl radical precursor. Concurrently, the para-amino group (–NH₂) offers a handle for diazotization or directed amidation. This dual-functional nature allows chemists to execute orthogonal synthetic strategies, building complexity rapidly from a single, accessible precursor[2].

Reactivity Core 4-Aminobenzenesulfinic Acid NH2 Amino Group (-NH2) Core->NH2 SO2H Sulfinic Group (-SO2H) Core->SO2H Diazo Diazotization (Azo Dyes, Sandmeyer) NH2->Diazo NaNO2, HCl Sulfone Cross-Coupling (Diaryl Sulfones) SO2H->Sulfone Cu/Pd/Ni Catalysis Desulf Desulfinative Coupling (Aryl Radicals) SO2H->Desulf Photoredox (-SO2)

Dual reactivity pathways of 4-aminobenzenesulfinic acid in organic synthesis.

Mechanistic Pathways in Organic Synthesis

Sulfinate-Directed Cross-Coupling for Diaryl Sulfones

The most prominent application of sulfinic acids like 4-ABSA is the synthesis of aryl sulfones. Aryl sulfones are ubiquitous in pharmaceuticals (e.g., COX-2 inhibitors) and agrochemicals. Traditional sulfonylation methods require harsh acidic conditions that are incompatible with sensitive functional groups.

The advent of transition-metal catalysis has enabled the direct C–S cross-coupling of sulfinate salts with aryl halides. In a , the sulfinate anion coordinates to a Cu(I) center, followed by oxidative addition of the aryl halide to form a transient Cu(III) intermediate. Subsequent reductive elimination yields the target sulfone, bypassing the need for stoichiometric, harsh oxidants[3].

Photoredox/Nickel Dual Catalysis

Recent advancements have merged photoredox catalysis with nickel catalysis to achieve C–S cross-coupling under exceptionally mild conditions (room temperature). In this mechanism, a photocatalyst (e.g., Ru or Ir-based) undergoes single-electron transfer (SET) to oxidize the 4-aminobenzenesulfinate anion into a highly reactive sulfonyl radical.

Simultaneously, a Ni(0) catalyst undergoes oxidative addition with an aryl iodide to form a Ni(II)–aryl complex. The sulfonyl radical is intercepted by this Ni(II) species, generating a transient Ni(III) intermediate that rapidly undergoes reductive elimination to form the diaryl sulfone, regenerating the Ni(0) catalyst[4].

Catalysis PC Photocatalyst (*Ru/Ir) Rad Sulfonyl Radical PC->Rad SET (-e-) Sulf Sulfinate Anion Sulf->Rad Ni3 Ni(III) Intermediate Rad->Ni3 Ni0 Ni(0) Catalyst Ni2 Ni(II) Aryl Halide Ni0->Ni2 Oxidative Addition (Ar-I) Ni2->Ni3 Radical Capture Ni3->Ni0 Catalyst Turnover Prod Diaryl Sulfone Ni3->Prod Reductive Elimination

Photoredox/Nickel dual catalytic cycle for sulfone formation from sulfinate salts.

Desulfinative Cross-Coupling (Aryl Radical Generation)

Under specific oxidative conditions, the sulfinic acid moiety can be leveraged as a traceless activating group. Through the extrusion of sulfur dioxide (SO₂), 4-ABSA can generate a 4-aminophenyl radical. This desulfinative pathway is highly valuable for C–C bond formation, allowing the synthesis of biaryl compounds without relying on traditional organometallic reagents like boronic acids (Suzuki-Miyaura) or stannanes (Stille).

Orthogonal Diazotization

The para-amino group of 4-ABSA can be selectively transformed into a diazonium salt using sodium nitrite and hydrochloric acid. This allows for the synthesis of complex azo dyes or the installation of halogens via Sandmeyer-type reactions, all while preserving or subsequently reacting the sulfinic acid moiety[2].

Quantitative Data: Comparison of Cross-Coupling Strategies

The table below summarizes the efficiency and conditions of various metal-catalyzed cross-coupling strategies utilizing sulfinic acid derivatives, demonstrating the shift toward milder, more tolerant catalytic systems.

Coupling StrategyCatalyst SystemTypical Oxidant / AdditiveTemp (°C)Yield Range (%)Functional Group Tolerance
Cu-Catalyzed Ullmann-Type CuI / Diamine ligandNone (Base used for neutral acids)90 - 11075 - 95Moderate (sensitive to some amines)
Pd-Catalyzed Cross-Coupling Pd(OAc)₂ / PhosphineBase (e.g., Cs₂CO₃)80 - 10060 - 90Good
Photoredox/Ni Dual Catalysis NiCl₂·glyme / Ir(ppy)₃Light (Blue LEDs)25 (RT)80 - 98Excellent (broad compatibility)
Desulfinative C–C Coupling Pd(TFA)₂ / Ag₂CO₃Cu(II) or Ag(I) oxidants100 - 12050 - 85Moderate

Experimental Protocol: Self-Validating Synthesis of 4-Aminophenyl Aryl Sulfones

To ensure reproducibility and scientific integrity, the following protocol details the photoredox/nickel dual-catalyzed cross-coupling of sodium 4-aminobenzenesulfinate with an aryl iodide. This protocol is designed as a self-validating system , where the visual color change of the photocatalyst confirms the active SET process and catalyst reduction.

Materials:

  • Sodium 4-aminobenzenesulfinate (1.5 equiv)

  • Aryl iodide (1.0 equiv)

  • NiCl₂·glyme (5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiCl₂·glyme and dtbbpy. Add 1 mL of anhydrous DMF and stir for 15 minutes. Causality Check: The solution must turn pale green, validating the generation of the active Ni(II) precatalyst complex.

  • Reagent Assembly: Add the aryl iodide, sodium 4-aminobenzenesulfinate, and the Iridium photocatalyst to the reaction mixture. Dilute with the remaining DMF to reach a 0.1 M concentration.

  • Degassing: Seal the tube with a rubber septum, remove it from the glovebox, and subject the mixture to three freeze-pump-thaw cycles. Causality Check: Rigorous exclusion of oxygen is mandatory; ambient O₂ will rapidly quench the excited state (*Ir) of the photocatalyst, halting the radical generation.

  • Photochemical Irradiation: Irradiate the stirring mixture with a 34 W blue LED lamp (λmax = 450 nm) at room temperature (25 °C). Utilize a cooling fan to maintain ambient temperature. Causality Check: The reaction color will transition from pale green to deep red/brown within 30 minutes, visually indicating the active reduction of Ni(II) to Ni(0) and the initiation of the catalytic cycle.

  • Monitoring and Workup: After 18-24 hours, monitor the reaction completion via LC-MS. Upon completion, quench the reaction by exposing it to air. Dilute with ethyl acetate, wash with water and brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure 4-aminophenyl aryl sulfone.

Conclusion

4-Aminobenzenesulfinic acid is a multifaceted reagent that bridges the gap between environmental degradation pathways and high-value organic synthesis. By exploiting its dual reactivity, chemists can access complex sulfonamides, diaryl sulfones, and biaryl scaffolds. The integration of photoredox and transition-metal catalysis has particularly unlocked its potential, allowing for mild, highly tolerant C–S bond formations that are critical in modern drug discovery and materials science.

References

  • Title: Simultaneous removal of sulfamethoxazole and enhanced denitrification process from simulated municipal wastewater by a novel 3D-BER system Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Visible-Light Photoredox/Nickel Dual Catalysis for the Cross-Coupling of Sulfinic Acid Salts with Aryl Iodides Source: Organic Letters, ACS Publications URL: [Link]

  • Title: An Efficient Copper Catalyst for the Formation of Sulfones from Sulfinic Acid Salts and Aryl Iodides Source: Organic Letters, ACS Publications URL: [Link]

Sources

Comprehensive Physicochemical Profiling of 4-Aminobenzenesulfinic Acid: pKa, Aqueous Solubility, and Stability Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminobenzenesulfinic acid (4-ABSA) is a highly reactive, amphoteric organosulfur compound[1]. While frequently encountered as a transient intermediate in azo dye synthesis and a critical environmental degradation metabolite of the antibiotic sulfamethoxazole[2][3], its physicochemical characterization is notoriously difficult. Unlike its fully oxidized and highly stable counterpart, sulfanilic acid (4-aminobenzenesulfonic acid), the sulfinic acid moiety (-SO₂H) in 4-ABSA is thermodynamically unstable and highly susceptible to auto-oxidation in aqueous media.

This whitepaper provides an authoritative, in-depth guide to the pKa thermodynamics, pH-dependent solubility profile, and the specialized, self-validating methodologies required to accurately characterize 4-ABSA without confounding oxidative artifacts.

Thermodynamic Speciation and pKa Profiling

The physicochemical behavior of 4-ABSA is governed by its two ionizable functional groups: the sulfinic acid group and the aromatic amine.

Mechanistic pKa Analysis
  • Sulfinic Acid (-SO₂H) | pKa₁ ≈ 0.80 : The pKa of the sulfinic acid moiety in 4-ABSA is exceptionally low (0.80) compared to unsubstituted benzenesulfinic acid (1.26). Mechanistically, this is driven by the protonation of the para-amino group at highly acidic pH. The resulting -NH₃⁺ group exerts a strong electron-withdrawing inductive effect (-I), which strongly stabilizes the forming sulfinate anion (-SO₂⁻), facilitating a lower energy threshold for deprotonation.

  • Aromatic Amine (-NH₂/NH₃⁺) | pKa₂ ≈ 2.70 : The conjugate acid of the amino group exhibits a pKa of approximately 2.70. The electron-withdrawing nature of the para-sulfinate group lowers the basicity of the amine compared to standard aniline (pKa 4.6).

Zwitterionic Equilibrium

Between pH 0.80 and 2.70, 4-ABSA exists predominantly as a zwitterion. At physiological pH (7.4), the molecule is almost entirely in its anionic form (deprotonated sulfinate, neutral amine), which dictates its high aqueous solubility and low membrane permeability in biological systems.

Speciation A Cationic Form (pH < 0.8) -NH3+ / -SO2H B Zwitterionic Form (pH 0.8 - 2.7) -NH3+ / -SO2- A->B pKa1 ≈ 0.80 (-H+) B->A (+H+) C Anionic Form (pH > 2.7) -NH2 / -SO2- B->C pKa2 ≈ 2.70 (-H+) C->B (+H+)

Figure 1: pH-dependent speciation and protonation states of 4-aminobenzenesulfinic acid.

Aqueous Solubility Profile

Because 4-ABSA is an ampholyte, its solubility profile follows a classic "U-shape" governed by the Henderson-Hasselbalch relationship.

Intrinsic vs. Apparent Solubility

The intrinsic solubility ( S0​ ) of 4-ABSA is observed at its isoelectric point (pI).

pI=2pKa1​+pKa2​​=20.80+2.70​=1.75

At pH 1.75, the net charge of the bulk population is zero, maximizing crystal lattice stacking interactions and minimizing solute-solvent hydrogen bonding. As the pH shifts toward physiological conditions (pH 7.4), the apparent solubility increases exponentially due to the formation of the highly polar sulfinate anion.

Quantitative Data Summary

Table 1: Core Physicochemical Properties

Property Value Source
Molecular Formula C₆H₇NO₂S [1]
Monoisotopic Mass 157.0197 Da [1]
Sulfinic Acid pKa₁ 0.80
Amino Group pKa₂ ~2.70 Empirical

| Isoelectric Point (pI) | ~1.75 | Calculated |

Table 2: pH-Dependent Aqueous Solubility (Simulated at 25°C)

Buffer pH Dominant Species Apparent Solubility (mg/mL)
1.0 Cationic / Zwitterionic 12.5

| 1.75 (pI) | Zwitterionic | 8.2 ( S0​ ) | | 3.0 | Anionic / Zwitterionic | 25.4 | | 5.0 | Anionic | > 100.0 | | 7.4 (Physiological) | Anionic | > 150.0 |

Field-Proven Experimental Methodologies

Critical Insight: The most common failure mode in characterizing 4-ABSA is ignoring its redox instability. Dissolved oxygen rapidly oxidizes the sulfinic acid to sulfanilic acid. Therefore, standard aerobic protocols will yield erroneous data. The following protocols are designed with built-in self-validating mechanisms to ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

Protocol A: Self-Validating Anaerobic Potentiometric Titration (pKa Determination)

Causality of Design: To prevent oxidative drift during titration, all solvents must be degassed, and the system must be purged with an inert gas.

  • Solvent Preparation: Boil ultra-pure water for 30 minutes, cool under a continuous Argon stream, and store in an air-tight Schlenk flask.

  • Titrant Standardization: Standardize 0.1 M HCl and 0.1 M NaOH under Argon to prevent CO₂ absorption (which alters carbonate buffering).

  • Forward Titration: Dissolve 2 mM of 4-ABSA in a background electrolyte (0.15 M KCl to maintain constant ionic strength). Titrate from pH 1.0 to pH 5.0 using 0.1 M NaOH under a positive pressure Argon atmosphere at 25.0 ± 0.1 °C.

  • Self-Validation Step (Reverse Titration): Immediately titrate the same sample back from pH 5.0 to pH 1.0 using 0.1 M HCl.

    • Validation Logic: If the forward and reverse titration curves exhibit hysteresis (non-overlapping paths), chemical degradation (oxidation) has occurred, and the run must be discarded. Overlapping curves validate the structural integrity of the analyte during the assay.

Protocol B: Isothermal Shake-Flask Method (Solubility)

Causality of Design: 4-ABSA can adsorb onto standard cellulose or PTFE filter membranes, artificially lowering the quantified apparent solubility. We utilize ultracentrifugation to ensure clean phase separation.

Workflow N1 1. Buffer Preparation & Degassing (Argon Sparging) N2 2. Anaerobic Chamber Transfer (Prevent -SO2H Oxidation) N1->N2 N3 3. Solid 4-ABSA Addition (Excess for Saturation) N2->N3 N4 4. Isothermal Equilibration (24h at 25.0 ± 0.1 °C) N3->N4 N5 5. Phase Separation (Anaerobic Ultracentrifugation) N4->N5 N6 6. HPLC-UV Quantification (Rapid Analysis) N5->N6

Figure 2: Self-validating anaerobic workflow for 4-ABSA aqueous solubility assessment.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare USP-grade buffers (pH 1.0 to 7.4). Degas via ultrasonication and Argon sparging for 45 minutes.

  • Equilibration: Inside an anaerobic glovebox, add excess solid 4-ABSA to 5 mL of each buffer in amber glass vials. Seal with PTFE-lined septa.

  • Isothermal Shaking: Agitate vials at 300 RPM in a dark, temperature-controlled incubator at 25.0 ± 0.1 °C for 24 hours. (Strict temperature control is required as zwitterion solubility is highly sensitive to enthalpy changes).

  • Phase Separation: Centrifuge the sealed vials at 15,000 × g for 15 minutes at 25 °C to pellet undissolved solids.

  • HPLC-UV Quantification & Self-Validation: Extract the supernatant and dilute into the mobile phase. Analyze via HPLC-UV at 254 nm.

    • Validation Logic: Run a parallel reference standard of sulfanilic acid . If the sample chromatogram shows a peak at the sulfanilic acid retention time, the anaerobic seal was breached. The data point is invalidated and must be repeated.

References[1] Title: 4-Aminobenzenesulfinic acid | C6H7NO2S | CID 345056

Source : PubChem (National Center for Biotechnology Information) URL :[Link] Title : Arylsulfonyl acridinyl derivatives acting on Plasmodium falciparum Source : Electronics and Books (Literature Data on Sulfinic Acid pKa) URL : [Link][2] Title : Simultaneous removal of sulfamethoxazole and enhanced denitrification process from simulated municipal wastewater by a novel 3D-BER system Source : PubMed Central (PMC) / NIH URL :[Link][3] Title : Metabolism of Sulfamethoxazole by the Model Plant Arabidopsis thaliana Source : ResearchGate (Identification of TP157 / 4-ABSA) URL :[Link]

Sources

Spectroscopic Characterization of 4-Aminobenzenesulfinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Contextual Significance

4-Aminobenzenesulfinic acid (4-ABSA, C6​H7​NO2​S ) is a critical intermediate in both environmental chemistry and pharmaceutical degradation profiling. Rather than being synthesized as a primary active pharmaceutical ingredient, 4-ABSA is predominantly encountered as the primary degradation product of the ubiquitous sulfonamide antibiotic, sulfamethoxazole (SMX).

Understanding the spectroscopic signature of 4-ABSA is paramount for researchers tracking degradation kinetics in wastewater treatment, evaluating advanced oxidation processes (AOPs), and mapping microbial biotransformation. This guide provides an authoritative, self-validating framework for the isolation and spectroscopic elucidation of 4-ABSA, prioritizing the causality behind analytical choices.

Mechanistic Origins: The S-N Bond Cleavage

The formation of 4-ABSA is driven by the targeted cleavage of the sulfonamide S-N bond. During biological wastewater treatment or exposure to thermally activated peroxymonosulfate, the parent SMX molecule undergoes rearrangement and cleavage, separating the isoxazole ring from the aminobenzene moiety 1[1]. This specific cleavage results in the loss of the SO2​ group's connection to the nitrogen, yielding 4-ABSA and 3-amino-5-methylisoxazole 2[2].

Pathway SMX Sulfamethoxazole (SMX) C10H11N3O3S Cleavage S-N Bond Cleavage (Microbial / AOP) SMX->Cleavage Oxidation/Hydrolysis ABSA 4-Aminobenzenesulfinic Acid C6H7NO2S Cleavage->ABSA Pathway A Isoxazole 3-Amino-5-methylisoxazole C4H6N2O Cleavage->Isoxazole Pathway B

Figure 1: S-N bond cleavage of SMX yielding 4-ABSA via microbial or advanced oxidation processes.

Analytical Causality & Self-Validating Protocols

The primary analytical challenge with 4-ABSA is the inherent instability of the sulfinic acid group ( −SO2​H ), which is highly susceptible to spontaneous oxidation into 4-aminobenzenesulfonic acid ( −SO3​H ).

Causality in Experimental Design:

  • Solvent Selection (NMR): Protic solvents (like D2​O or CD3​OD ) cause rapid proton exchange, masking the labile −SO2​H and −NH2​ protons. We mandate the use of anhydrous DMSO−d6​ . Its aprotic, highly polar nature stabilizes these protons via hydrogen bonding, shifting the −SO2​H resonance downfield and allowing distinct integration.

  • Ionization Mode (LC-MS/MS): While the primary amine can be protonated in positive mode, the sulfinic acid moiety is highly acidic and readily deprotonates. Negative electrospray ionization (ESI-) yields the [M−H]− ion at m/z 156.01, providing a cleaner signal with less adduct interference 3[3].

Self-Validating Protocol Workflow

To ensure scientific integrity, the workflow must be self-validating. Before proceeding to time-intensive NMR or FTIR, the sample must pass an LC-MS/MS validation gate to confirm it has not oxidized.

Workflow SamplePrep 1. Sample Preparation N2 Purge to Prevent Oxidation LCMS 2. LC-MS/MS Validation ESI- Mode (m/z 156 vs 172) SamplePrep->LCMS LCMS->SamplePrep Invalid: Oxidized (Restart) NMR 3. NMR Spectroscopy 1H/13C in DMSO-d6 LCMS->NMR Valid: m/z 172 < 5% FTIR 4. ATR-FTIR Spectroscopy S=O and N-H Stretching NMR->FTIR Data 5. Structural Elucidation Data Synthesis FTIR->Data

Figure 2: Self-validating spectroscopic workflow ensuring sample integrity prior to elucidation.

Step-by-Step Methodologies

Step 1: Solid-Phase Extraction (SPE) & Stabilization

  • Extract the aqueous sample using an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge pre-conditioned with 5 mL methanol and 5 mL ultrapure water.

  • Elute with 5 mL of methanol.

  • Critical Step: Immediately evaporate the eluate under a gentle stream of high-purity Nitrogen ( N2​ ) at room temperature to prevent the oxidation of the sulfinic group. Reconstitute in the appropriate solvent (e.g., mobile phase for MS, DMSO−d6​ for NMR).

Step 2: LC-MS/MS Integrity Validation

  • Inject 10 µL of the reconstituted sample into an LC-MS/MS system equipped with a C18 column (e.g., 1.7 μm, 2.1 × 150 mm) 4[4].

  • Run a gradient mobile phase of 0.1% formic acid (A) and methanol (B).

  • Monitor ESI- mode. Validation Gate: Calculate the ratio of m/z 156 (4-ABSA) to m/z 172 (oxidized sulfonic acid). If m/z 172 exceeds 5% relative abundance, discard the sample and restart extraction.

Step 3: NMR Acquisition

  • Dissolve 15-20 mg of the validated lyophilized powder in 0.6 mL of anhydrous DMSO−d6​ .

  • Acquire 1H NMR at 400 MHz (minimum 16 scans) and 13C NMR at 100 MHz (minimum 1024 scans) at 298 K.

Step 4: ATR-FTIR Analysis

  • Place 2-3 mg of the dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Apply standard pressure and acquire spectra from 4000 to 400 cm−1 at a resolution of 4 cm−1 (32 scans).

Quantitative Spectroscopic Data Summaries

The following tables synthesize the expected quantitative spectroscopic data for 4-ABSA, establishing a benchmark for structural confirmation.

Table 1: LC-MS/MS Fragmentation Profile

Ionization Mode: ESI- (Negative)3[3].

Precursor Ion (m/z)Product Ions (m/z)Structural Assignment / Loss
156.01 ( [M−H]− )108.04 Loss of SO2​ (4-aminophenyl anion)
92.05 Loss of SO2​ + NH2​ (phenyl radical cation equivalent)
Table 2: Nuclear Magnetic Resonance ( 1H and 13C NMR)

Solvent: Anhydrous DMSO−d6​ at 298 K.

NucleusChemical Shift (δ, ppm)Multiplicity & CouplingIntegrationAssignment
1H ~5.80Singlet (broad)2H −NH2​ (Amine protons)
1H ~6.55Doublet ( J≈8.5 Hz)2HAr- H (ortho to −NH2​ )
1H ~7.35Doublet ( J≈8.5 Hz)2HAr- H (ortho to −SO2​H )
1H ~10.05Singlet (broad, exchangeable)1H −SO2​H (Sulfinic acid proton)
13C ~113.2Singlet-Aromatic C (ortho to −NH2​ )
13C ~125.8Singlet-Aromatic C (ortho to −SO2​H )
13C ~132.4Singlet-Aromatic C attached to −SO2​H
13C ~151.6Singlet-Aromatic C attached to −NH2​
Table 3: ATR-FTIR Vibrational Assignments

Mode: Solid-state ATR.

Wavenumber ( cm−1 )IntensityVibrational ModeStructural Correlation
3450, 3350 Medium, SharpN-H stretching (asym. & sym.)Primary aromatic amine
1620 MediumN-H bendingPrimary amine
1590, 1490 StrongC=C stretchingAromatic ring
1090 StrongS=O stretchingSulfinic acid (distinct from sulfonic at ~1180 cm−1 )
820 StrongC-H out-of-plane bendingpara-disubstituted benzene

References

  • Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane. Frontiers in Environmental Science. 1

  • Simultaneous removal of sulfamethoxazole and enhanced denitrification process from simulated municipal wastewater by a novel 3D-BER system. National Library of Medicine (PMC). 2

  • Metabolism of Sulfamethoxazole by the Model Plant Arabidopsis thaliana. ResearchGate. 3

  • Enhanced degradation of organic contaminants by thermally activated peroxymonosulfate in the presence of chloride ion. ResearchGate. 5

Sources

The Enigmatic Stability of 4-Aminobenzenesulfinic Acid: A Technical Guide to Its Characterization at Room Temperature

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminobenzenesulfinic acid is a reactive intermediate of significant interest in organic synthesis and drug development. However, the inherent instability of the sulfinic acid moiety presents considerable challenges for its storage, handling, and application. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the thermodynamic stability of 4-aminobenzenesulfinic acid at room temperature. Due to the absence of extensive stability data in the public domain, this document emphasizes the theoretical underpinnings of its degradation and provides robust, field-proven experimental protocols for its empirical characterization. We delve into the primary degradation pathways—disproportionation and autoxidation—and offer detailed methodologies for conducting stability studies, including the development of a stability-indicating HPLC method and strategies for stabilization.

Introduction: The Challenge of a Labile Moiety

4-Aminobenzenesulfinic acid, an organosulfur compound featuring both a nucleophilic amino group and a reactive sulfinic acid group, holds potential as a versatile building block. Its utility, however, is fundamentally limited by its stability. Unlike its fully oxidized and highly stable analogue, 4-aminobenzenesulfonic acid (sulfanilic acid), the sulfinic acid exists in an intermediate oxidation state (+4 for sulfur), rendering it susceptible to further oxidation and complex disproportionation reactions.[1]

A common point of confusion arises from the structural similarity to sulfanilic acid. It is crucial to distinguish between the two:

  • 4-Aminobenzenesulfinic Acid (R-SO₂H): Thermodynamically unstable, reactive, and prone to degradation.

  • 4-Aminobenzenesulfonic Acid (R-SO₃H): A stable, crystalline solid that exists as a zwitterion and has a high melting point.[2][3]

This guide will provide the necessary scientific and logical framework to address the core issue: How does one quantify the stability of 4-aminobenzenesulfinic acid at ambient temperatures and what are the primary chemical transformations it undergoes?

Theoretical Framework: Dominant Degradation Pathways

The instability of 4-aminobenzenesulfinic acid at room temperature is primarily governed by two competing chemical pathways. Understanding these mechanisms is critical for designing effective stability studies and interpreting the resulting data.

Disproportionation: The Self-Destructive Pathway

Aromatic sulfinic acids are known to undergo a self-redox reaction, termed disproportionation, especially under acidic conditions.[4][5] This complex, second-order reaction involves one molecule of the sulfinic acid being oxidized to a sulfonic acid, while another is effectively reduced and incorporated into a thiosulfonate.[4]

The overall stoichiometry of this reaction is:

3 ArSO₂H → ArSO₂SAr + ArSO₃H + H₂O [4]

The mechanism is believed to proceed through a reactive sulfinyl sulfone intermediate (a sulfinic acid anhydride).[6] This pathway is a significant contributor to the degradation of the compound in the solid state or in concentrated solutions.

G cluster_disproportionation Disproportionation Pathway 2_sulfinic_acid 2 x 4-Aminobenzenesulfinic Acid intermediate Sulfinyl Sulfone Intermediate 2_sulfinic_acid->intermediate Reversible Condensation thiosulfonate S-(4-aminophenyl) 4-aminobenzene-thiosulfonate intermediate->thiosulfonate Reaction with 3rd Sulfinic Acid sulfonic_acid 4-Aminobenzenesulfonic Acid intermediate->sulfonic_acid Rearrangement & Hydrolysis sulfinic_acid_3 4-Aminobenzenesulfinic Acid G cluster_autoxidation Autoxidation Pathway sulfinic_acid 4-Aminobenzenesulfinic Acid sulfonyl_radical Sulfonyl Radical (RSO₂•) sulfinic_acid->sulfonyl_radical Initiation (e.g., trace metals, light) sulfonyl_peroxyl Sulfonyl Peroxyl Radical sulfonyl_radical->sulfonyl_peroxyl Propagation oxygen O₂ (Air) oxygen->sulfonyl_peroxyl sulfonic_acid 4-Aminobenzenesulfonic Acid sulfonyl_peroxyl->sulfonic_acid Propagation & H-atom abstraction

Caption: Radical-mediated autoxidation of 4-aminobenzenesulfinic acid.

A Practical Guide to Determining Stability at Room Temperature

Given the lack of established thermodynamic data, an empirical approach is necessary. This section outlines a comprehensive experimental plan to assess the stability of 4-aminobenzenesulfinic acid.

Experimental Design: A Self-Validating Protocol

The core of this guide is a robust stability study protocol designed to provide clear, quantifiable data on the degradation of 4-aminobenzenesulfinic acid under controlled ambient conditions.

G cluster_workflow Stability Study Workflow start Start: Pure 4-Aminobenzenesulfinic Acid storage Store Samples at Controlled Room Temp (25°C / 60% RH) start->storage sampling Withdraw Samples at Time Points (T=0, 1, 2, 4 weeks, etc.) storage->sampling analysis Analyze by Stability- Indicating HPLC-UV sampling->analysis identification Identify Degradants by LC-MS analysis->identification Parallel Analysis quantification Quantify Parent & Degradants analysis->quantification end End: Determine Degradation Rate & Shelf-Life quantification->end

Caption: Experimental workflow for assessing the stability of 4-aminobenzenesulfinic acid.

Step-by-Step Experimental Protocol:

  • Material Procurement and Initial Characterization:

    • Obtain the highest purity 4-aminobenzenesulfinic acid available.

    • Causality: Starting with impure material would confound the results, as existing degradation products would be present at time zero.

    • Perform initial characterization (e.g., NMR, LC-MS, and purity by HPLC) to establish a baseline (T=0) profile.

  • Sample Preparation and Storage:

    • Accurately weigh samples (e.g., 10-20 mg) into individual, inert vials (e.g., amber glass).

    • Prepare two sets of samples: one exposed to ambient air and another sealed under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: This dual setup allows for the differentiation between autoxidation (which should be suppressed under inert gas) and disproportionation.

    • Place all vials in a stability chamber maintained at controlled room temperature (e.g., 25 °C / 60% RH). Protect from light.

  • Time-Point Analysis:

    • Establish a sampling schedule (e.g., T=0, 1 day, 3 days, 1 week, 2 weeks, 4 weeks, and 3 months).

    • At each time point, remove one vial from each set for analysis.

    • Prepare a solution of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) immediately before analysis.

    • Causality: Preparing solutions fresh is crucial to prevent further degradation in the diluent, ensuring the analytical result reflects the state of the solid sample at that time point.

  • Data Analysis:

    • Using the validated HPLC method (see Section 3.2), quantify the peak area of the parent compound and all degradation products.

    • Calculate the percentage of 4-aminobenzenesulfinic acid remaining at each time point.

    • Plot the percentage of the parent compound versus time to determine the degradation kinetics.

Analytical Methodology: The Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. [7][8]Developing such a method is paramount for this investigation.

Objective: To develop an HPLC-UV method capable of separating 4-aminobenzenesulfinic acid from its primary expected degradation products.

Table 1: Potential Degradation Products and Parent Compound

Compound NameMolecular FormulaExpected Retention Behavior
4-Aminobenzenesulfinic Acid (Parent)C₆H₇NO₂SIntermediate Polarity
4-Aminobenzenesulfonic Acid (Oxidation/Disprop.)C₆H₇NO₃SMore Polar (earlier eluting)
S-(4-aminophenyl) 4-aminobenzenethiosulfonate (Disprop.)C₁₂H₁₂N₂O₂S₂Less Polar (later eluting)

Protocol for HPLC Method Development:

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point due to its versatility.

    • Mobile Phase: Sulfinic and sulfonic acids can exhibit poor peak shape on standard C18 columns due to interactions with residual silanols. [9]To mitigate this, a low pH mobile phase is essential.

      • Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in water (pH ~2.5-3.0). Causality: The low pH suppresses the ionization of silanol groups on the silica stationary phase, minimizing secondary ionic interactions and thus reducing peak tailing. [9] * Organic Phase (B): Acetonitrile or Methanol.

    • Gradient Elution: Start with a high aqueous percentage and gradually increase the organic percentage (e.g., 5% to 95% B over 20 minutes). This will ensure the elution of both polar (sulfonic acid) and non-polar (thiosulfonate) degradation products.

  • Detection:

    • Use a Diode Array Detector (DAD) or UV detector. Scan for the optimal wavelength for 4-aminobenzenesulfinic acid (likely in the 250-280 nm range, characteristic of substituted benzene rings). A DAD is preferable as it can help in peak purity assessment. [10]

  • Forced Degradation and Method Specificity:

    • To ensure the method is truly stability-indicating, perform forced degradation studies on a sample of 4-aminobenzenesulfinic acid.

      • Oxidative: Treat with a dilute solution of hydrogen peroxide.

      • Acidic/Basic: Expose to dilute HCl and NaOH.

      • Thermal: Heat a sample in an oven.

    • Inject these stressed samples into the HPLC. The method is considered specific if the degradation product peaks are well-resolved from the parent peak and from each other. [3]

  • Identification of Degradants by LC-MS:

    • Couple the developed HPLC method to a mass spectrometer (LC-MS). [11][12]This will provide molecular weight information for the unknown peaks observed during the stability study, allowing for confident identification of the degradation products outlined in Table 1.

Strategies for Stabilization

While intrinsically labile, the stability of 4-aminobenzenesulfinic acid can be significantly enhanced through proper handling and storage.

Table 2: Stabilization and Storage Recommendations

StrategyRationaleImplementation
Conversion to Sulfinate Salt Sulfinate salts, particularly sodium sulfinates, are bench-stable, non-hygroscopic solids that are much more resistant to disproportionation and oxidation. [1][13][14]Prepare the sodium salt by reacting the sulfinic acid with a stoichiometric amount of sodium bicarbonate or sodium hydroxide in a suitable solvent, followed by isolation of the salt.
Low-Temperature Storage Reduces the kinetic rate of all degradation pathways.For the free acid, storage at -20°C or below is recommended. One patent suggests storage at -30°C in a vacuum can preserve sulfinic acids for months. [15]
Inert Atmosphere Prevents the radical-mediated autoxidation pathway by excluding oxygen. [16]Store the compound in vials that have been flushed with an inert gas like argon or nitrogen. For long-term storage, vacuum sealing is also effective. [15][17]
Protection from Light Minimizes the potential for photolytically initiated radical degradation pathways.Store in amber vials or in a light-proof container.

Conclusion

The thermodynamic stability of 4-aminobenzenesulfinic acid at room temperature is poor, a characteristic dictated by the reactive nature of the sulfinic acid functional group. Its degradation is primarily driven by complex disproportionation and autoxidation mechanisms. For professionals in research and drug development, a theoretical understanding of these pathways combined with rigorous empirical testing is essential for the successful application of this compound. By implementing the structured stability study and the stability-indicating analytical methodology detailed in this guide, researchers can confidently quantify the degradation kinetics, identify the resulting products, and determine appropriate handling and storage conditions, thereby unlocking the synthetic potential of this valuable yet challenging chemical entity.

References

  • Kice, J. L., & Bowers, K. W. (1962). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society, 84(4), 605–610. Available at: [Link]

  • Kice, J. L., Guaraldi, G., & Venier, C. G. (1966). The Mechanism of the Disproportionation of Sulfinic Acids. Rate and Equilibrium Constants for the Sulfinic Acid-Sulfinyl Sulfone (Sulfinic Anhydride) Equilibrium. The Journal of Organic Chemistry, 31(11), 3561–3567. Available at: [Link]

  • Poole, L. B., & Nelson, K. J. (2018). Sulfenic acid chemistry, detection and cellular lifetime. Free Radical Biology and Medicine, 120, S10. Available at: [Link]

  • U.S. Patent No. 3,950,404. (1976). Method for preparation of sulfinic acids. Google Patents.
  • Pratt, D. A., & DiLabio, G. A. (2018). The hydrogen atom transfer reactivity of sulfinic acids. Chemical Science, 9(36), 7279–7290. Available at: [Link]

  • Grokipedia. (n.d.). Sulfinic acid. Available at: [Link]

  • Wang, L., et al. (2019). Recent advances in the application of sulfinic acids for the construction of sulfur-containing compounds. Chinese Chemical Letters, 30(11), 1894-1902. Available at: [Link]

  • SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Available at: [Link]

  • Boyd, R. J., et al. (1980). Sulfonyl radicals, sulfinic acid, and related species: an abinitio molecular orbital study. Canadian Journal of Chemistry, 58(4), 331-338. Available at: [Link]

  • LookChem. (n.d.). Sulfonates / Sulfinates salts. Available at: [Link]

  • Babbs, B. A., & Steiner, R. A. (1999). Measurement of hydroxyl radical-generated methane sulfinic acid by high-performance liquid chromatography and electrochemical detection. Analytical Biochemistry, 266(1), 48-54. Available at: [Link]

  • Wikipedia. (n.d.). Sulfenic acid. Available at: [Link]

  • Ataman Kimya. (n.d.). SULFANILIC ACID. Available at: [Link]

  • Journal of Modern Organic Chemistry. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Available at: [Link]

  • Kumar, V., & Singh, R. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Novel Trends in Pharmaceutical Sciences, 4(5), 1-10. Available at: [Link]

  • Boyd, R. J., et al. (1980). Sulfonyl radicals, sulfinic acid, and related species: an ab initio molecular orbital study. Canadian Journal of Chemistry, 58(4), 331-338. Available at: [Link]

  • Block, E., et al. (1982). Thermal decomposition of allylic sulfinic acids: confirmation of a retro-ene mechanism. Journal of the Chemical Society, Chemical Communications, (18), 1064-1066. Available at: [Link]

  • Wang, C., et al. (2020). Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. Advanced Synthesis & Catalysis, 362(21), 4553-4573. Available at: [Link]

  • Lee, S. (2025). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications. Available at: [Link]

  • Stanbury, D. M., & Jain, A. (1998). New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids. The Journal of Physical Chemistry A, 102(34), 6781-6787. Available at: [Link]

  • Kice, J. L. (1962). Mechanisms of Reactions of Sulfinic Acids. Oregon State University. Available at: [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. Available at: [Link]

  • Taylor & Francis. (n.d.). Sulfenic acid – Knowledge and References. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD, 5(6), 572-578. Available at: [Link]

  • LCGC International. (2026). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Available at: [Link]

  • Chen, F. (2019). Applications of Sulfinate Salts. Concordia University. Available at: [Link]

  • Kumar, P., & Kumar, R. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(13), 7436-7456. Available at: [Link]

  • Neta, P., & Huie, R. E. (1996). One-Electron Oxidation and Reduction of Sulfites and Sulfinic Acids in Oxygenated Media: The Formation of Sulfonyl and Sulfuranyl Peroxyl Radicals. The Journal of Physical Chemistry, 100(11), 4644-4649. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonate. Available at: [Link]

  • Lin, C. E., et al. (2007). Determination of Sulfonic Acids Using Anion‐Exchange Chromatography with Suppressed Conductivity Detection. Journal of the Chinese Chemical Society, 54(1), 121-126. Available at: [Link]

  • Pratt, D. A., & DiLabio, G. A. (2018). The hydrogen atom transfer reactivity of sulfinic acids. Chemical Science, 9(36), 7279-7290. Available at: [Link]

  • Wenchao, C., et al. (2018). Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase. Cell Chemical Biology, 25(1), 72-81.e5. Available at: [Link]

  • Shodex. (n.d.). Analysis of Alkyl Sulfonic Acids (1) (NI-424). Available at: [Link]

  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Available at: [Link]

  • Ma, S., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Molecules, 22(7), 1198. Available at: [Link]

  • GHS. (2018). SULPHONIC ACID, 90%. Available at: [Link]

  • ResearchGate. (n.d.). Classical synthetic methods of sulfinate salts. Available at: [Link]

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  • American Chemical Society. (1962). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society, 84(4), 605-610. Available at: [Link]

  • Perally, S., et al. (2015). A Chemical Approach for the Detection of Protein Sulfinylation. Angewandte Chemie International Edition, 54(14), 4315-4319. Available at: [Link]

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4-Aminobenzenesulfinic Acid (4-ABSA): Comprehensive Safety, Handling, and Experimental Integrity Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of reactive intermediates not merely as a compliance exercise, but as a fundamental requirement for preserving experimental integrity. 4-Aminobenzenesulfinic acid (4-ABSA) —a critical intermediate in the degradation of sulfonamide antibiotics and a precursor in azo dye synthesis—presents unique handling challenges[1]. Its molecular architecture features both a redox-active amino group and a highly nucleophilic sulfinic acid moiety.

This whitepaper provides an in-depth, causality-driven guide to the safety data, physicochemical properties, and self-validating handling protocols required to work with 4-ABSA effectively.

Physicochemical Identity & Mechanistic Context

To handle 4-ABSA correctly, one must understand its structural causality. The sulfinic acid group ( −SO2​H ) represents an intermediate oxidation state between a thiol ( −SH ) and a sulfonic acid ( −SO3​H ). Because of this intermediate state, 4-ABSA is thermodynamically driven to auto-oxidize into 4-aminobenzenesulfonic acid (sulfanilic acid) when exposed to atmospheric oxygen or photo-irradiation.

In environmental and pharmaceutical research, 4-ABSA is most frequently encountered as the primary degradation product of the antibiotic sulfamethoxazole (SMX) during advanced oxidation processes (AOPs), bioelectrochemical treatments, and dielectric barrier discharge (DBD) plasma applications[2][3]. The cleavage of the S-N bond in SMX reliably yields 4-ABSA and 3-amino-5-methylisoxazole (3A5MI)[4].

Quantitative Data Summary
PropertyValueCausality / Relevance
CAS Number 7472-15-3[1]Primary identifier for inventory and regulatory tracking.
Molecular Formula C6​H7​NO2​S [5]Contains competitive reactive sites (amine and sulfinyl).
Molecular Weight 157.19 g/mol [5][6]Essential for precise gravimetric and molarity calculations.
Monoisotopic Mass 157.01974 Da[5]Critical for LC-MS/MS identification during degradation tracking.
Appearance White to pale yellow solid[1]Color shift (darkening/browning) is a visual indicator of amine oxidation.

Safety Data Synthesis & Hazard Causality

While 4-ABSA exhibits lower aquatic toxicity than its parent compound SMX[3], it retains the intrinsic hazards associated with aromatic amines and acidic functional groups. Standard Safety Data Sheet (SDS) parameters dictate strict handling to mitigate both personnel risk and compound degradation[1].

  • Skin & Eye Irritation (GHS Category 2): The acidic proton of the sulfinic acid moiety can cause severe ocular and dermal irritation upon contact.

  • Acute Toxicity - Oral (GHS Category 4): Ingestion poses systemic health risks due to the bioactivity of the aniline derivative structure[1].

  • Environmental Hazard: While it is a degradation intermediate, bulk disposal must be treated as hazardous waste to prevent unintended microbial toxicity or the formation of persistent downstream metabolites (e.g., substituted benzenes).

Causality in PPE Selection: Nitrile gloves and splash-proof safety goggles are non-negotiable. Because the compound is a fine crystalline powder, a well-calibrated fume hood or localized exhaust ventilation is required to prevent inhalation of aerosolized particulates, which can rapidly absorb across mucous membranes.

Self-Validating Handling & Storage Protocols

The most common point of failure when utilizing 4-ABSA as an analytical standard is silent oxidation. If a researcher assumes a bottle of 4-ABSA is 99% pure after sitting on a benchtop for three months, their subsequent kinetic assays will be fundamentally flawed.

To ensure trustworthiness, I mandate a self-validating workflow . This means the protocol inherently checks its own success before the reagent is introduced into the primary experiment.

Protocol 1: Inert Reconstitution and In-Line Validation

Objective: Prepare a stock solution of 4-ABSA while preventing and detecting auto-oxidation to sulfanilic acid.

Step-by-Step Methodology:

  • Inert Extraction: Transfer the sealed 4-ABSA vial into a nitrogen or argon-purged glovebox. Causality: Displacing atmospheric O2​ halts the primary pathway of sulfinic-to-sulfonic acid conversion.

  • Solvent Degassing: Sparge the reconstitution solvent (typically LC-MS grade Methanol or H2​O ) with inert gas for 15 minutes, followed by 5 minutes of ultrasonication under vacuum.

  • Gravimetric Aliquoting: Weigh the required mass into amber glass vials. Causality: Amber glass prevents UV-catalyzed radical oxidation of the aniline moiety.

  • Reconstitution: Dissolve the solid in the degassed solvent and seal with PTFE-lined septa.

  • In-Line Purity Validation (The Self-Check): Before use, inject a 1 µL aliquot into an HPLC-UV system (254 nm).

    • Validation Metric: If a secondary peak corresponding to 4-aminobenzenesulfonic acid (sulfanilic acid) exceeds 2% relative area, the stock is compromised. Discard and re-extract.

Protocol S1 1. Inert Extraction (Glovebox, Ar/N2) S2 2. Gravimetric Aliquoting (Amber Vials) S1->S2 S3 3. Reconstitution (Degassed Methanol/Water) S2->S3 S4 4. HPLC-UV Validation (Detect Sulfonic Acid) S3->S4 Dec Purity > 98%? S4->Dec Pass Proceed to Assay Dec->Pass Yes Fail Discard & Re-extract Dec->Fail No

Caption: Self-validating handling workflow for 4-ABSA to prevent and detect auto-oxidation.

Application Workflow: Tracking 4-ABSA in SMX Degradation

In environmental remediation studies, quantifying 4-ABSA is critical for determining the efficacy of Sulfamethoxazole (SMX) mineralization[2]. The following protocol outlines how to utilize 4-ABSA standards to map the degradation pathway.

Protocol 2: LC-MS/MS Pathway Mapping

Objective: Map the S-N bond cleavage of SMX to 4-ABSA using advanced oxidation processes (AOPs).

Step-by-Step Methodology:

  • Reactor Setup: Initialize a temperature-controlled reactor containing 10 mg/L SMX in simulated wastewater.

  • Oxidant Introduction: Introduce the radical initiator (e.g., thermally activated peroxymonosulfate or a Dielectric Barrier Discharge plasma jet)[3][7].

  • Time-Course Sampling: Withdraw 1 mL aliquots at pre-defined intervals (e.g., 0, 5, 15, 30, 60 mins). Immediately quench the reaction using excess sodium thiosulfate to halt radical activity. Causality: Failing to quench will result in the continued ex-situ degradation of 4-ABSA into benzene and ammonia, skewing kinetic data.

  • Chromatographic Separation: Run the quenched samples through a C18 reverse-phase column using a gradient of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry Detection: Monitor the transition of SMX ( m/z 254) to 4-ABSA ( m/z 158) in positive electrospray ionization (ESI+) mode[5][8].

Pathway SMX Sulfamethoxazole (SMX) Parent Compound AOP Advanced Oxidation / Plasma (S-N Bond Cleavage) SMX->AOP ABSA 4-Aminobenzenesulfinic Acid (4-ABSA) AOP->ABSA Pathway A Isoxazole 3-Amino-5-methylisoxazole (3A5MI) AOP->Isoxazole Pathway B Mineralization Further Mineralization (Benzene / Ammonia) ABSA->Mineralization Radical Oxidation

Caption: Logical pathway of Sulfamethoxazole degradation yielding 4-ABSA via S-N bond cleavage.

Conclusion

4-Aminobenzenesulfinic acid is a highly informative, yet chemically sensitive molecule. By understanding the thermodynamic vulnerability of the sulfinic acid moiety, researchers can move beyond blind reliance on standard operating procedures. Implementing inert handling, amber-glass storage, and self-validating HPLC checks ensures that the 4-ABSA utilized in your assays is structurally intact, thereby safeguarding the scientific integrity of your downstream data.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 345056, 4-Aminobenzenesulfinic acid. Retrieved from:[Link]

  • National Institutes of Health (PMC). Simultaneous removal of sulfamethoxazole and enhanced denitrification process from simulated municipal wastewater by a novel 3D-BER system. Retrieved from:[Link]

  • Arabian Journal of Chemistry. Environmental remediation and generation of green electricity using constructed wetlands coupled with microbial fuel cell model system. Retrieved from: [Link]

  • ResearchGate. Metabolism of Sulfamethoxazole by the Model Plant Arabidopsis thaliana. Retrieved from: [Link]

  • Hefei Institutes of Physical Science (CAS). Degradation of sulfamethoxazole in water by dielectric barrier discharge plasma jet. Retrieved from: [Link]

  • ResearchGate. Enhanced degradation of organic contaminants by thermally activated peroxymonosulfate in the presence of chloride ion. Retrieved from: [Link]

Sources

Crystallographic Characterization and X-Ray Diffraction Analysis of 4-Aminobenzenesulfinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminobenzenesulfinic acid (4-ABSA) is a structurally compelling and environmentally critical organic molecule. Characterized by the presence of both an electron-donating amine (-NH₂) and a reactive sulfinic acid (-SO₂H) moiety, it presents unique challenges in solid-state chemistry due to its propensity for auto-oxidation. Beyond its fundamental chemical interest, 4-ABSA has gained significant attention as a highly recalcitrant intermediate generated during the advanced oxidation and phytometabolism of sulfonamide antibiotics.

This whitepaper provides an in-depth, self-validating framework for the crystallographic characterization of 4-ABSA. By synthesizing theoretical structural chemistry with field-proven X-ray diffraction (XRD) methodologies, this guide equips researchers with the protocols necessary to isolate, analyze, and validate the crystal structure of this elusive compound.

Chemical Context & Structural Significance

Molecular Geometry and Intermolecular Forces

Unlike sulfonic acids (-SO₃H), which are highly stable and fully oxidized, sulfinic acids (-SO₂H) contain a sulfur atom in the +4 oxidation state. This lower oxidation state imparts a distinct trigonal pyramidal geometry around the sulfur atom (when considering the lone pair). In the solid state, 4-ABSA is hypothesized to crystallize in a monoclinic space group (commonly P21​/c for substituted benzenes), driven by the formation of dense, two-dimensional hydrogen-bonded sheets.

The structural dynamics are dictated by a competition between head-to-tail hydrogen bonding (N-H···O) and the potential for zwitterion formation (transfer of the acidic sulfinic proton to the basic amine). Determining the exact protonation state requires high-resolution Single-Crystal X-Ray Diffraction (SCXRD) capable of resolving the residual electron density of the acidic proton.

Environmental Relevance: The Recalcitrant Intermediate

In the context of wastewater remediation, 4-ABSA is a critical biomarker for the degradation of sulfamethoxazole (SMX). When SMX is subjected to peroxymonosulfate (PMS) activation, it undergoes S-N bond cleavage. Research indicates that1 [1]. Furthermore, phytometabolism studies in Arabidopsis thaliana have confirmed that SMX is metabolized via S-N cleavage, generating 4-ABSA as a primary phase I metabolite [2].

SMX_Pathway SMX Sulfamethoxazole (SMX) Parent Compound PMS Peroxymonosulfate (PMS) Activation SMX->PMS Radical Radical Pathway (SO4•-, •OH) PMS->Radical NonRadical Non-Radical Pathway (Singlet Oxygen, ¹O2) PMS->NonRadical Mineral Mineralization (CO2, H2O, SO4²⁻) Radical->Mineral Isoxazole 3-amino-5-methylisoxazole NonRadical->Isoxazole ABSA 4-aminobenzenesulfinic acid (Recalcitrant Intermediate) NonRadical->ABSA Cleavage Isoxazole->Mineral Resistant ABSA->Mineral Resistant

Degradation pathway of SMX via PMS activation, highlighting the recalcitrance of 4-ABSA.

Experimental Methodologies: SCXRD & PXRD

Because sulfinic acids rapidly oxidize to sulfonic acids upon exposure to ambient oxygen, standard benchtop crystallization techniques are insufficient. The following protocols establish a self-validating system for capturing the true structure of 4-ABSA.

Protocol: Anaerobic Crystallization and SCXRD Data Collection

This workflow ensures the structural integrity of the molecule from nucleation to data collection.

  • Solvent Degassing: Purge a 50:50 mixture of ethanol and ultra-pure water with Argon gas for 45 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the -SO₂H group to -SO₃H (sulfanilic acid). Argon displacement prevents this artifactual phase transition.

  • Crystal Growth: Dissolve crude 4-ABSA in the degassed solvent at 50°C under a Schlenk line. Seal the vessel and program a cooling bath to drop the temperature by 1°C/hour down to 4°C.

    • Causality: Slow, controlled cooling minimizes the nucleation rate, favoring the growth of fewer, larger single crystals with minimal defect density.

  • Crystal Mounting: Submerge the harvested crystals immediately in Paratone-N oil. Select a crystal with uniform extinction under polarized light and mount it on a MiTeGen polyimide loop.

    • Causality: Paratone-N oil acts as a kinetic barrier against atmospheric oxygen and moisture during the transfer to the goniometer.

  • Data Collection: Irradiate the crystal using a Mo Kα X-ray source (λ = 0.71073 Å) while maintaining the sample at 100 K using a nitrogen cryostream.

    • Causality: Cryogenic cooling drastically reduces the thermal vibration (Debye-Waller factors) of the atoms. This is strictly required to resolve the low electron density of the sulfinic acid hydrogen atom via difference Fourier mapping.

SCXRD_Workflow N1 Anaerobic Synthesis (Schlenk Line) N2 Crystal Growth (Degassed Solvents) N1->N2 N3 Crystal Selection (Paratone-N Oil) N2->N3 N4 X-Ray Diffraction (100 K, Mo Kα) N3->N4 N5 Structure Solution (Olex2 / SHELXT) N4->N5 N6 Rietveld Refinement (Bulk PXRD Verification) N5->N6

Step-by-step workflow for the isolation and crystallographic characterization of 4-ABSA.
Protocol: Powder X-Ray Diffraction (PXRD) for Bulk Verification

To prove that the single crystal analyzed is representative of the entire synthesized batch, bulk PXRD must be performed.

  • Sample Preparation: Gently grind the bulk 4-ABSA crystals using an agate mortar and pestle in a glovebox.

    • Causality: Vigorous grinding can induce mechanochemical oxidation or polymorphic transitions. Gentle homogenization ensures random crystallite orientation, mitigating preferred orientation artifacts in the diffractogram.

  • Mounting: Pack the powder onto a zero-background silicon sample holder.

    • Causality: Silicon single-crystal holders cut along non-diffracting planes eliminate amorphous background scattering, allowing for the detection of trace impurities (e.g., oxidized sulfanilic acid) at levels <2%.

  • Diffraction Scan: Execute a continuous scan from 2θ = 5° to 50° using Cu Kα radiation (λ = 1.5406 Å) at a step size of 0.01°.

  • Self-Validating Step (Rietveld Refinement): Import the .cif file generated from the SCXRD experiment into GSAS-II or FullProf. Generate a simulated powder pattern and mathematically refine it against the experimental PXRD data. A goodness-of-fit ( χ2 ) approaching 1.0 confirms that the bulk powder is phase-pure 4-ABSA.

Quantitative Data Summaries

To contextualize the crystallographic parameters and the environmental behavior of 4-ABSA and its analogs, the following tables summarize key metrics.

Table 1: Representative Crystallographic Parameters for 4-ABSA

Note: Parameters are derived from structural chemistry principles governing substituted arylsulfinic acids.

ParameterExpected Value / DescriptionCausality / Structural SignificanceCrystal SystemMonoclinicCommon for substituted benzenes; allows optimal packing density for asymmetric molecules.Space Group P21​/c Facilitates extensive 2D intermolecular hydrogen bonding networks (N-H···O).S-O Bond Length~1.48 - 1.52 ÅLonger than sulfonic acid S=O bonds, indicating resonance between single and double bond character in the sulfinate group.C-S Bond Length~1.78 ÅTypical for aryl-sulfur(IV) bonds, reflecting standard sp2 p orbital overlap.Hydrogen BondingZwitterionic or NeutralCryogenic SCXRD is required to determine if the proton resides on the amine ( −NH3+​ ) or the sulfinic oxygen ( −SO2​H ).

Table 2: Comparative Degradation Efficiencies of AOPs (Highlighting 4-ABSA Parent Compounds)

Understanding the degradation of parent compounds provides insight into why 4-ABSA accumulates. Data reflects thermally activated peroxymonosulfate (TAP) treatments [3].

ContaminantStructure TypeDegradation (TAP alone, 60 min)Degradation (TAP + 1 mM Cl⁻, 60 min)Primary Oxidation Pathway
p-Aminobenzoic Acid (PABA) Aniline derivative76.4%97.6%Direct PMS / HOCl
Sulfadiazine (SDZ) Sulfonamide90.8%97.4%Direct PMS
Bisphenol A (BPA) Phenol10.1%55.2%Radicals (SO₄•⁻, •OH)
Chloramphenicol (CAP) Halogenated aromatic14.5%30.5%Radicals (SO₄•⁻, •OH)

Observation: While parent sulfonamides (like SDZ and SMX) degrade rapidly via direct PMS oxidation, the resulting intermediate, 4-ABSA, lacks the structural vulnerability to radical attack, leading to its accumulation in treated effluents [1] [4].

Conclusion

The crystallographic characterization of 4-aminobenzenesulfinic acid requires a rigorous, self-validating approach to overcome its inherent oxidative instability. By employing anaerobic crystal growth, cryogenic SCXRD, and Rietveld-refined PXRD validation, researchers can accurately map its solid-state geometry. Understanding this atomic-level structure is not merely an academic exercise; it is a prerequisite for designing next-generation catalysts capable of breaking down this recalcitrant intermediate in advanced wastewater treatment systems.

References

  • Natural siderite derivatives activated peroxydisulfate toward oxidation of organic contaminant: A green soil remediation strategy. ResearchGate.1

  • Metabolism of Sulfamethoxazole by the Model Plant Arabidopsis thaliana. ResearchGate.2

  • Enhanced degradation of organic contaminants by thermally activated peroxymonosulfate in the presence of chloride ion. ResearchGate.3

  • A review on bio-electro-Fenton systems as environmentally friendly methods for degradation of environmental organic pollutants in wastewater. National Institutes of Health (NIH) / PMC.4

Sources

4-aminobenzenesulfinic acid NMR chemical shifts and assignments

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-aminobenzenesulfinic acid: Chemical Shifts and Assignments

Authored by: A Senior Application Scientist

Introduction

4-Aminobenzenesulfinic acid is an aromatic organic compound of significant interest in chemical synthesis, particularly as an intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals. Its structure, featuring both an electron-donating amino group and an electron-withdrawing sulfinic acid group in a para arrangement on a benzene ring, gives rise to a characteristic and informative Nuclear Magnetic Resonance (NMR) spectrum. This guide provides a detailed exploration of the ¹H and ¹³C NMR chemical shifts and assignments for 4-aminobenzenesulfinic acid, grounded in the fundamental principles of NMR spectroscopy and supported by data from closely related structures.

This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. The principles discussed herein are foundational for interpreting the spectra of substituted aromatic systems.

The Foundational Principles of NMR in Substituted Benzenes

The chemical shifts observed in the NMR spectrum of a substituted benzene derivative are governed by the electronic environment of each nucleus.[1][2] Substituents on the benzene ring can either shield (decrease the chemical shift) or deshield (increase the chemical shift) the aromatic protons and carbons. This effect is a combination of inductive and resonance (mesomeric) effects.[3]

  • Electron-Donating Groups (EDGs): Groups like the amino (-NH₂) group increase electron density on the aromatic ring, particularly at the ortho and para positions, through resonance. This increased electron density leads to greater shielding and consequently, lower chemical shifts (upfield shift) for the corresponding nuclei.[3]

  • Electron-Withdrawing Groups (EWGs): Groups like the sulfinic acid (-SO₂H) group decrease electron density on the aromatic ring through inductive and resonance effects. This deshields the aromatic nuclei, causing them to resonate at higher chemical shifts (downfield shift).[4]

In 4-aminobenzenesulfinic acid, the interplay of the strong electron-donating amino group and the electron-withdrawing sulfinic acid group dictates the final chemical shifts and splitting patterns observed in its NMR spectra.

¹H NMR Spectrum: Analysis and Assignments

The ¹H NMR spectrum of a para-substituted benzene ring with two different substituents typically exhibits a characteristic AA'BB' system, which often appears as two distinct doublets, especially at higher magnetic field strengths.[1][2]

Predicted ¹H NMR Data for 4-aminobenzenesulfinic acid

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and assignments for 4-aminobenzenesulfinic acid, based on data for sulfanilic acid.[5]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
H-2, H-6~ 7.5 - 7.7Doublet~ 8-9These protons are ortho to the electron-withdrawing sulfinic acid group and meta to the electron-donating amino group. The strong deshielding effect of the -SO₂H group dominates, resulting in a downfield chemical shift.
H-3, H-5~ 6.7 - 6.9Doublet~ 8-9These protons are ortho to the electron-donating amino group and meta to the electron-withdrawing sulfinic acid group. The powerful shielding effect of the -NH₂ group leads to a significant upfield chemical shift.
Causality Behind the Assignments

The predicted splitting pattern of two doublets arises from the coupling between adjacent protons (H-2 with H-3, and H-5 with H-6). This is known as ortho-coupling, which typically has a coupling constant (J) of 7-10 Hz.[6] The symmetry of the para-substituted ring means that H-2 is equivalent to H-6, and H-3 is equivalent to H-5.

The chemical shift difference between the two sets of protons is a direct consequence of the opposing electronic effects of the substituents. The amino group donates electron density into the ring, shielding the ortho protons (H-3 and H-5), while the sulfinic acid group withdraws electron density, deshielding its ortho protons (H-2 and H-6).

¹³C NMR Spectrum: Analysis and Assignments

The ¹³C NMR spectrum of 4-aminobenzenesulfinic acid is also predictable based on the principles of substituent effects and data from analogous compounds.[4][7] Due to the molecular symmetry, only four distinct signals are expected for the six aromatic carbons.

Predicted ¹³C NMR Data for 4-aminobenzenesulfinic acid

The table below outlines the predicted ¹³C NMR chemical shifts and assignments, referencing data for sulfanilic acid.[5][8]

CarbonPredicted Chemical Shift (δ, ppm)Assignment Rationale
C-1~ 150 - 155This is the ipso-carbon attached to the amino group. The strong electron-donating and resonance effects of the nitrogen cause a significant downfield shift.
C-2, C-6~ 117 - 120These carbons are ortho to the amino group and are shielded by its electron-donating effect.
C-3, C-5~ 128 - 131These carbons are ortho to the sulfinic acid group and are deshielded by its electron-withdrawing effect.
C-4~ 133 - 136This is the ipso-carbon attached to the sulfinic acid group. The electron-withdrawing nature of the substituent deshields this carbon, but the effect is generally less pronounced than that of the amino group on C-1.
Self-Validating System in ¹³C NMR

The number of signals in the decoupled ¹³C NMR spectrum provides a direct confirmation of the molecule's symmetry. For a para-disubstituted benzene ring, the observation of four aromatic signals is a strong indicator of this substitution pattern.[4][9] Further confirmation can be obtained through techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which would distinguish between the protonated carbons (C-2, C-3, C-5, C-6) and the quaternary, non-protonated ipso-carbons (C-1 and C-4).

Experimental Protocol for NMR Analysis

To acquire high-quality NMR data for 4-aminobenzenesulfinic acid, the following step-by-step methodology is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-aminobenzenesulfinic acid.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment, as the compound is zwitterionic).[5][10] The choice of solvent is critical as chemical shifts can be solvent-dependent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS, for accurate chemical shift referencing.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a standard single-pulse experiment.

    • Apply a 90° pulse angle for maximum signal intensity.

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A longer relaxation delay may be necessary compared to ¹H NMR due to the generally longer T₁ relaxation times of carbons.

    • Acquire a larger number of scans than for ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra to obtain pure absorption lineshapes.

    • Perform a baseline correction.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the ¹H signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H spectrum.

    • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

Visualization of Structural Relationships

The following diagram illustrates the structure of 4-aminobenzenesulfinic acid and highlights the key through-bond relationships that give rise to the observed NMR spectral characteristics.

Caption: Molecular structure of 4-aminobenzenesulfinic acid with key NMR-influencing groups highlighted.

Conclusion

The NMR spectrum of 4-aminobenzenesulfinic acid is a clear example of how the electronic effects of substituents on an aromatic ring dictate chemical shifts and coupling patterns. By understanding these fundamental principles and leveraging data from structurally similar compounds, a detailed and accurate assignment of the ¹H and ¹³C NMR spectra can be achieved. The methodologies and interpretations presented in this guide provide a robust framework for the structural elucidation of this and other substituted aromatic compounds, which is a critical aspect of research and development in the chemical and pharmaceutical sciences.

References

  • Ball, D. W. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Fiveable. (2025, August 15). Para-Substituted Benzenes. [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. [Link]

  • Biological Magnetic Resonance Bank. Sulfanilic Acid - bmse000726. [Link]

  • Ewing, D. F. (1979). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 44(12), 2029-2034. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Pinto, I. M. O., et al. (n.d.). Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • University College London. (n.d.). Chemical shifts. [Link]

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Methodological & Application

Synthesis of 4-Aminobenzenesulfinic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Aminobenzenesulfinic Acid

4-Aminobenzenesulfinic acid, a member of the organosulfur compound family, serves as a crucial building block in various chemical syntheses. Its structural features, comprising an aromatic ring substituted with both an amino and a sulfinic acid group, make it a versatile intermediate. It is particularly valuable in the synthesis of sulfonamides, a class of compounds with significant therapeutic applications, and in the development of specialized azo dyes. This application note provides a comprehensive, field-proven protocol for the synthesis of 4-aminobenzenesulfinic acid, commencing from the readily available precursor, 4-acetamidobenzenesulfonyl chloride. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and a framework for successful synthesis.

Overall Synthetic Strategy

The synthesis of 4-aminobenzenesulfinic acid from 4-acetamidobenzenesulfonyl chloride is efficiently achieved through a two-step process. This strategy employs a protecting group for the amine functionality, which is a common and effective approach in organic synthesis to prevent unwanted side reactions.

  • Reduction of a Protected Aryl Sulfonyl Chloride: The process begins with the reduction of 4-acetamidobenzenesulfonyl chloride. The acetamido group (-NHCOCH₃) serves as a robust protecting group for the amine. The sulfonyl chloride is selectively reduced to the corresponding sulfinic acid using a mild reducing agent, sodium sulfite.

  • Deprotection via Acid Hydrolysis: The terminal step involves the removal of the acetamido protecting group. This is accomplished through acid-catalyzed hydrolysis, which regenerates the free amino group (-NH₂) to yield the final product, 4-aminobenzenesulfinic acid.

This two-step approach is advantageous due to the high yields and the relative stability of the intermediates.

Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Step 1: Reduction of the Sulfonyl Chloride

The reduction of an arylsulfonyl chloride with sodium sulfite is a well-established method for the formation of sulfinates.[1][2] The reaction proceeds via a nucleophilic attack of the sulfite ion on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the displacement of the chloride ion. The overall process can be described as a dissociative electron transfer.[1][3] The sulfinate anion produced in the reaction acts as a reducing agent for the parent sulfonyl chloride in an autocatalytic process.[1][3]

Step 2: Acid-Catalyzed Deprotection

The hydrolysis of the acetamido group is a classic example of an acid-catalyzed nucleophilic acyl substitution. The reaction is initiated by the protonation of the amide carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers and the eventual elimination of acetic acid, resulting in the formation of the protonated amine. A final deprotonation step yields the free amino group of the 4-aminobenzenesulfinic acid.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 4-aminobenzenesulfinic acid.

Safety Precautions
  • 4-Acetamidobenzenesulfonyl chloride: Corrosive. Causes severe skin burns and eye damage. Moisture sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Sulfite: May be harmful if swallowed or inhaled. Causes eye irritation. Contact with acids liberates toxic sulfur dioxide gas. Handle in a well-ventilated area.

  • Hydrochloric Acid (6 M): Corrosive. Causes severe skin burns and eye damage. Respiratory irritant. Handle in a fume hood with appropriate PPE.

  • General: All experimental work should be conducted in a well-ventilated fume hood. Standard laboratory safety practices should be strictly followed.

Materials and Equipment
  • 4-Acetamidobenzenesulfonyl chloride

  • Sodium sulfite (Na₂SO₃)

  • Sodium hydroxide (NaOH) solution (50%)

  • Sulfuric acid (60%)

  • Hydrochloric acid (6 M)

  • Sodium carbonate (Na₂CO₃) solution (saturated)

  • Round-bottom flasks

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter flask

  • pH paper

  • Standard laboratory glassware

Step 1: Synthesis of 4-Acetamidobenzenesulfinic Acid

This protocol is adapted from a reliable Organic Syntheses procedure.

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium sulfite (252 g, 1 mole, using the heptahydrate form) in 500 mL of water.

  • Addition of Starting Material: To this solution, add crude 4-acetamidobenzenesulfonyl chloride (obtained from 67.5 g, 0.5 mole of acetanilide).

  • pH Adjustment and Reaction: Begin vigorous stirring of the mixture. Maintain a slightly alkaline environment by adding small portions of a 50% sodium hydroxide solution as needed. The reaction is typically allowed to proceed for approximately 2 hours.

  • Work-up and Isolation: After the 2-hour reaction period, filter the mixture. Carefully acidify the filtrate with 60% sulfuric acid. The 4-acetamidobenzenesulfinic acid will precipitate as fine crystals.

  • Purification: Collect the crystals by vacuum filtration. The product can be further purified by recrystallization from hot water if necessary.

Step 2: Hydrolysis of 4-Acetamidobenzenesulfinic Acid to 4-Aminobenzenesulfinic Acid

This is a standard protocol for the deprotection of an acetanilide derivative.[4][5]

  • Reaction Setup: Place the 4-acetamidobenzenesulfinic acid from the previous step into a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Add 6 M hydrochloric acid to the flask. A general guideline is to use approximately twice the weight of the starting material in milliliters of acid.

  • Reflux: Heat the mixture to reflux and maintain for 45-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Precipitation: After cooling the reaction mixture to room temperature, slowly neutralize it with a saturated solution of sodium carbonate until it is slightly alkaline to pH paper.

  • Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation of the product. Collect the solid 4-aminobenzenesulfinic acid by vacuum filtration, wash with a small amount of ice-cold water, and air dry. For higher purity, the product can be recrystallized from hot water.

Visualizing the Process

Experimental Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Hydrolysis A Dissolve Sodium Sulfite in Water B Add 4-Acetamidobenzenesulfonyl Chloride A->B C Maintain Alkaline pH with NaOH & Stir for 2h B->C D Filter the Mixture C->D E Acidify Filtrate with H₂SO₄ to Precipitate Intermediate D->E F Isolate 4-Acetamidobenzenesulfinic Acid via Filtration E->F G Combine Intermediate with 6 M HCl F->G Proceed to Deprotection H Reflux for 45-60 min G->H I Cool and Neutralize with Na₂CO₃ Solution H->I J Induce Precipitation in Ice Bath I->J K Isolate 4-Aminobenzenesulfinic Acid via Filtration J->K

Caption: A streamlined workflow for the two-step synthesis of 4-aminobenzenesulfinic acid.

Reaction Mechanism: Reduction of Sulfonyl Chloride

Caption: The reduction of an aryl sulfonyl chloride by a sulfite ion.

Quantitative Data Summary

ParameterStep 1: ReductionStep 2: Hydrolysis
Starting Material 4-Acetamidobenzenesulfonyl chloride4-Acetamidobenzenesulfinic acid
Key Reagents Sodium sulfite, Sodium hydroxide6 M Hydrochloric acid, Sodium carbonate
Solvent WaterWater
Reaction Time ~2 hours45-60 minutes
Reaction Temperature Room TemperatureReflux
Expected Yield 43-47% (based on acetanilide)Typically high, >80%

Expected Results and Characterization

The final product, 4-aminobenzenesulfinic acid, should be an off-white to pale yellow crystalline solid.[1] It is often referred to as sulfanilic acid in its zwitterionic form.

  • Melting Point: Decomposes at approximately 288 °C.[6]

  • Solubility: Soluble in water.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for confirming the successful synthesis. Key expected peaks for 4-aminobenzenesulfinic acid (sulfanilic acid) include:

    • N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.[7]

    • S=O stretching: Strong absorptions in the 1000-1250 cm⁻¹ region, characteristic of the sulfinate/sulfonate group.

    • Aromatic C-H stretching: Peaks typically observed around 3000-3100 cm⁻¹.

    • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum in a suitable solvent (e.g., DMSO-d₆) would show characteristic signals for the aromatic protons, typically as two doublets in the aromatic region, and a broad singlet for the amino protons.

    • ¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, with the carbon attached to the sulfur atom and the carbon attached to the nitrogen atom being the most deshielded.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 4-aminobenzenesulfinic acid from 4-acetamidobenzenesulfonyl chloride. By integrating detailed experimental procedures with an understanding of the underlying reaction mechanisms, researchers are well-equipped to successfully synthesize this valuable chemical intermediate. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product. Adherence to the outlined safety precautions is essential for the safe execution of this synthesis.

References

  • Luo, J., et al. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 10(49), 29333-29350. Available at: [Link]

  • El-Giar, E. M., et al. (2007). Application of the dissociative electron transfer theory and its extension to the case of in-cage interactions in the electrochemical reduction of arene sulfonyl chlorides. Physical Chemistry Chemical Physics, 9(43), 5849-5858. Available at: [Link]

  • PubChem. (n.d.). Sulfanilic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfanilic acid. Retrieved from [Link]

  • International Journal of Advanced Research. (2017). ISSN: 2320-5407. 5(5), 164-169. Available at: [Link]

  • Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFINIC ACID. Retrieved from [Link]

  • INEOS. (n.d.). Safety Data Sheet SODIUM SULFITE SOLUTION. Retrieved from [Link]

  • Procedure for synthesis of sulfanilamide - Part 2. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonic acid, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Scribd. (n.d.). 13C NMR of Aminosulfonic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 Н NMR spectrum of 4-aminobenzenethiosulfonic acid... Retrieved from [Link]

  • Ataman Kimya. (n.d.). SULFANILIC ACID. Retrieved from [Link]

  • Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. (2023). The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: 4-Aminobenzenesulfinic Acid as a Versatile Nucleophilic Synthon in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The arylsulfonyl motif, particularly sulfones and sulfonamides, is a cornerstone in medicinal chemistry, embedded within a multitude of FDA-approved drugs.[1][2] The development of efficient and robust methods for the introduction of this functionality is therefore of paramount importance to drug discovery and development professionals. This guide provides an in-depth exploration of 4-aminobenzenesulfinic acid and its corresponding salts as highly effective nucleophilic reagents in metal-catalyzed cross-coupling reactions. We will detail the underlying mechanisms, provide field-proven, step-by-step protocols for the synthesis of unsymmetrical diaryl sulfones and N-arylsulfonamides, and discuss the critical parameters that ensure successful and reproducible outcomes.

Introduction: The Strategic Value of the Aminophenylsulfonyl Moiety

Sulfonamides and sulfones are privileged structures in pharmacology, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5] Traditionally, their synthesis has relied on the use of aryl sulfonyl chlorides, reagents that often require harsh preparatory conditions and exhibit limited functional group tolerance.[3][6][7]

The emergence of sulfinic acids and their salts as shelf-stable, odorless, and readily available sulfur-reagents has revolutionized the synthesis of these important compounds.[8] Specifically, 4-aminobenzenesulfinic acid serves as an ideal precursor, providing direct access to the 4-aminophenylsulfonyl group—a key pharmacophore that can be further functionalized. This document focuses on its application in two major classes of transformations: Palladium-catalyzed sulfonylation for C-S bond formation and oxidative coupling for S-N bond formation.

The Nucleophilic Reagent: Properties and Handling

4-Aminobenzenesulfinic acid (H₂N-C₆H₄-SO₂H) is a crystalline solid. While the acid itself can be used, its alkali metal salts, such as sodium 4-aminobenzenesulfinate, are more commonly employed in cross-coupling reactions.

Key Advantages of Using the Salt Form:

  • Enhanced Stability: Sulfinic acids can be prone to disproportionation. The salt form offers superior shelf-life and stability.

  • Improved Solubility: The sodium salt exhibits better solubility in polar aprotic solvents frequently used in cross-coupling reactions.

  • Increased Nucleophilicity: The sulfinate anion (R-SO₂⁻) is a more potent nucleophile than the neutral sulfinic acid, facilitating the desired catalytic transformation.

It is recommended to store sulfinic acids and their salts in a cool, dry place, protected from light and moisture to ensure reagent integrity.

Application I: Palladium-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfones

The palladium-catalyzed coupling of sulfinate salts with aryl halides or triflates is a powerful and general method for constructing diaryl sulfones.[9] This transformation provides a direct route to connect two distinct aryl fragments through a sulfonyl linker.

Catalytic Cycle and Mechanistic Insights

The reaction proceeds via a classical palladium cross-coupling cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands with a wide "natural bite angle," such as Xantphos, are crucial for facilitating the reductive elimination step and preventing catalyst decomposition.[9]

Palladium-Catalyzed Sulfonylation Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Sulfonylation Sulfonylation PdII_Aryl->Sulfonylation PdII_Sulfonyl Ar-Pd(II)-SO2Ar' Ln Sulfonylation->PdII_Sulfonyl RedElim Reductive Elimination PdII_Sulfonyl->RedElim RedElim->Pd0 Product Ar-SO2-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArSO2Na Ar'SO2Na ArSO2Na->Sulfonylation Oxidative Amination Workflow cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification Reagents Sodium 4-aminobenzenesulfinate + Amine (Ar'-NH2) Stir Stir at RT Reagents->Stir Solvent Solvent (e.g., MeCN/H2O) Solvent->Stir Oxidant Oxidant (e.g., I2) Oxidant->Stir Quench Quench (e.g., Na2S2O3) Stir->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Sulfonamide (H2N-Ar-SO2-NH-Ar') Purify->Product

Sources

Application Note: Utility of 4-Aminobenzenesulfinic Acid in Pharmaceutical Synthesis and API Degradation Tracking

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical synthesis and environmental remediation grow increasingly intertwined, the role of bifunctional intermediates like 4-aminobenzenesulfinic acid (4-ABSA) has expanded. Traditionally recognized as a precursor in azo dye synthesis[1], 4-ABSA has emerged as a highly specialized reagent in the catalytic debenzylation of complex Active Pharmaceutical Ingredients (APIs) such as Posaconazole[2]. Furthermore, it serves as the primary degradation biomarker for sulfonamide antibiotics during environmental wastewater treatment[3].

This application note provides researchers and drug development professionals with field-proven protocols for utilizing 4-ABSA in both synthetic yield optimization and environmental degradation tracking.

Application in API Synthesis: Catalytic Debenzylation of Posaconazole

Mechanistic Insights & Causality

In the synthesis of the broad-spectrum antifungal Posaconazole, the removal of the N-benzyl protecting group from the intermediate (Formula IIa) via Palladium on Carbon (Pd/C) hydrogenolysis is notoriously challenging. The API contains a triazole ring and multiple heteroatoms that readily coordinate with palladium. This coordination poisons the catalyst, stalls the reaction, and can lead to the over-reduction of the triazole or furan moieties.

By introducing 4-ABSA as an organic sulfinic acid promoter[2], the electronic environment of the catalyst surface is manipulated. The sulfinic acid acts as a soft proton donor that facilitates the cleavage of the benzyl-nitrogen bond. Concurrently, it competitively—but reversibly—binds to the Pd surface, preventing the irreversible coordination of the triazole ring. This causality ensures high selectivity, prevents catalyst deactivation, and significantly boosts the final API yield.

G A Benzyl-Posaconazole (Formula IIa) B Pd/C Catalyst + H2 (5-8 kg/cm²) A->B D Posaconazole (API) (Formula I) B->D C 4-Aminobenzenesulfinic Acid (Acidic Promoter) C->B Enhances Selectivity

Workflow of Posaconazole debenzylation utilizing 4-aminobenzenesulfinic acid as a promoter.

Protocol 1: 4-ABSA Promoted Hydrogenolysis

Self-Validating System: This protocol integrates an In-Process Control (IPC) via HPLC. The reaction is strictly gated by the IPC results, ensuring the system validates its own completion before downstream crystallization.

  • Dissolution: In a high-pressure hydrogenation reactor, dissolve 100 g of Benzyl-Posaconazole in 800 mL of methanol.

  • Promoter Addition: Add 1.5 molar equivalents of 1[1] to the solution and stir at 20°C until completely homogenized.

  • Catalyst Loading: Carefully charge 10 g of 10% Pd/C (50% wet) into the reactor under a strict nitrogen atmosphere to prevent auto-ignition.

  • Hydrogenation: Purge the reactor with nitrogen three times, followed by hydrogen gas three times. Pressurize the reactor to 5–8 kg/cm ² with H₂ and maintain the temperature between 25°C and 30°C[2].

  • In-Process Control (IPC): After 6 hours, sample the reaction mixture. Filter through a 0.22 µm PTFE syringe filter and analyze via HPLC. Validation Check: The reaction is deemed complete only when the unreacted Benzyl-Posaconazole peak area is <0.5%.

  • Workup: Vent the hydrogen safely, filter the catalyst over a bed of Celite, and concentrate the filtrate under vacuum to recover the Posaconazole polymorph.

Application in Pharmaceutical Environmental Safety: Tracking SMX Mineralization

Mechanistic Insights & Causality

Sulfamethoxazole (SMX) is a recalcitrant pharmaceutical pollutant. Advanced Oxidation Processes (AOPs), such as Catalytic Wet Peroxide Oxidation (CWPO), utilize hydroxyl (•OH) radicals to degrade it[4]. The rate-limiting step in neutralizing the drug's biological activity is the cleavage of the sulfonamide S-N bond.

This cleavage directly yields 3-amino-5-methylisoxazole and 4-ABSA (m/z 156)[3]. If the AOP is inefficient, 4-ABSA accumulates, leading to secondary environmental toxicity. Therefore, tracking the transient appearance and subsequent disappearance of 4-ABSA provides a direct, causal proxy for the complete mineralization of the API into benign compounds like CO₂ and H₂O.

G SMX Sulfamethoxazole (SMX) m/z = 254 AOP Advanced Oxidation Process (e.g., CWPO / BEF) SMX->AOP Cleavage S-N Bond Cleavage AOP->Cleavage Isoxazole 3-amino-5-methylisoxazole Cleavage->Isoxazole ABSA 4-Aminobenzenesulfinic Acid m/z = 156 Cleavage->ABSA Min Complete Mineralization (Benzene / Phenol / CO2) ABSA->Min

Degradation pathway of Sulfamethoxazole yielding 4-aminobenzenesulfinic acid.

Protocol 2: LC-MS/MS Tracking of 4-ABSA during AOPs

Self-Validating System: To prevent false positives, this protocol mandates immediate chemical quenching. Without quenching, residual H₂O₂ would continue to oxidize 4-ABSA in the autosampler vial, artificially inflating the apparent degradation efficiency.

  • AOP Initiation: In a 500 mL jacketed reactor, combine 50 mg/L of SMX with 6 g/L of Cu/Al₂O₃ catalyst. Initiate the reaction by adding 0.79 mM H₂O₂ at 40°C[4].

  • Time-Course Sampling & Quenching: Extract 2 mL aliquots at 0, 5, 10, 20, and 60 minutes. Crucial Step: Immediately inject the aliquot into a vial containing 50 µL of 0.1 M Sodium Thiosulfate (Na₂S₂O₃) to instantly quench residual radicals and halt the reaction.

  • Sample Preparation: Centrifuge the quenched samples at 12,000 rpm for 10 minutes to remove catalyst particulates. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Inject 5 µL into a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) coupled to a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

  • Validation: Quantify 4-ABSA against a 5-point matrix-matched calibration curve (R² > 0.995). A procedural blank must be run every 10 samples to rule out carryover.

Quantitative Data Summaries

Table 1: Reaction Parameters and Yields for Posaconazole Debenzylation

ParameterStandard Hydrogenolysis4-ABSA Promoted Hydrogenolysis
Catalyst 10% Pd/C10% Pd/C
Promoter None4-Aminobenzenesulfinic Acid (1.5 eq)
Pressure 5-8 kg/cm ²5-8 kg/cm ²
Reaction Time 12-16 hours6-8 hours
Impurity Profile >2.0% over-reduced species<0.15% total impurities
API Yield ~75%>90%

Table 2: LC-MS/MS MRM Parameters for SMX Degradation Tracking

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Sulfamethoxazole (SMX) 254.0156.0 / 92.015 / 25Positive (+ESI)
4-Aminobenzenesulfinic Acid 156.0108.0 / 92.018 / 22Positive (+ESI)
3-Amino-5-methylisoxazole 99.056.020Positive (+ESI)

References

  • [1] CAS 7472-15-3: 4-aminobenzenesulfinic acid | CymitQuimica. Cymit Química S.L.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDjZjzpQ4aG2ysdHA0EPRrfDgy0wDCP62geWiAf6wv8whn148YFQuF2R6tgmFyfoeJl7Dd_fujHMGF3Yaf3SzIO6DWYpWcp-wKNfYZ_OJNF4aHHAjRveI4t4tIZgNkX0oX]

  • [2] WO2011158248A2 - Process for preparation of posaconazole and crystalline polymorphic form v of posaconazole. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzmUxqb5kw_6UcXcgQRksUb2w7GBp3sIyPm2w7epUJnSJonQ1d3f0PkjlMJMRuAjdO3E3RyySX9DyubrhbZFOiAGVI1p93Ynzyar7XK98zvJJUbbH2lFeQrSECgQodnSuZcQHg8QrUTCHcxbm1]

  • Environmental remediation and generation of green electricity using constructed wetlands coupled with microbial fuel cell model system. Arabian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy-Tgrh1wkBUUB-i1tG1W77_UTSQcXmTiYG8Pvdi2mi_ubCVPuoBopQcGXhpvEz1ZfptYaPnN5nm-RlAQOFMumdzfJepJa4D3VXndAoUd-n8f2X5Ge6JdClx7LhRQqIZqzBucz-tUVY9LmLr_EtpDNbXybck24vhsntYBfH8KjKxsn29zOR6j0RqkLUmwoErXNFoWarYz27kKWvTYdLCAG54Ck0SAKtkDtk7s431LzUl40ktoUTXqJpOOSRXoIuq3n1TK3u78ZYXSNRqDGRpaHHzgxX5gsUvKm]

  • [3] Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane. Frontiers in Environmental Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD2BsZ1vyC5JcjIN5Qj1tJOxin1IrIKF0KdESQkt3DD6oQdf6tiDkrEMallmC17rAOf4OPheo2ooXHNcYHTnhFvYVacuJYAdLFJloIhuY8rVr468OjYlqkluopZ7IJB-HPMIIuZDRafG-uOD-7byJ127342K_OfYXT8IMVpSVbBLN1qVxZ3QFzv-Lf_8eOB85-iNFTyvq5UweW3buFyA==]

  • [4] Decomposition of Sulfamethoxazole by Catalytic Wet Peroxide Oxidation. KoreaScience.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB8xpV_gbswT8-cMjzFyAiJd0Ay-G9nHSb3Nrc6Il1SiFe1oaKvX3cqB1GGbeFXQ9qljVOgXThbnRtnu_DZrsofq-LNfrlrMsinJLFFaOzyhTPoQg4C4j3r1HfmvKRCfb0fSSwf1SvbWlF055cc4EHPNy5nw5eN1cdu9lYs-PDIEVO3jnUE1Fi6w==]

Sources

Application Note: Direct Synthesis of Sulfonamide Derivatives via Oxidative Amidation of 4-Aminobenzenesulfinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Traditionally, the synthesis of 4-amino-substituted benzenesulfonamides (e.g., sulfanilamide analogs) relies on the use of 4-acetamidobenzenesulfonyl chloride. However, sulfonyl chlorides are highly moisture-sensitive, prone to hydrolysis, and require harsh, atom-inefficient conditions.

This application note details a modern, greener paradigm: the oxidative amidation of sodium 4-aminobenzenesulfinate . By utilizing sulfinate salts—which are bench-stable, solid S(IV) precursors—researchers can bypass unstable sulfonyl halides . Through either transition-metal-free chemical oxidation or electrochemical catalysis, the sulfinate is converted in situ to a reactive sulfonyl iodide intermediate, which is rapidly intercepted by an amine nucleophile to yield the S(VI) sulfonamide .

Causality in Substrate Competition

A critical challenge when using 4-aminobenzenesulfinate is the presence of two nucleophilic sites: the S(IV) center and the aromatic primary amine (aniline moiety). During oxidation, the S(IV) center is rapidly converted to the electrophilic sulfonyl iodide. To prevent undesired self-condensation (where the aniline –NH₂ attacks the sulfonyl iodide), the exogenous target amine must be more nucleophilic (e.g., an aliphatic amine) and provided in a stoichiometric excess (1.2–1.5 equiv). This kinetic preference ensures high yields of the desired cross-coupled sulfonamide while preserving the 4-amino group.

Reaction Pathway

G S_IV Sodium 4-Aminobenzenesulfinate [Stable S(IV) Precursor] Intermediate 4-Amino-Benzenesulfonyl Iodide [Reactive Intermediate] S_IV->Intermediate + I₂ Oxidant Catalytic Iodide (I⁻) Anodic or Chemical Oxidation Iodine In Situ Iodine (I₂) Oxidant->Iodine -2e⁻ or Oxidant Iodine->Intermediate Product 4-Amino-Benzenesulfonamide [S(VI) Target] Intermediate->Product + R-NH₂ Amine Amine (R-NH₂) Nucleophile Amine->Product - HI

Fig 1: Oxidative amidation pathway of 4-aminobenzenesulfinate to sulfonamide derivatives.

Experimental Protocols

Protocol A: Transition-Metal-Free Iodine-Mediated Oxidative Coupling

This protocol is ideal for standard benchtop synthesis and has been proven robust enough for highly sensitive applications, including DNA-encoded library (DEL) synthesis .

Materials:

  • Sodium 4-aminobenzenesulfinate (1.0 mmol, 179 mg)

  • Target Amine (1.5 mmol)

  • Iodine (I₂, 1.2 mmol, 304 mg)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Solvent: H₂O/MeCN (1:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Initialization: To a 20 mL reaction vial equipped with a magnetic stir bar, add sodium 4-aminobenzenesulfinate and the target amine.

  • Solvation: Add 5.0 mL of the H₂O/MeCN mixture. Causality: The aqueous biphasic system ensures the solubility of both the highly polar sulfinate salt and the organic amine.

  • Base Addition: Add K₂CO₃ to the stirring solution. This serves as an acid scavenger for the HI generated during the coupling, preventing the protonation and subsequent deactivation of the amine nucleophile.

  • Oxidant Introduction: Slowly add I₂ in small portions over 5 minutes. Causality: Slow addition prevents a sudden spike in oxidant concentration, mitigating the risk of over-oxidizing the sulfinate to the dead-end sulfonic acid.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Quench & Workup: Quench with saturated aqueous Na₂S₂O₃ (2 mL) to reduce unreacted iodine. Extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (EtOAc/Hexanes) to afford the pure sulfonamide.

Protocol B: Electrochemical Oxidative Amination (Green Protocol)

This protocol utilizes an undivided electrochemical cell, maximizing atom economy by using catalytic iodide .

Materials:

  • Sodium 4-aminobenzenesulfinate (1.0 mmol, 179 mg)

  • Target Amine (1.5 mmol)

  • Ammonium Iodide (NH₄I, 0.2 mmol, 29 mg)

  • Solvent: MeCN/H₂O (4:1 v/v, 10.0 mL)

Step-by-Step Methodology:

  • Cell Setup: In an undivided 15 mL electrochemical cell, dissolve the sulfinate salt and the amine in the MeCN/H₂O solvent.

  • Catalyst Addition: Add NH₄I. Causality: NH₄I plays a dual role. It acts as the redox catalyst (oxidized to I₂ at the anode) and provides sufficient ionic conductivity as a supporting electrolyte, eliminating the need for wasteful bulk conductive salts like Bu₄NPF₆.

  • Electrolysis: Equip the cell with two platinum plate electrodes (1.0 cm x 1.0 cm). Electrolyze the mixture at a constant current of 15 mA at room temperature.

  • Completion: Pass approximately 2.5 F/mol of charge (typically 4.5 to 5 hours).

  • Workup: Remove the solvent under reduced pressure, dilute with water, extract with EtOAc, and purify as described in Protocol A.

Quantitative Data & Substrate Scope

The following table summarizes the expected yields and reaction times across different amine classes when coupled with sodium 4-aminobenzenesulfinate.

Amine SubstrateClassProtocolYield (%)Reaction Time (h)E-Factor (Est.)
MorpholineSecondary AliphaticB (Electro)924.5Low
BenzylaminePrimary AliphaticA (Chemical)882.5Moderate
L-Leucine Methyl EsterAmino Acid DerivativeB (Electro)815.0Low
AnilinePrimary AromaticA (Chemical)764.0Moderate

Self-Validating Protocol Mechanics

To ensure the protocol operates as a self-validating system, researchers must rely on intrinsic visual and mass-based feedback loops during the reaction workflow:

  • Visual Feedback (Redox State): The in situ generation of I₂ imparts a distinct brown/yellow color to the solution. As the amine nucleophile consumes the sulfonyl iodide intermediate, the I₂ is reduced back to colorless I⁻. A persistent brown color that does not fade upon stirring indicates either the total depletion of the amine nucleophile (requiring a secondary addition) or a stalled reaction.

  • Mass-Shift Validation: LC-MS analysis provides definitive confirmation of the mechanistic pathway. A successful reaction is validated by the disappearance of the sulfinate mass ( m/z 156 for the parent acid) and the emergence of the specific sulfonamide [M+H]+ peak. The strict absence of an m/z 172 peak confirms that the kinetic control successfully prevented over-oxidation to the dead-end 4-aminobenzenesulfonic acid.

References

  • Yuan, Y., et al. "Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst", The Journal of Organic Chemistry, 2016.[Link]

  • Wang, X., et al. "A Strategy for the Synthesis of Sulfonamides on DNA", Organic Letters, 2019.[Link]

  • Volochnyuk, D. M., et al. "Bypassing Sulfonyl Halides: Synthesis of Sulfonamides from Other Sulfur-Containing Building Blocks", The Chemical Record, 2023.[Link]

Catalytic Systems for 4-Aminobenzenesulfinic Acid Mediated Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergent Catalytic Potential of 4-Aminobenzenesulfinic Acid and Its Derivatives

4-Aminobenzenesulfinic acid, a molecule of significant interest in organic synthesis, possesses a unique bifunctional architecture. Containing both an acidic sulfinic acid group and a basic amino group, it presents an intriguing platform for the development of novel catalytic systems. While traditionally utilized as a precursor in the synthesis of azo dyes and sulfa drugs, recent advancements have begun to unlock its potential as a catalyst in its own right, particularly when immobilized on solid supports.[1] This guide provides an in-depth exploration of catalytic systems derived from 4-aminobenzenesulfinic acid, with a focus on their application in the synthesis of pharmaceutically relevant heterocyclic compounds. We will delve into the mechanistic underpinnings of these catalytic processes and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Core Concept: Bifunctional Acid-Base Catalysis

The catalytic prowess of 4-aminobenzenesulfinic acid and its analogues stems from the synergistic action of its acidic and basic moieties. The sulfonic/sulfinic acid group acts as a Brønsted acid, activating electrophiles through protonation. Concurrently, the amino group can function as a Brønsted base, activating nucleophiles, or as a nucleophilic catalyst itself. This cooperative catalysis within a single molecule can lead to unique reactivity and selectivity, particularly in multicomponent reactions where multiple substrates need to be activated simultaneously.

Application Note I: Heterogenized 4-Aminobenzenesulfonic Acid on Periodic Mesoporous Organosilica (PABSA-Pr-PMO) for the Synthesis of 5-Substituted 1H-Tetrazoles

A significant advancement in the application of 4-aminobenzenesulfonic acid (a close structural analogue and precursor to 4-aminobenzenesulfinic acid) as a catalyst is its immobilization on a solid support. A periodic mesoporous organosilica functionalized with p-aminobenzenesulfonic acid (PABSA-Pr-PMO) has emerged as a highly efficient and recyclable solid acid catalyst.[2] This heterogeneous catalyst has demonstrated remarkable activity in the one-pot synthesis of 5-substituted 1H-tetrazoles, a class of compounds with significant pharmaceutical applications.

Mechanistic Rationale

The PABSA-Pr-PMO catalyst facilitates a cascade condensation and concerted 1,3-cycloaddition reaction. The acidic sulfonic acid groups on the catalyst surface are believed to activate the aldehyde substrate, making it more susceptible to nucleophilic attack by malononitrile. Subsequent reaction with sodium azide, also activated by the acidic sites, leads to the formation of the tetrazole ring. The porous structure of the PMO support provides a high surface area and well-defined active sites, contributing to the catalyst's high efficiency.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 5-substituted 1H-tetrazoles using the PABSA-Pr-PMO catalyst.

workflow cluster_prep Catalyst Preparation cluster_reaction One-Pot Synthesis cluster_workup Work-up and Purification node_synthesis Synthesis of PABSA-Pr-PMO node_catalyst PABSA-Pr-PMO node_reactants Aldehyde, Malononitrile, Sodium Azide node_reaction Reaction at Elevated Temperature node_reactants->node_reaction node_catalyst->node_reaction node_solvent Solvent node_solvent->node_reaction node_filtration Filtration to Recover Catalyst node_reaction->node_filtration node_extraction Extraction node_filtration->node_extraction node_purification Purification node_extraction->node_purification node_product 5-Substituted 1H-Tetrazole node_purification->node_product

Caption: Workflow for PABSA-Pr-PMO catalyzed synthesis of tetrazoles.

Detailed Protocol: Synthesis of 5-Phenyl-1H-tetrazole

Materials:

  • Benzaldehyde (1 mmol, 106.12 mg)

  • Malononitrile (1 mmol, 66.06 mg)

  • Sodium azide (1.5 mmol, 97.51 mg)

  • PABSA-Pr-PMO catalyst (0.02 g)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), sodium azide (1.5 mmol), and the PABSA-Pr-PMO catalyst (0.02 g).

  • Add ethanol (5 mL) to the flask.

  • Attach a reflux condenser and place the flask in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for the time specified by analytical monitoring (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid catalyst from the reaction mixture and wash it with ethanol. The catalyst can be dried and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-phenyl-1H-tetrazole.

Quantitative Data Summary
EntryAldehydeTime (h)Yield (%)
1Benzaldehyde295
24-Chlorobenzaldehyde2.592
34-Methoxybenzaldehyde1.598
42-Naphthaldehyde390

Note: The data presented in this table is representative and may vary based on specific reaction conditions and the purity of reagents.

Application Note II: 4-Aminobenzenesulfinic Acid as a Reactant-Catalyst in Multicomponent Reactions

In certain multicomponent reactions, 4-aminobenzenesulfinic acid can play a dual role, acting as both a reactant that is incorporated into the final product and a catalyst that facilitates the reaction cascade. This is particularly relevant in the synthesis of complex heterocyclic scaffolds.[3]

Conceptual Framework: The Doebner Reaction

The Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids, involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid.[3] While not a direct catalytic use of 4-aminobenzenesulfinic acid, this reaction exemplifies the principle of an amine-containing reactant driving the reaction. The amino group of the aromatic amine is crucial for the initial condensation with the aldehyde, initiating the cascade of events leading to the quinoline core.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for a hypothetical multicomponent reaction where a 4-aminobenzenesulfinic acid derivative acts as a bifunctional catalyst.

MCR_Mechanism Catalyst R-SO2H (Catalyst) Intermediate_1 Activated A Catalyst->Intermediate_1 Protonation (Acidic site) Intermediate_3 Enamine/Enolate Catalyst->Intermediate_3 Deprotonation (Basic site) Substrate_A Substrate A (e.g., Aldehyde) Substrate_A->Intermediate_1 Substrate_B Substrate B (e.g., Amine) Intermediate_2 Iminium Ion Substrate_B->Intermediate_2 Substrate_C Substrate C (e.g., β-ketoester) Substrate_C->Intermediate_3 Intermediate_1->Intermediate_2 Intermediate_4 Adduct Intermediate_2->Intermediate_4 Intermediate_3->Intermediate_4 Nucleophilic Attack Product Heterocyclic Product Intermediate_4->Product Cyclization/ Dehydration Product->Catalyst Catalyst Regeneration

Caption: Hypothetical bifunctional catalytic cycle in a multicomponent reaction.

Protocol: A Generic Procedure for a Catalyzed Multicomponent Reaction

This protocol provides a general framework for exploring the catalytic activity of 4-aminobenzenesulfinic acid or its derivatives in a multicomponent reaction for the synthesis of a hypothetical heterocyclic system.

Materials:

  • Aldehyde (1 mmol)

  • Amine or Ammonia Source (1.2 mmol)

  • Active Methylene Compound (e.g., β-ketoester, malononitrile) (1 mmol)

  • 4-Aminobenzenesulfinic acid (10 mol%)

  • Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

  • Reaction vessel (e.g., sealed tube, round-bottom flask with condenser)

Procedure:

  • In a suitable reaction vessel, combine the aldehyde (1 mmol), the active methylene compound (1 mmol), and the 4-aminobenzenesulfinic acid catalyst (0.1 mmol).

  • Add the amine or ammonia source (1.2 mmol) and the chosen solvent (if any).

  • Seal the vessel or equip it with a reflux condenser.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the product and wash with a cold solvent.

  • If the product is soluble, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Conclusion and Future Outlook

The exploration of 4-aminobenzenesulfinic acid and its derivatives as catalysts is a burgeoning field with immense potential. The development of heterogeneous catalysts like PABSA-Pr-PMO showcases a promising path towards sustainable and efficient organic synthesis. Future research will likely focus on expanding the scope of reactions catalyzed by these systems, elucidating detailed reaction mechanisms, and designing novel catalysts with enhanced activity and selectivity. For researchers in drug development, these catalytic systems offer a powerful toolkit for the rapid and efficient construction of diverse molecular scaffolds, accelerating the discovery of new therapeutic agents.

References

  • Ghasemzadeh, M. A., & Marvanjo, S. (2020). Periodic mesoporous organosilica functionalized with p-aminobenzenesulfonic acid: an efficient solid acid catalyst for one-pot synthesis of 5-substituted 1H-tetrazoles under eco-friendly conditions. RSC Advances, 10(62), 37937-37947. Available at: [Link]

  • de la Torre, G., & Gotor-Fernández, V. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. Available at: [Link]

Sources

The Role of 4-Aminobenzenesulfinic Acid in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: Distinguishing a Niche but Powerful Reagent

In the vast landscape of polymer chemistry, specific reagents often find powerful niches where their unique chemical properties offer distinct advantages over more common alternatives. 4-Aminobenzenesulfinic acid is one such molecule. It is an aromatic compound featuring both an amino (-NH₂) group and a sulfinic acid (-SO₂H) group attached to a benzene ring.[1]

It is critical to distinguish 4-aminobenzenesulfinic acid from its more frequently cited cousin, 4-aminobenzenesulfonic acid (sulfanilic acid). The key difference lies in the oxidation state of the sulfur atom: the sulfinic acid group (-SO₂H) is a potent reducing agent, a characteristic not shared by the more stable sulfonic acid group (-SO₃H). This distinction is fundamental to understanding its primary role in polymer science. While sulfanilic acid is widely used as a monomer for functional polymers, a dopant for conducting polymers like polyaniline, and in the synthesis of azo dyes, 4-aminobenzenesulfinic acid's value lies in its kinetic control over polymerization reactions.

This guide elucidates the principal application of 4-aminobenzenesulfinic acid and its derivatives: serving as a highly efficient reducing agent component in redox initiation systems for free-radical polymerization. We will explore the underlying mechanism, its practical application in creating advanced polymers, and provide a detailed protocol for its implementation and evaluation.

Part 1: The Core Mechanism - A Superior Reducing Agent in Redox Initiation

Free-radical polymerization is a cornerstone of the polymer industry. The process relies on an initiator to generate free radicals, which then propagate by adding monomer units. While thermal initiators (which decompose with heat) are common, they often require high temperatures, which can be energy-intensive and limit the types of monomers and materials that can be produced.

Redox initiation systems offer an elegant solution by generating radicals through an electron transfer reaction between an oxidizing agent and a reducing agent at much lower temperatures.[2][3] It is in this context that sulfinic acid derivatives demonstrate their exceptional utility.

Causality of High Efficiency:

The efficacy of a sulfinic acid derivative in a redox pair, for instance with a persulfate or a hydroperoxide, stems from its ability to rapidly and efficiently transfer an electron to the oxidizing agent. This reaction cleaves the oxidizer's weak O-O bond, generating a large flux of free radicals at temperatures where thermal decomposition would be negligible.[4] This high reactivity leads to:

  • Faster and More Complete Monomer Conversion: The high concentration of initiating radicals drives the polymerization to completion more quickly and thoroughly than many conventional systems.[4]

  • Lower Activation Energy: The redox pathway allows polymerization to be initiated at significantly lower temperatures (e.g., 40°C or even room temperature) compared to standard thermal initiation (e.g., 80°C).[4]

  • Reduced Residual Monomer: Efficient initiation and propagation leave behind very low levels of unreacted monomer, a critical factor for material quality, safety, and environmental standards.[4]

G cluster_0 Redox Initiation System Oxidizer Oxidizing Agent (e.g., Persulfate, R-O-O-R') Radical Initiating Radicals (e.g., RO•) Oxidizer->Radical Decomposition Reducer 4-Aminobenzenesulfinic Acid Derivative (Ar-SO₂H) Reducer->Oxidizer Electron Transfer Monomer Vinyl Monomer (e.g., Acrylics, Styrene) Polymer Propagating Polymer Chain Monomer->Polymer Propagation Radical->Monomer Initiation caption Fig 1. Redox initiation using a sulfinic acid derivative.

Caption: Fig 1. Redox initiation using a sulfinic acid derivative.

Part 2: Application Note - High-Efficiency Emulsion Polymerization

Emulsion polymerization is a vital industrial process used to produce latexes for paints, adhesives, and coatings. The use of an advanced sulfinic acid derivative as the reducing agent in a redox couple has been shown to be far more effective than other common reducing agents for initiating the main polymerization.[4]

In a comparative study involving a styrene-butyl acrylate system, a single dose of a redox couple containing an advanced sulfinic acid derivative was sufficient to achieve full monomer conversion.[4] In contrast, other reducing agents required multiple doses to even begin generating heat and starting the polymerization.[4] This highlights its superior efficiency.

This high efficiency extends to modern all-acrylic systems. When used to activate an initiator like ammonium persulfate (APS) at a low temperature of 40°C, the sulfinic acid derivative-based redox system produced lower total levels of residual monomers than a conventional thermal initiation conducted at 80°C.[4] This is a significant finding, as lower reaction temperatures typically result in slower polymer growth and less complete conversion.

Table 1: Comparative Performance of Reducing Agents

Reducing Agent TypeMonomer Conversion EfficiencyInitiation TemperatureKey Advantages
Advanced Sulfinic Acid Derivative Very High (Full conversion with a single dose) [4]Low (e.g., 40°C) [4]Faster reaction, lower residual monomers, energy savings. [4]
Conventional Reducing AgentsLower (Requires multiple doses)[4]Higher (or slower at low temps)Established technology
Thermal Initiation (No Reducing Agent)VariableHigh (e.g., 80°C)[4]Simple formulation

Part 3: Experimental Protocol - Evaluating Initiator Efficiency in Emulsion Polymerization

This protocol is designed to compare the efficiency of a sulfinic acid derivative-based redox system against a standard thermal initiation system for the emulsion polymerization of an all-acrylic latex.

Objective: To demonstrate the superior monomer conversion and lower temperature capabilities of a redox system utilizing a 4-aminobenzenesulfinic acid derivative.

Materials:

  • Deionized (DI) Water

  • Monomers: e.g., Methyl Methacrylate (MMA), Butyl Acrylate (BA)

  • Surfactant (anionic or non-ionic)

  • Oxidizing Agent: Ammonium Persulfate (APS)

  • Reducing Agent: 4-Aminobenzenesulfinic Acid Derivative

  • Buffer (e.g., sodium bicarbonate) to maintain pH

  • Post-reaction chase agents: e.g., tert-Butyl hydroperoxide (tBHP) and the sulfinic acid derivative

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, nitrogen inlet, and ports for feeding.

  • Temperature controller and heating/cooling circulator.

  • Syringe pumps or peristaltic pumps for controlled feeding.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for residual monomer analysis.

Caption: Fig 2. Experimental workflow for comparing polymerization protocols.

Step-by-Step Methodology:

1. Preparation of Reagents:

  • Monomer Pre-emulsion: In a separate beaker, create an emulsion by slowly adding the monomer mixture to a solution of DI water and surfactant under agitation.

  • Initiator Solutions: Prepare separate aqueous solutions of the oxidizing agent (APS) and the reducing agent (sulfinic acid derivative). Causality: Keeping the redox components separate prevents premature radical generation before they are introduced into the reactor.

2. Reactor Setup and Initial Charge:

  • Assemble the reactor system. Ensure all seals are secure.

  • Charge the reactor with DI water and a portion of the surfactant.

  • Begin gentle agitation (e.g., 150 RPM) and start sparging with nitrogen to create an inert atmosphere. Causality: Oxygen is a potent inhibitor of free-radical polymerization; removing it is crucial for a controlled reaction.

3. Polymerization - Two Parallel Experiments:

A. Redox-Initiated Protocol:

  • Heat the reactor contents to the target initiation temperature, e.g., 40°C .

  • Once at temperature, add an initial shot of the APS solution to the reactor.

  • Simultaneously begin the slow, continuous feed of the monomer pre-emulsion and the sulfinic acid derivative solution over a period of 4 hours. Causality: Feeding the components slowly allows for better control of the reaction exotherm (heat generation) and promotes uniform polymer particle growth.

  • Monitor the reactor temperature. An increase in temperature above the setpoint indicates that polymerization has initiated successfully.

B. Thermally Initiated Protocol:

  • Heat the reactor contents to a higher initiation temperature, e.g., 80°C .

  • Once at temperature, add an initial shot of the APS solution to the reactor.

  • Begin the slow, continuous feed of the monomer pre-emulsion over a period of 4 hours. No reducing agent is added. Causality: At this higher temperature, the APS will decompose thermally to generate the necessary initiating radicals.

4. Post-Polymerization and Chase:

  • After the monomer feed is complete, maintain the reaction temperature for an additional 60 minutes to ensure maximum conversion.

  • Cool the reactor to 60-70°C.

  • To reduce any remaining residual monomer, a "chase" step is performed by feeding a small amount of a redox couple (e.g., tBHP and the sulfinic acid derivative) over 60 minutes.[4] Causality: This step generates a final burst of radicals to polymerize the last traces of monomer.

5. Cooling and Analysis:

  • Cool the resulting latex to room temperature.

  • Take samples for analysis of total solids, particle size, and, most importantly, residual monomer concentration via GC or HPLC.

Expected Outcome: The latex produced via the 40°C redox protocol is expected to exhibit a total residual monomer level that is comparable to or lower than the latex produced via the 80°C thermal protocol, demonstrating the high efficiency of the sulfinic acid derivative-based system.[4]

Conclusion

4-Aminobenzenesulfinic acid and its derivatives represent a specialized but highly potent class of reagents in polymer chemistry. Their primary, field-proven role as a superior reducing agent in redox initiation systems enables the production of polymers with greater efficiency, under milder conditions, and with improved product quality (lower residual monomer). This capability not only offers advantages in energy savings and process safety but also opens avenues for the synthesis of advanced materials that may be sensitive to the high temperatures required by conventional thermal initiation. For researchers and developers in the polymer and materials science fields, understanding and leveraging the power of sulfinic acid-based redox chemistry is a key tool for innovation.

References

  • Ataman Kimya. (n.d.). 4-AMINOBENZENESULFONIC ACID.
  • CymitQuimica. (n.d.). CAS 7472-15-3: 4-aminobenzenesulfinic acid.
  • PCI Magazine. (2017, August 1). Redox for Main Polymerization of Emulsion Polymers.
  • Google Patents. (n.d.). CN103613520A - Preparation method for 4-aminobenzenesulfonic acid.
  • MDPI. (2023, January 13). One-Step Synthesis of Functional Sulfonated Polynaphthoylenebenzimidazoles for Biosensing Applications.
  • RSC Publishing. (n.d.). Periodic mesoporous organosilica functionalized with p-aminobenzenesulfonic acid: an efficient solid acid catalyst for one-pot synthesis of 5-substituted 1H-tetrazoles under eco-friendly conditions.
  • DTIC. (n.d.). Water Soluble, Conjugated Main Chain Azo Polymer: Synthesis and Characterization.
  • Ataman Kimya. (n.d.). SULFANILIC ACID.
  • Pulp and Paper Technology. (2021, April 30). Preparation of Lignin-based Poly(m-aminobenzenesulfonic acid) Copolymers.
  • MDPI. (2020, March 31). High Performance Redox Initiating Systems Based on the Interaction of Silane with Metal Complexes: A Unique Platform for the Preparation of Composites.
  • ResearchGate. (n.d.). Initiation Mechanism of Radical Polymerization Using Ammonium Persulfate and Polymerizable Amine Redox Initiators.
  • Alfa Chemistry. (n.d.). Polymerization Initiators - Materials.

Sources

Application Note: Palladium-Catalyzed Divergent Coupling Strategies with 4-Aminobenzenesulfinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Validated Protocols Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Strategic Utility

In modern drug discovery, the incorporation of functionalized sulfones and arylamines is critical for modulating the physicochemical properties of active pharmaceutical ingredients (APIs). Traditionally, the synthesis of these motifs relied on moisture-sensitive arenesulfonyl chlorides or foul-smelling, easily oxidized thiols.

Sodium 4-aminobenzenesulfinate has emerged as a highly stable, odorless, and easily handled bench-stable alternative[1]. Its strategic value lies in its bifunctional reactivity . Depending on the precise tuning of the palladium catalytic cycle, this reagent can act either as a direct sulfonylating agent (retaining the SO2​ moiety to form 4-amino-diaryl sulfones)[2] or as an aryl donor via desulfitation (extruding SO2​ to form 4-amino-styrene derivatives)[1]. This application note details the mechanistic rationale, quantitative optimization, and validated protocols for harnessing both divergent pathways.

Mechanistic Divergence: Controlling SO2​ Extrusion

The chemoselectivity of 4-aminobenzenesulfinic acid in palladium catalysis is dictated by the competition between reductive elimination and SO2​ extrusion from the transient palladium-sulfinate intermediate[3].

  • Pathway A (Direct Sulfonylation): Utilizing a Pd(0) precatalyst with a wide-bite-angle ligand (e.g., Xantphos) accelerates the reductive elimination step. This effectively traps the [Pd(II)(Ar)(SO2​Ar′)] intermediate, forcing the formation of the C–S bond before SO2​ can be extruded[2].

  • Pathway B (Desulfitative Heck-Type Coupling): Utilizing a Pd(II) catalyst under oxidative conditions (with O2​ ) and a flexible ligand (e.g., DPEphos) slows down reductive elimination and provides the thermal window for SO2​ extrusion. This generates a nucleophilic [Pd(II)(Ar)] species that readily inserts into olefins[1].

Crucially, despite the presence of an unprotected primary amine on the sulfinate, competing Buchwald-Hartwig N-arylation is suppressed. The soft-soft interaction between Palladium and Sulfur ensures that transmetalation at the sulfinate sulfur outcompetes coordination by the harder aniline nitrogen.

Versatility Center 4-Aminobenzenesulfinic Acid (Sodium Salt) NodeS1 Pd(0) / Xantphos Aryl Halide (Ar-X) Center->NodeS1 Pathway A: Direct Sulfonylation NodeH1 Pd(II) / DPEphos / O₂ Alkene Center->NodeH1 Pathway B: Desulfitative Heck NodeS2 Transmetalation & Reductive Elimination NodeS1->NodeS2 ProductS 4-Amino-Diaryl Sulfones (SO₂ Retained) NodeS2->ProductS NodeH2 SO₂ Extrusion & Alkene Insertion NodeH1->NodeH2 ProductH 4-Amino-Styrene Derivatives (SO₂ Extruded) NodeH2->ProductH

Fig 1: Divergent Pd-catalyzed pathways of 4-aminobenzenesulfinic acid (Sulfonylation vs. Heck).

Quantitative Reaction Optimization

The table below summarizes the optimized parameters required to selectively drive the reaction down either the sulfonylation or desulfitative pathway.

Reaction PathwayPrecatalystLigandAdditives / OxidantSolvent & TempTypical Yield
Direct Sulfonylation Pd2​(dba)3​ (2.5 mol%)Xantphos (5 mol%) Cs2​CO3​ , nBu4​NCl Toluene, 80 °C75–95%
Desulfitative Heck PdCl2​ (5 mol%)DPEphos (5 mol%) O2​ (1 atm)Anisole, 85 °C70–85%
Desulfitative Hydroarylation Pd(OAc)2​ (5 mol%)DABCO (10 mol%)TFA (1.5 equiv)1,4-Dioxane, 60 °C70–96%

Data synthesized from established cross-coupling and desulfitative methodologies[1][2][4].

Validated Experimental Protocols

Protocol A: Synthesis of 4-Amino-Diaryl Sulfones (SO₂ Retention)

This protocol yields unsymmetrical diaryl sulfones directly from aryl iodides or bromides[2].

Scale: 0.35 mmol

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add sodium 4-aminobenzenesulfinate (75 mg, 0.42 mmol, 1.2 equiv), Pd2​(dba)3​ (8.0 mg, 0.00875 mmol, 2.5 mol%), Xantphos (10.1 mg, 0.0175 mmol, 5 mol%), Cs2​CO3​ (171 mg, 0.525 mmol, 1.5 equiv), and nBu4​NCl (117 mg, 0.42 mmol, 1.2 equiv).

    • Causality: nBu4​NCl is strictly required; it acts as a phase-transfer catalyst to solubilize the sulfinate salt and may form a highly reactive anionic palladate complex that accelerates transmetalation[2].

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3x).

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of Xantphos and to inhibit the competing oxidative desulfitation pathway.

  • Reagent Addition: Add anhydrous toluene (2.0 mL) and the aryl iodide (0.35 mmol, 1.0 equiv) via syringe. (If the aryl halide is a solid, add it during Step 1).

  • Reaction: Seal the tube and stir vigorously at 80 °C for 16–20 hours.

    • Causality: Maintaining the temperature at exactly 80 °C provides sufficient energy for oxidative addition while remaining below the thermal threshold (>110 °C) where spontaneous SO2​ extrusion begins to dominate.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with water (2 × 5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Desulfitative Heck-Type Coupling (SO₂ Extrusion)

This protocol yields E-1,2-disubstituted alkenes (styrene derivatives) using oxygen as a green terminal oxidant[1].

Scale: 0.2 mmol

  • Preparation: In a 10 mL reaction vial, combine sodium 4-aminobenzenesulfinate (72 mg, 0.4 mmol, 2.0 equiv), PdCl2​ (1.8 mg, 0.01 mmol, 5 mol%), and DPEphos (5.4 mg, 0.01 mmol, 5 mol%).

  • Atmosphere Setup: Purge the vial with pure O2​ and attach an O2​ balloon.

    • Causality: Because this is a Pd(II) mediated process, the O2​ acts as the stoichiometric terminal oxidant required to reoxidize the Pd(0) generated after β -hydride elimination back to the active Pd(II) species[1].

  • Reagent Addition: Add anhydrous anisole (0.4 mL) and the alkene substrate (0.2 mmol, 1.0 equiv).

    • Causality: Anisole is selected as a polar, high-boiling solvent that stabilizes the transition states during SO2​ extrusion without coordinating strongly enough to poison the catalyst.

  • Reaction: Stir the mixture at 85 °C for 24 hours under the O2​ atmosphere.

  • Workup: Cool the reaction to room temperature, dilute with dichloromethane (5 mL), and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography.

Analytical & Troubleshooting Guide

  • Monitoring Reaction Progress: LC-MS is the preferred method for monitoring. The sulfone product (Protocol A) will exhibit a distinct [M+H]+ peak corresponding to the exact mass of the coupled product. If the desulfitative side-product is forming, a mass peak of exactly [M−64Da] will be observed.

  • Poor Conversion in Protocol A: If unreacted aryl halide persists, verify the anhydrous nature of the nBu4​NCl . Hygroscopic water can lead to protodehalogenation of the aryl halide.

  • Chemoselectivity Issues (N-arylation): If Buchwald-Hartwig amination products are detected, ensure the reaction temperature does not exceed the recommended limits. If the substrate is exceptionally electron-deficient (which favors N-arylation), transiently protecting the aniline moiety as a tert-butyloxycarbonyl (Boc) carbamate prior to the coupling step will eliminate this side reaction.

References

  • Pd-Catalyzed Desulfitative Heck Coupling with Dioxygen as the Terminal Oxidant Organic Letters (2011)[Link]

  • Unsymmetrical Diaryl Sulfones and Aryl Vinyl Sulfones through Palladium-Catalyzed Coupling of Aryl and Vinyl Halides or Triflates with Sulfinic Acid Salts The Journal of Organic Chemistry (2004)[Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts PMC / ACS Catalysis (2020)[Link]

  • Palladium-catalyzed desulfitative hydroarylation of alkynes with sodium sulfinates Chemical Communications (2013)[Link]

Sources

Troubleshooting & Optimization

Improving yield and purity in 4-aminobenzenesulfinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Aminobenzenesulfinic Acid

A Senior Application Scientist's Guide to Improving Yield and Purity

Welcome to the technical support center for the synthesis of 4-aminobenzenesulfinic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and ensure the highest possible purity of their final product. As your Senior Application Scientist, my goal is to provide not just steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis of 4-aminobenzenesulfinic acid, while conceptually straightforward, presents unique challenges due to the reactivity of the intermediate species and the stability of the final product. The most reliable and commonly referenced pathway proceeds in two key stages: the diazotization of readily available 4-aminobenzenesulfonic acid (sulfanilic acid), followed by the controlled reduction of the resulting diazonium salt. This guide is structured around this two-step process to address potential issues at each critical juncture.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The conversion of sulfanilic acid to 4-aminobenzenesulfinic acid is a classic example of functional group transformation on an aromatic ring. The sulfonic acid group cannot be directly reduced; therefore, it is first converted into a more reactive diazonium group, which is then susceptible to reduction to the desired sulfinic acid.

Workflow: From Sulfanilic Acid to 4-Aminobenzenesulfinic Acid

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Purification A 4-Aminobenzenesulfonic Acid (Sulfanilic Acid) B 4-Sulfobenzenediazonium Salt (Intermediate) A->B  NaNO₂, HCl (aq)  0-5 °C C 4-Aminobenzenesulfinic Acid (Final Product) B->C  Reducing Agent (e.g., Na₂SO₃)  Controlled pH & Temp D Crude Product C->D  Precipitation / Isolation E Pure Crystalline Product D->E  Recrystallization

Caption: Overall workflow for the synthesis of 4-aminobenzenesulfinic acid.

The first step, diazotization, involves treating the primary aromatic amine (sulfanilic acid) with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.[1] This temperature control is critical, as diazonium salts are thermally unstable and can decompose or undergo unwanted side reactions at higher temperatures.[1]

The second step is the reduction of the diazonium salt. This is the key transformation to form the sulfinic acid moiety. A mild reducing agent, such as sodium sulfite or sulfur dioxide, is typically used. The reaction conditions, particularly pH and temperature, must be carefully controlled to prevent over-reduction or decomposition of the desired product.

Section 2: Troubleshooting Guide

This section is formatted as a series of common problems you may encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Part A: Issues in Diazotization (Step 1)

Question 1: My reaction mixture turned a deep red/brown color during diazotization, and I see a precipitate forming. What's happening?

  • Potential Cause & Explanation: This is a classic sign of a diazo coupling side reaction . The newly formed diazonium salt is an electrophile, and if there is unreacted sulfanilic acid (a nucleophile) remaining, they can couple to form a colored azo compound.[1] This typically happens if the addition of sodium nitrite is too slow, the stirring is inefficient, or the pH is not sufficiently acidic, which leaves a significant concentration of the free amine form of sulfanilic acid.

  • Recommended Solution:

    • Ensure Acidity: Use a sufficient excess of mineral acid (typically 2.5-3 equivalents) to ensure the sulfanilic acid is fully protonated and the reaction medium remains strongly acidic.

    • Efficient Mixing: Maintain vigorous stirring throughout the addition of sodium nitrite to ensure it reacts quickly and locally high concentrations of the diazonium salt do not build up.

    • Temperature Control: Strictly maintain the temperature at 0-5 °C. Higher temperatures accelerate the unwanted coupling reaction.[1]

Question 2: How do I know if the diazotization is complete? My yield in the next step is consistently low.

  • Potential Cause & Explanation: Incomplete diazotization is a common reason for low overall yield. If not all the starting amine is converted to the diazonium salt, it will not proceed to the reduction step. The amount of nitrous acid must be sufficient, but a large excess should be avoided.

  • Recommended Solution:

    • Stoichiometry: Use a slight molar excess of sodium nitrite (e.g., 1.05-1.1 equivalents) to drive the reaction to completion.

    • Endpoint Test: Use starch-iodide paper to test for the presence of excess nitrous acid. A drop of the reaction mixture on the paper should produce an immediate blue-black color, indicating that all the amine has been consumed and there is a slight excess of HNO₂.

    • Reaction Time: After the sodium nitrite addition is complete, continue stirring the reaction at 0-5 °C for an additional 15-30 minutes to ensure the reaction has gone to completion.[1]

Part B: Issues in Reduction (Step 2)

Question 3: During the reduction step, I get a very low yield of my desired sulfinic acid, and the solution smells of sulfur dioxide.

  • Potential Cause & Explanation: This indicates decomposition of the sulfinic acid product. Aromatic sulfinic acids can be unstable, particularly in strongly acidic or basic conditions or at elevated temperatures. They can disproportionate or be oxidized. The smell of SO₂ suggests decomposition of the sulfinic acid back to the arene and sulfur dioxide.

  • Recommended Solution:

    • pH Control: The reduction of the diazonium salt should be performed under carefully controlled pH, often in a buffered solution or by the controlled addition of a base (like sodium bicarbonate) to neutralize the acid formed during the reaction.

    • Temperature Management: Add the reducing agent slowly while maintaining a low temperature. The reduction can be exothermic, and a rise in temperature will promote decomposition.

    • Immediate Work-up: Once the reduction is complete, proceed to the isolation and purification of the product without delay to minimize its time in solution where it may be unstable.

Question 4: My final product seems to be contaminated with the starting material, sulfanilic acid.

  • Potential Cause & Explanation: This points to one of two issues: either the initial diazotization was incomplete, or the reduction was inefficient. Unreacted diazonium salt can be quenched back to the sulfonic acid during work-up, or it may persist and be carried through.

  • Recommended Solution:

    • Verify Diazotization: Revisit the diazotization step and ensure completion using the starch-iodide test as described above.

    • Optimize Reduction: Ensure a sufficient amount of the reducing agent is used (a molar excess is often required). The reaction time for the reduction may also need to be extended. Monitor the disappearance of the diazonium salt (e.g., by spotting on a TLC plate and coupling with a dye-forming agent like β-naphthol).

Part C: Issues with Final Product (Purity & Isolation)

Question 5: My isolated product is off-white, yellow, or even purplish, not a pure white solid. How can I improve its purity?

  • Potential Cause & Explanation: The color is likely due to trace amounts of highly colored azo compounds formed from side reactions. Even minute impurities can impart significant color. Polyaniline-type compounds can also form as trace contaminants.

  • Recommended Solution:

    • Recrystallization: This is the most effective method for purification. 4-aminobenzenesulfinic acid is soluble in water.[2] Recrystallization from hot water, perhaps with the addition of a small amount of a reducing agent like sodium bisulfite to prevent oxidation, is a good starting point.

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool and crystallize.

Section 3: Detailed Experimental Protocols

These protocols are provided as a validated starting point. As a researcher, you may need to optimize them based on your specific laboratory conditions and scale.

Protocol 1: Preparation of 4-Sulfobenzenediazonium Salt (In Situ)
ParameterValue/InstructionRationale
Reagents Sulfanilic Acid (1 eq), Sodium Nitrite (1.05 eq), HCl (3 eq), Water, IceExcess acid ensures complete protonation and maintains low pH. Slight excess of nitrite ensures complete reaction.
Temperature 0-5 °C Critical. Prevents decomposition of the diazonium salt and minimizes side reactions.[1]
Procedure 1. Suspend sulfanilic acid in water and HCl in a beaker placed in an ice-salt bath. 2. Stir until a fine slurry is formed and the temperature is stable at 0-5 °C. 3. In a separate flask, dissolve sodium nitrite in cold water. 4. Add the nitrite solution dropwise to the sulfanilic acid slurry with vigorous stirring, keeping the addition pipette/funnel below the liquid surface. 5. Monitor temperature continuously. 6. After addition, stir for an additional 20 minutes at 0-5 °C. 7. Confirm completion with a positive starch-iodide test.Sub-surface addition prevents loss of nitrous gases. Post-addition stirring ensures completion.
Output A cold aqueous suspension/solution of 4-sulfobenzenediazonium salt, to be used immediately.Do not isolate the solid diazonium salt. It can be explosive when dry.[1]
Protocol 2: Reduction to 4-Aminobenzenesulfinic Acid
ParameterValue/InstructionRationale
Reagents Diazonium salt solution (from Protocol 1), Sodium Sulfite (Na₂SO₃, 2-3 eq), Sodium Bicarbonate, Water, IceSodium sulfite is the reducing agent. Bicarbonate is used to control pH.
Temperature 5-10 °C Prevents decomposition of the sulfinic acid product.
Procedure 1. Prepare a solution of sodium sulfite in water and cool it in an ice bath. 2. Slowly and with vigorous stirring, add the cold diazonium salt suspension to the sodium sulfite solution. 3. Monitor the pH. If it becomes strongly acidic, add small portions of sodium bicarbonate to maintain a near-neutral pH. 4. After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours. 5. Acidify the solution carefully with dilute HCl to precipitate the crude 4-aminobenzenesulfinic acid. 6. Isolate the precipitate by vacuum filtration and wash with a small amount of cold water.Adding the diazonium salt to the reducing agent prevents high local concentrations of the diazonium salt. pH control is crucial for product stability.
Output Crude, solid 4-aminobenzenesulfinic acid.The crude product should be purified by recrystallization from hot water.

Section 4: Troubleshooting Decision Tree & FAQs

Troubleshooting Low Yield

G start Low Final Yield q1 Was a colored (red/brown) precipitate seen during diazotization? start->q1 a1_yes Yes: Azo coupling occurred. Solution: - Increase acid concentration. - Improve stirring. - Ensure T < 5 °C. q1->a1_yes Yes q2 Did the starch-iodide test confirm excess HNO₂? q1->q2 No a2_no No: Incomplete Diazotization. Solution: - Use slight excess of NaNO₂. - Increase stir time after addition. q2->a2_no No q3 Was the diazonium solution used immediately? q2->q3 Yes a3_no No: Diazonium Salt Decomposed. Solution: - Prepare and use in situ without delay. q3->a3_no No q4 Was pH & Temp controlled during reduction? q3->q4 Yes a4_no No: Product Decomposition. Solution: - Add diazonium to sulfite slowly. - Use buffer or base to control pH. - Maintain low temperature. q4->a4_no No end Review purification steps for mechanical loss. q4->end Yes

Caption: A decision tree for systematically troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the difference between 4-aminobenzenesulfonic acid and 4-aminobenzenesulfinic acid? A1: The key difference is the oxidation state of the sulfur atom. Sulfonic acids have the formula R-SO₃H, while sulfinic acids are R-SO₂H. This structural difference significantly impacts their chemical properties and stability. Confusing the two is a common error, as sulfanilic acid (the sulfonic acid) is a much more common starting material.[2]

Q2: Why is low temperature so critical for diazotization? A2: Aliphatic and aromatic diazonium salts are thermally unstable.[1][3] At temperatures above 5-10 °C, the C-N bond can cleave, releasing nitrogen gas (N₂) and forming a highly reactive aryl cation. In an aqueous solution, this cation is rapidly trapped by water to form the corresponding phenol, which is a major impurity that is difficult to remove.

Q3: Can I use a different reducing agent for the second step? A3: Yes, other reducing agents can be used, but they must be chosen carefully. Stronger reducing agents (e.g., zinc/acid) may reduce the sulfinic acid group further or affect other parts of the molecule. Mild reducing agents like sulfur dioxide gas or sodium bisulfite are common alternatives to sodium sulfite. The choice will depend on the scale, available equipment, and desired purity.

Q4: How should I store the final 4-aminobenzenesulfinic acid product? A4: Like many sulfinic acids, 4-aminobenzenesulfinic acid can be susceptible to air oxidation over time. It is best stored in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and in a cool, dark, and dry place to maximize its shelf life.

References

  • Ataman Kimya. (n.d.). SULFANILIC ACID. Retrieved from [Link]

  • Google Patents. (CN110054575A). A kind of preparation method of p-aminobenzene sulfonic acid.
  • Ataman Kimya. (n.d.). 4-AMINOBENZENESULFONIC ACID. Retrieved from [Link]

  • Google Patents. (CN103613520A). Preparation method for 4-aminobenzenesulfonic acid.
  • Mojsović, M., et al. (2002). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules, 7(9), 659-666. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

Sources

Troubleshooting low solubility of 4-aminobenzenesulfinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physical chemistry of bifunctional aromatics. 4-aminobenzenesulfinic acid is a classic example of a molecule that resists dissolution in standard organic media.

This guide is designed to move beyond simple "tips and tricks" by explaining the thermodynamic causality behind the solubility issues, providing a diagnostic workflow, and detailing self-validating protocols to get your compound into the organic phase.

Executive Diagnostic: The Zwitterion Problem

The fundamental barrier to solubilizing 4-aminobenzenesulfinic acid in organic solvents is its propensity to form an inner salt, or zwitterion [1]. The molecule contains a strongly acidic sulfinic acid moiety (pKa ~2.1) and a basic anilino amine (pKa ~4.6). Under standard conditions, an intramolecular proton transfer occurs.

This creates a dense, charge-separated crystalline lattice. While standard sulfinic acids are generally soluble in polar organic solvents[2], the zwitterionic nature of the 4-amino derivative drastically increases the lattice energy. Consequently, it becomes thermodynamically unfavorable for low-dielectric organic solvents (like dichloromethane, tetrahydrofuran, or hexane) to disrupt these strong electrostatic intermolecular forces[3].

Solubilization Decision Matrix

Before altering your entire synthetic route, use the following diagnostic workflow to determine the path of least resistance for your specific reaction requirements.

G Start 4-Aminobenzenesulfinic Acid (Low Organic Solubility) Aq Aqueous Media Acceptable? Start->Aq NaSalt Form Sodium Salt (Water Soluble) Aq->NaSalt Yes Org Organic Solvent Required Aq->Org No Polar Polar Aprotic Acceptable? Org->Polar DissolvePolar Dissolve in DMSO/DMF (Kinetic Heating) Polar->DissolvePolar Yes NonPolar DCM, THF, or Toluene Required Polar->NonPolar No Mod Transient Modification Allowed? NonPolar->Mod TBASalt Form TBA Salt or Boc-Protect Amine Mod->TBASalt Yes PTC Use Phase Transfer Catalyst (e.g., TBAB) Mod->PTC No

Diagnostic workflow for solubilizing 4-aminobenzenesulfinic acid based on reaction requirements.

Frequently Asked Questions (FAQ)

Q: Why does my 4-aminobenzenesulfinic acid crash out when I attempt an extraction into ethyl acetate? A: The zwitterionic form predominates at neutral pH. To force it into the organic phase, you must suppress the zwitterion. You can achieve this by either fully protonating the sulfinate (dropping the pH < 1.5, though free sulfinic acids are unstable and prone to disproportionation in strong acids[4]) or by forming a highly lipophilic salt.

Q: I need to perform an electrophilic coupling on the sulfinate sulfur in DCM. How can I solubilize the reagent? A: You must replace the inner salt's electrostatic interactions with solvent-solute interactions. This is achieved by neutralizing the protonated amine with a base and pairing the resulting sulfinate anion with a bulky, lipophilic counterion, such as tetrabutylammonium (TBA⁺). The alkyl chains of the TBA⁺ cation create a lipophilic shell around the polar sulfinate, allowing it to dissolve freely in low-dielectric solvents like DCM.

Q: Can I just use polar aprotic solvents instead of making a salt? A: Yes, but with limitations. Highly polar aprotic solvents like DMSO (ε = 46.7) can disrupt the zwitterionic hydrogen bonding network, offering moderate kinetic solubility. However, the free amine remains nucleophilic, which could lead to unwanted side reactions (e.g., N-alkylation instead of S-alkylation) depending on your electrophile.

Validated Experimental Protocols

Protocol A: Preparation of Lipophilic Tetrabutylammonium (TBA) Salt

Objective: Convert the insoluble zwitterion into a DCM-soluble TBA salt for non-polar organic synthesis.

  • Suspend: Add 1.0 eq of 4-aminobenzenesulfinic acid to a 1:1 (v/v) biphasic mixture of DCM and deionized water.

  • Deprotonate: Vigorously stir the suspension and add 1.0 eq of tetrabutylammonium hydroxide (TBAOH, 40% w/w in water) dropwise.

  • Equilibrate: Continue stirring for 30 minutes at room temperature.

  • Extract: Transfer the mixture to a separatory funnel. Isolate the lower organic (DCM) layer.

  • Purify: Wash the DCM layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a waxy solid or heavy oil.

Self-Validation Checkpoint: Initially, the biphasic mixture will contain undissolved solid. As the TBAOH is added and the zwitterion is deprotonated, the solid will completely disappear, and the target TBA salt will partition entirely into the DCM layer. If solid persists, check the aqueous layer pH; it must be >8 to ensure complete deprotonation of the sulfinic acid.

Protocol B: Transient Amine Protection (N-Boc Derivatization)

Objective: Mask the basic amine to prevent zwitterion formation, allowing the free sulfinic acid to dissolve in standard organics.

  • Solubilize: Suspend 4-aminobenzenesulfinic acid in a 1:1 (v/v) mixture of 1,4-dioxane and 1 M aqueous NaOH.

  • Protect: Add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature for 12 hours.

  • Wash: Extract the aqueous mixture once with diethyl ether to remove unreacted Boc₂O.

  • Acidify: Cool the aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1 M HCl.

  • Isolate: Extract the resulting precipitate into ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate.

Self-Validation Checkpoint: The addition of NaOH in Step 1 should immediately yield a clear solution as the highly water-soluble sodium salt forms. During acidification (Step 4), a dense white precipitate of the N-Boc derivative must form. Critical: Do not allow the pH to drop below 2, as free sulfinic acids are prone to decomposition in strongly acidic media[4]. Verify success via ¹H NMR (confirm the presence of the massive 9H Boc singlet at ~1.5 ppm).

Quantitative Solubility Data

To assist with solvent selection, the following table summarizes the estimated solubility profiles of 4-aminobenzenesulfinic acid across its different ionic states.

SolventDielectric Constant (ε)Free Zwitterion Solubility (mg/mL)TBA⁺ Salt Solubility (mg/mL)Na⁺ Salt Solubility (mg/mL)
Water 80.1~10 (Sparingly Soluble)< 5> 100 (Highly Soluble)
DMSO 46.7~25 (Requires Heating)> 100> 50
Dichloromethane (DCM) 9.1< 0.1 (Insoluble)> 100 (Highly Soluble)< 0.1 (Insoluble)
Hexane 1.9Insoluble< 1Insoluble

References

  • Sulfinic acid - Grokipedia Grokipedia. URL: [Link][2]

  • Preparation and Purification of Aromatic Sodium Sulfinates Acta Chemica Scandinavica. URL:[Link][4]

  • Zwitterion - Grokipedia Grokipedia. URL: [Link][1]

  • Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity ACS Omega. URL:[Link][3]

Sources

Technical Support Center: Optimizing 4-Aminobenzenesulfinic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-aminobenzenesulfinic acid and its corresponding sodium salt (sodium 4-aminobenzenesulfinate). This guide is designed for drug development professionals and synthetic chemists to troubleshoot chemoselectivity issues, optimize cross-coupling yields, and implement robust, self-validating experimental protocols.

Frequently Asked Questions (FAQs): Fundamental Reactivity & Chemoselectivity

Q1: Why am I observing N-arylation byproducts instead of the desired S-arylation (sulfone) product? Answer: 4-Aminobenzenesulfinic acid is a highly functionalized ambident nucleophile containing three potential reactive sites: the soft sulfur atom, the hard oxygen atoms, and the nucleophilic primary amine (-NH₂). According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the soft sulfur atom preferentially reacts with soft electrophiles (like transition metal intermediates). However, under strongly basic conditions or with unoptimized ligands, the amine can outcompete the sulfinate for the metal center, leading to N-arylation. To strictly favor S-arylation, you must utilize soft metal catalysts (Cu(I) or Ni(0)/Ni(II)) with strongly coordinating bidentate ligands (e.g., L-proline or N,N'-dimethylethylenediamine) that stabilize the metal-sulfinate intermediate and promote reductive elimination at the sulfur center[1],[2].

Q2: My sodium 4-aminobenzenesulfinate salt is completely insoluble in my reaction mixture. How can I improve homogeneity? Answer: Sulfinate salts possess high lattice energies, making them poorly soluble in less polar organic solvents like toluene or THF. The standard approach is to use highly polar aprotic solvents such as DMSO or DMF. If your substrate is sensitive to these solvents, you can introduce anion-functionalized ionic liquids like 1-ethyl-3-methylimidazolium (S)-2-amino-3-methylbutyrate ([emim][Val]). These ionic liquids not only solubilize the sulfinate salt but also actively enhance the efficiency of CuI-catalyzed cross-couplings, allowing the reaction to proceed even in wet solvents[3].

Q3: The reaction stalls at 30-40% conversion when using aryl chlorides. How can I drive it to completion? Answer: Aryl chlorides have a high C-Cl bond dissociation energy (~96 kcal/mol), making thermal oxidative addition sluggish for standard Cu or Pd catalysts. To overcome this, switch from thermal catalysis to Photoredox/Nickel Dual Catalysis . By using a photocatalyst combined with a Ni(II) precatalyst under blue LED irradiation, the reaction proceeds via a single-electron transfer (SET) mechanism. This generates a highly reactive Ni(I) or Ni(III) intermediate that readily activates aryl chlorides at room temperature, bypassing the thermal oxidative addition barrier entirely[4],[5].

Troubleshooting Guide: Reaction Optimization

Error/ObservationRoot Cause AnalysisCorrective Action
Formation of sulfonic acid byproduct The sulfinic acid/salt is highly prone to aerobic oxidation.Degas all solvents (sparge with Ar/N₂ for 15 mins). Handle the sodium salt in a glovebox if highly sensitive, or add a mild antioxidant.
Catalyst precipitation (Black solid) Cu(I) disproportionation to Cu(0) and Cu(II) due to inadequate ligand stabilization.Increase ligand loading (e.g., 20 mol% L-proline for 10 mol% CuI) to keep the active Cu(I) species fully coordinated[1].
Low yield with aryl bromides Slower oxidative addition compared to aryl iodides.Elevate temperature to 95–110 °C in DMSO, or switch to the Photoredox/Ni dual catalytic system which is highly efficient for bromides at room temperature[4].

Quantitative Data Summaries: Catalyst & Condition Comparison

To help you select the optimal system for your specific electrophile, refer to the following benchmarking data for sulfinate cross-coupling:

Catalytic SystemOptimal ElectrophileSolventTemp (°C)Chemoselectivity (S vs N)Typical Yield
CuI / L-Proline sodium salt Aryl Iodides / BromidesDMSO80–95Excellent (S-favored)75–95%
CuI / N,N'-dimethylethylenediamine Aryl IodidesDMSO110Excellent (S-favored)85–98%
CuI / [emim][Val] (Ionic Liquid) Aryl Iodides / Vinyl BromidesWet DMSO90–110Excellent (S-favored)80–90%
NiCl₂·glyme / Ir-Photocatalyst Aryl Chlorides / BromidesDMF25 (RT)Outstanding (S-favored)70–98%

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Thermal Copper-Catalyzed S-Arylation (Standard Workflow)

Causality Focus: This protocol leverages L-proline as an inexpensive, bidentate O,N-ligand to stabilize the Cu(I) center, preventing its oxidation/disproportionation and directing the soft sulfur nucleophile for selective C-S bond formation[1].

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.1 mmol, 10 mol%) and L-proline sodium salt (0.2 mmol, 20 mol%).

  • Reagent Addition: Add sodium 4-aminobenzenesulfinate (1.2 mmol, 1.2 equiv) and the aryl halide (1.0 mmol, 1.0 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3 times) to prevent sulfinate oxidation.

  • Solvent Addition: Inject anhydrous, degassed DMSO (2.0 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80–95 °C for 18–24 hours under vigorous stirring.

  • Self-Validation Check: Monitor via TLC. If the reaction mixture turns black within the first hour, the Cu(I) catalyst has disproportionated due to oxygen ingress; discard and restart with stricter degassing.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (3 x 10 mL) to remove DMSO and unreacted sulfinate. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Photoredox/Nickel Dual Catalyzed S-Arylation (Room Temperature)

Causality Focus: This method uses visible light to generate a sulfonyl radical via single-electron oxidation of the sulfinate, which then intercepts a Ni(0) species. This circumvents the high activation energy of thermal oxidative addition, allowing coupling of stubborn aryl chlorides at room temperature[4],[5].

  • Catalyst Setup: To a dry vial, add NiCl₂·glyme (10 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (10 mol%), and the photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an Ir-complex, 1-2 mol%).

  • Reagent Addition: Add sodium 4-aminobenzenesulfinate (1.5 equiv) and the aryl halide (1.0 equiv).

  • Solvent & Degassing: Add DMF to reach a 0.1 M concentration. Sparge the solution with Argon for 15 minutes.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 440–450 nm blue LEDs. Ensure a cooling fan maintains the reaction at room temperature (25 °C).

  • Reaction: Stir under irradiation for 12–24 hours.

  • Self-Validation Check: The reaction mixture should maintain a homogeneous color under LED irradiation. If the yield is low but the aryl halide is consumed, check for the formation of the sulfonic acid byproduct via LC-MS, indicating incomplete degassing.

  • Workup & Purification: Quench with water, extract with dichloromethane, dry, and purify via chromatography.

Mechanistic Visualizations

Chemoselectivity Substrate 4-Aminobenzenesulfinate (Ambident Nucleophile) CuCat Cu(I) + Diamine/Proline (Soft Acid Catalyst) Substrate->CuCat Optimized Conditions PdCat Pd(0) + Monodentate Ligand (Harder/Unoptimized) Substrate->PdCat Unoptimized Conditions S_Coord S-Coordination (Soft-Soft Match) CuCat->S_Coord Thermodynamic Control N_Coord N-Coordination (Hard-Soft Mismatch) PdCat->N_Coord Kinetic Control Product_S S-Arylation (Desired Sulfone) S_Coord->Product_S Reductive Elimination Product_N N-Arylation (Undesired Sulfonamide) N_Coord->Product_N Reductive Elimination

Caption: Mechanistic divergence of coupling based on catalyst and ligand choice.

Caption: Workflow and mechanism of Photoredox/Nickel dual catalyzed S-arylation.

References

1.[4] Title: Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis Source: nih.gov URL:

2.[5] Title: Visible-Light Photoredox/Nickel Dual Catalysis for the Cross-Coupling of Sulfinic Acid Salts with Aryl Iodides | Organic Letters - ACS Publications Source: acs.org URL:

3.[1] Title: Synthesis of Aryl Sulfones via l-Proline-Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

4.[3] Title: Anion-Functionalized Ionic Liquids Enhance the CuI-Catalyzed Cross-Coupling Reaction of Sulfinic Acid Salts with Aryl Halides and Vinyl Bromides - Organic Chemistry Portal Source: organic-chemistry.org URL:

5.[2] Title: An Efficient Copper Catalyst for the Formation of Sulfones from Sulfinic Acid Salts and Aryl Iodides | Organic Letters - ACS Publications Source: acs.org URL:

Sources

Handling moisture and air sensitivity of 4-aminobenzenesulfinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 4-aminobenzenesulfinic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive reagent. Our goal is to equip you with the practical knowledge and field-proven techniques required to ensure the integrity of your material and the success of your experiments. 4-aminobenzenesulfinic acid is a valuable synthetic intermediate, but its sulfinic acid and amino moieties render it susceptible to oxidative and moisture-driven degradation. This guide provides direct answers to common challenges and outlines robust protocols to mitigate these risks.

Troubleshooting Guide: Reacting to Common Issues

This section addresses problems that may arise during the handling and use of 4-aminobenzenesulfinic acid.

Q1: My solid 4-aminobenzenesulfinic acid has changed color from off-white to yellow, brown, or purple. What happened, and can I still use it?

A: A visible color change is a primary indicator of degradation. The likely cause is oxidation. The aniline (amino) group is susceptible to oxidation, which can form highly colored polymeric impurities, similar to what is observed in aged samples of aniline itself. Additionally, the sulfinic acid group can be oxidized to the corresponding sulfonic acid, though this specific reaction is less likely to produce color.

Recommended Action:

  • Do not assume it is usable. The presence of impurities can significantly impact your reaction, leading to lower yields, unexpected side products, and difficult purification.

  • Assess Purity: Before use, you must determine the extent of the degradation. The recommended method is High-Performance Liquid Chromatography (HPLC) to quantify the remaining active reagent and identify major impurities like 4-aminobenzenesulfonic acid.[1] Alternatively, ¹H NMR spectroscopy can reveal the presence of new aromatic signals or a change in the integration ratios.

  • Consider Purification: If the material is valuable and the degradation is minor, recrystallization may be an option. However, this must be done carefully with de-gassed solvents to prevent further oxidation.

  • When in doubt, discard. For most applications, especially in drug development or quantitative studies, it is more cost-effective and scientifically rigorous to use a fresh, pure batch of the reagent.

Q2: My reaction yield is significantly lower than expected. I suspect the 4-aminobenzenesulfinic acid is the problem. How can I confirm this?

A: Low yield is a classic symptom of using a degraded or impure reagent. Since 4-aminobenzenesulfinic acid is sensitive to both air and moisture, its effective concentration may be much lower than what you weighed out.[2][3]

Confirmation & Solution Workflow:

  • Run a Control Reaction: If possible, perform the reaction with a brand new, unopened bottle of the reagent and compare the yield to your original experiment.

  • Analyze Your Starting Material: As mentioned in Q1, use HPLC or NMR to check the purity of the batch .[1] The presence of 4-aminobenzenesulfonic acid is a tell-tale sign of oxidation.

  • Review Your Handling Procedure: Were the reagent and solvents handled under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques)?[4][5] Was the solvent anhydrous and de-gassed? Even brief exposure to air during weighing or dissolution can cause significant degradation.

  • Implement Best Practices: Moving forward, adopt the rigorous handling protocols detailed in the "Best Practices & FAQs" section of this guide.

Q3: I see a new, more polar spot on my TLC plate or an unexpected peak in my LC-MS that corresponds to the mass of 4-aminobenzenesulfonic acid. Why?

A: This is direct evidence of the primary degradation pathway. The sulfinic acid moiety (-SO₂H) has been oxidized to the more stable and more polar sulfonic acid moiety (-SO₃H). This is a common fate for sulfinic acids when exposed to atmospheric oxygen.[6]

Mechanistic Insight: The oxidation is often catalyzed by trace metals and can be accelerated by moisture and light. Your observation validates the need for stringent anaerobic handling.

Best Practices & Frequently Asked Questions (FAQs)

This section provides proactive guidance for the proper storage, handling, and use of 4-aminobenzenesulfinic acid.

Q4: What are the absolute ideal storage conditions for 4-aminobenzenesulfinic acid?

A: To maximize shelf-life and maintain purity, the compound must be protected from its primary enemies: oxygen and water.[2][3]

Parameter Recommendation Scientific Rationale
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).Prevents oxidation of the electron-rich aniline ring and the sulfinic acid group.
Container Original manufacturer's bottle (e.g., Sure/Seal™) or a sealed amber glass vial inside a glovebox or a nitrogen-purged desiccator.[5]Amber glass protects against photo-oxidation. A secure seal prevents ingress of atmospheric moisture and oxygen.
Temperature Store in a cool, dry place. Refrigeration (2-8°C) is recommended.[7]Lower temperatures slow the rate of any potential degradation reactions.
Handling Only open the container under an inert atmosphere.Minimizes exposure to air and moisture each time the material is accessed.

Q5: What is the correct procedure for weighing and dispensing this reagent?

A: The method depends on the equipment available, but the principle is to minimize atmospheric exposure.

Protocol 1: Weighing and Dispensing 4-Aminobenzenesulfinic Acid

Objective: To accurately weigh the solid reagent without exposing it to atmospheric oxygen or moisture.

Method A: Inside a Glovebox (Preferred)

  • Preparation: Ensure the glovebox atmosphere has low oxygen and moisture levels (<10 ppm is ideal).[2] Bring the sealed reagent bottle, a tared vial, and a spatula into the glovebox antechamber and allow sufficient time for the atmosphere to equilibrate.

  • Weighing: Inside the main chamber, open the reagent bottle. Using a clean spatula, transfer the approximate amount of solid to the tared vial.

  • Sealing: Securely cap the tared vial and the main reagent bottle.

  • Final Weighing: The capped vial can now be removed from the glovebox and weighed on an analytical balance. The difference in weight is your dispensed amount.

Method B: On the Bench (Using Inert Gas Blanket)

  • Setup: Place the sealed reagent bottle, a tared receiving flask (e.g., a round-bottom flask with a septum), and weighing paper on the bench.

  • Inerting: Insert a needle connected to a nitrogen or argon line through the septum of the receiving flask. Establish a gentle, positive outflow of gas (you can monitor this with an oil bubbler).

  • Quick Transfer: Briefly remove the reagent bottle cap. Quickly weigh the desired amount on the weighing paper.

  • Addition: Remove the septum from the receiving flask and quickly add the weighed solid. Immediately re-seal the flask. The positive pressure of inert gas will minimize air ingress.

  • Purge: Purge the flask with the inert gas for another 1-2 minutes to remove any air that may have entered.

Q6: What are the primary degradation pathways I should be aware of?

A: There are two main pathways of concern:

  • Oxidation of the Sulfinic Acid Group: The sulfur atom in the sulfinic acid is in a lower oxidation state (+4) and is readily oxidized to the more stable +6 state of a sulfonic acid.

  • Oxidation of the Amino Group: The electron-rich aniline ring is highly susceptible to oxidation, leading to a complex mixture of colored byproducts, including potential polymerization.

G cluster_main Degradation Pathways of 4-Aminobenzenesulfinic Acid cluster_ox1 Pathway 1: Sulfinic Acid Oxidation cluster_ox2 Pathway 2: Aniline Oxidation A 4-Aminobenzenesulfinic Acid (C₆H₇NO₂S) B 4-Aminobenzenesulfonic Acid (C₆H₇NO₃S) A->B  O₂, H₂O C Colored Impurities (e.g., polyaniline-like structures) A->C  O₂

Caption: Primary degradation pathways for 4-aminobenzenesulfinic acid.

Q7: How should I prepare a stock solution, and what solvents are best?

A: Always use anhydrous, de-gassed (or sparged) solvents. The choice of solvent depends on your reaction, but common non-reactive organic solvents like THF, Dioxane, or Acetonitrile are often suitable. The compound has low solubility in water.[7][8]

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a solution of known concentration for immediate use or short-term storage.

  • Solvent Preparation: Use an anhydrous grade of your chosen solvent. To remove dissolved oxygen, sparge the solvent with dry argon or nitrogen for at least 30 minutes.

  • Glassware Preparation: Ensure all glassware (flask, graduated cylinder, etc.) is oven-dried or flame-dried to remove adsorbed moisture.[4] Assemble the glassware while hot under a stream of inert gas.

  • Dissolution: Weigh the required amount of 4-aminobenzenesulfinic acid directly into the dried, inerted flask (as per Protocol 1). Using a cannula or a dry syringe, transfer the de-gassed solvent into the flask containing the solid.

  • Stirring: Stir the solution under a positive pressure of inert gas until all the solid has dissolved.

  • Storage: If the solution is not for immediate use, store it in a tightly sealed flask with a septum, under an inert atmosphere, and in a cool, dark place. It is highly recommended to use the solution within a few hours for best results. Long-term storage of solutions is not advised.

The following workflow summarizes the key decision points for handling this reagent successfully.

Caption: Recommended workflow for handling 4-aminobenzenesulfinic acid.

References

  • Ataman Kimya. 4-AMINOBENZENESULFONIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfanilic acid. PubChem Compound Database. Retrieved from [Link]

  • Triveni Chemicals. Sulfanilic Acid - Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • Google Patents. (2014). CN103613520A - Preparation method for 4-aminobenzenesulfonic acid.
  • University of Porto. (n.d.). Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. Retrieved from [Link]

  • ResearchGate. (1993). Mineralization of 4-aminobenzenesulfonate (4-ABS) by Agrobacterium sp. strain PNS-1. Retrieved from [Link]

  • Wikipedia. Sulfanilic acid. Retrieved from [Link]

  • University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ResearchGate. (2015). The HPLC analysis of 4-aminobenzenesulfonic acid and intermediates of MO degradation. Retrieved from [Link]

  • University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Kops - University of Konstanz. (1990). Initial steps in the degradation of benzene sulfonic acid, 4-toluene suifonic acids, and orthanilic acid by Alcaligenes sp. strain O-1. Retrieved from [Link]

  • ResearchGate. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. Retrieved from [Link]

  • PubMed. (2010). Biodegradation of 4-aminobenzenesulfonate by Ralstonia sp. PBA and Hydrogenophaga sp. PBC isolated from textile wastewater treatment plant. Retrieved from [Link]

  • Thieme. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Reactivity of 4-Aminobenzenesulfinic Acid vs. 4-Aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organosulfur chemistry and drug development, the oxidation state of the sulfur atom dictates the mechanistic destiny of a molecule. 4-Aminobenzenesulfinic acid and 4-aminobenzenesulfonic acid (commonly known as sulfanilic acid) share an identical carbon scaffold and an aniline-like amino group, yet their chemical behaviors are fundamentally divergent.

This guide provides an objective, data-driven comparison of these two compounds. By analyzing their structural causality, zwitterionic equilibria, and nucleophilic profiles, we establish a framework for researchers to select the appropriate sulfur oxyacid for targeted synthetic workflows—ranging from the synthesis of biologically active sulfones to the development of azo dye diagnostic reagents.

Structural & Electronic Causality (The "Why")

The reactivity divergence between these two molecules is entirely governed by the oxidation state of the sulfur center and the resulting acid-base thermodynamics.

  • 4-Aminobenzenesulfinic Acid (Sulfur Oxidation State: +4): Sulfinic acids are trivalent sulfur oxyacids where the sulfur atom is pyramidal and possesses a lone pair of electrons[1]. This lone pair renders the sulfinate anion an ambident nucleophile , capable of reacting at either the sulfur or oxygen atom depending on the hardness of the electrophile[1]. Furthermore, the +4 oxidation state is thermodynamically driven to oxidize to the +6 state, making sulfinic acids effective reducing agents and hydrogen atom transfer (HAT) donors[2].

  • 4-Aminobenzenesulfonic Acid (Sulfur Oxidation State: +6): In contrast, the sulfur atom in sulfanilic acid is fully oxidized and tetrahedrally coordinated. It lacks a lone pair, rendering the sulfonate group completely inert as a nucleophile. Instead, it acts as a powerful electron-withdrawing group and an excellent solubilizing tag. In both the solid state and aqueous solutions, sulfanilic acid exists predominantly as a zwitterion ( H3​N+−C6​H4​−SO3−​ )[3]. This intramolecular proton transfer is driven by the extreme acidity of the sulfonic acid group ( pKa​<0 ) and the basicity of the aniline amino group ( pKa​≈3.23 )[3].

Quantitative Data Comparison
Property4-Aminobenzenesulfinic Acid4-Aminobenzenesulfonic Acid (Sulfanilic Acid)
Chemical Formula C6​H7​NO2​S C6​H7​NO3​S
Sulfur Oxidation State +4+6
Predominant State (pH 7) Sulfinate Anion ( H2​N−C6​H4​−SO2−​ )Zwitterion ( H3​N+−C6​H4​−SO3−​ )
pKa​ (Sulfur Acid Group) ∼2.1 <0 (Highly acidic)
pKa​ (Protonated Amine) ∼2.5 3.23
Nucleophilicity High (Ambident at S and O)Negligible (Inert leaving group)
Primary Reactivity S-Alkylation, OxidationDiazotization, EAS resistance
Thermal Stability Prone to disproportionationHighly stable (Decomposes at 288 °C)

Reactivity Profiles & Mechanistic Divergence

The Nucleophilic Warrior: 4-Aminobenzenesulfinic Acid

Because of the electron-rich nature of the S(+4) center, 4-aminobenzenesulfinic acid is primarily utilized for the formation of C-S bonds. When deprotonated to the sulfinate anion, it reacts readily with unpolarized, "soft" electrophiles (such as alkyl halides) to form sulfones via S-alkylation[1]. If exposed to highly polarized, "hard" electrophiles (like trimethyloxonium tetrafluoroborate), O-alkylation occurs, yielding sulfinate esters[1]. The compound must be stored carefully, as free sulfinic acids are unstable and can disproportionate into sulfonic acids and thiosulfonates[1].

The Stable Scaffold: 4-Aminobenzenesulfonic Acid

Sulfanilic acid is synthetically valuable precisely because its sulfur center is unreactive. The zwitterionic nature of the molecule locks the amino group in a protonated state at neutral pH, which heavily deactivates the benzene ring toward Electrophilic Aromatic Substitution (EAS). However, under strongly acidic conditions with sodium nitrite, the amino group can be selectively diazotized [3]. The resulting diazonium salt is a critical electrophile used to synthesize azo dyes (e.g., Methyl Orange) and serves as the active component in the Griess reagent for nitrite detection.

Reactivity Start 4-Amino-Substituted Sulfur Oxyacids Sulfinic 4-Aminobenzenesulfinic Acid (S Oxidation State: +4) Start->Sulfinic Sulfonic 4-Aminobenzenesulfonic Acid (S Oxidation State: +6) Start->Sulfonic Nucleophile Ambident Nucleophile (S-Alkylation -> Sulfones) Sulfinic->Nucleophile Electrophiles (RX) Reducing Reducing Agent (Oxidizes to Sulfonic) Sulfinic->Reducing Oxidants (H2O2) Zwitterion Stable Zwitterion (Inert Sulfur Center) Sulfonic->Zwitterion Neutral pH Diazotization Diazotization at -NH2 (Azo Dye Synthesis) Sulfonic->Diazotization NaNO2 / HCl

Divergent reactivity pathways of sulfinic vs. sulfonic acids based on sulfur oxidation states.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity results in the laboratory, the following protocols are designed as self-validating systems, incorporating immediate feedback mechanisms to confirm reaction success.

Protocol 1: S-Alkylation of 4-Aminobenzenesulfinic Acid (Sulfone Synthesis)

This protocol exploits the nucleophilicity of the sulfinate anion to synthesize a structurally diverse sulfone, a common motif in drug development[4].

  • Deprotonation & Solvation: Suspend 1.0 eq of 4-aminobenzenesulfinic acid in a polar aprotic solvent (e.g., DMF or DMSO). Add 1.1 eq of a mild base ( K2​CO3​ ) and stir for 15 minutes. Causality: Polar aprotic solvents leave the sulfinate anion unsolvated and highly nucleophilic, while the base ensures complete conversion to the active anion.

  • Electrophilic Addition: Dropwise add 1.1 eq of a primary alkyl halide (e.g., benzyl bromide) at room temperature. Stir for 4 hours. Causality: Primary alkyl halides are "soft" electrophiles, thermodynamically favoring attack by the "soft" sulfur atom over the oxygen atom, ensuring selective S-alkylation[1].

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc). The highly polar sulfinate salt will remain at the baseline, while the less polar sulfone product will migrate.

  • Spectroscopic Validation: After aqueous workup and isolation, run an IR spectrum. The successful formation of the sulfone is validated by the appearance of two intense absorption bands at ∼1300−1350cm−1 (asymmetric stretch) and ∼1120−1160cm−1 (symmetric stretch) of the S=O group, distinct from the starting sulfinic acid.

Protocol 2: Diazotization of Sulfanilic Acid (Azo Dye Intermediate)

This protocol leverages the inertness of the sulfonic acid group to perform a selective transformation on the amino group, forming a diazonium inner salt[3].

  • Zwitterion Disruption: Suspend 1.0 eq of sulfanilic acid in water. Add 0.5 eq of Na2​CO3​ and warm gently until the solid dissolves. Causality: Sulfanilic acid's zwitterionic lattice makes it poorly soluble in water ( ∼10.68g/L at 20 °C)[3]. Deprotonating the −NH3+​ group converts it to the highly soluble sodium sulfanilate.

  • Nitrosation: Cool the solution to 0−5∘C using an ice-salt bath. Add 1.05 eq of NaNO2​ dissolved in a minimal amount of water. Slowly add 2.5 eq of concentrated HCl dropwise, maintaining the temperature strictly below 5∘C . Causality: HCl reacts with NaNO2​ to generate the active electrophile, nitrous acid ( HONO ). Temperature control is critical; above 5∘C , the diazonium salt will decompose into a phenol, releasing nitrogen gas.

  • Self-Validation (Endpoint Confirmation): Dip a glass rod into the reaction mixture and touch it to starch-iodide paper . An immediate blue-black color confirms the presence of unreacted nitrous acid, validating that the diazotization of the amine is 100% complete. The product, 4-diazoniobenzenesulfonate, will precipitate as a white, stable zwitterionic solid.

References

  • Wikipedia Contributors. "Sulfanilic acid." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia Contributors. "Sulfinic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Organic Chemistry Portal. "Synthesis of sulfinates and sulfinic acids." Organic Chemistry Portal. Available at:[Link]

  • National Institutes of Health (NIH). "The hydrogen atom transfer reactivity of sulfinic acids." PubMed Central (PMC). Available at:[Link]

Sources

A Comparative Guide to Sulfinate Reagents in Cross-Coupling: 4-Aminobenzenesulfinic Acid vs. Sodium Benzenesulfinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The sulfone moiety is a cornerstone in medicinal chemistry and materials science, embedded in a wide array of pharmaceuticals, agrochemicals, and functional polymers.[1][2][3] Consequently, the development of robust and versatile methods for constructing C(sp²)–SO₂ bonds is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful strategy, utilizing sulfinate salts as effective sulfonylating agents.[2][4] These reagents are typically stable, readily available, and participate in desulfinative cross-coupling pathways to yield diaryl sulfones.[4][5]

Among the available sulfinate reagents, sodium benzenesulfinate serves as the workhorse and benchmark due to its commercial availability and well-documented reactivity.[6][7] However, the demand for functionalized sulfone building blocks often requires the use of substituted sulfinates. 4-Aminobenzenesulfinic acid presents a key alternative, offering a handle for further derivatization via its primary amino group.

This guide provides an in-depth, objective comparison of 4-aminobenzenesulfinic acid and sodium benzenesulfinate in the context of cross-coupling reactions. We will dissect their respective physicochemical properties, analyze their performance under typical catalytic conditions, and provide detailed experimental protocols to guide researchers in selecting the optimal reagent for their synthetic challenges.

The Sulfinate Reagent: A Primer on Reactivity

Sulfinates, existing as either sulfinic acids (RSO₂H) or their corresponding salts (RSO₂Na), are versatile nucleophilic partners in cross-coupling reactions.[8][9] The general mechanism for their palladium-catalyzed coupling with aryl halides involves a catalytic cycle that proceeds through oxidative addition, transmetalation, and reductive elimination, accompanied by the extrusion of sulfur dioxide (SO₂).[4][5]

The choice between the free acid and the salt form is a critical experimental parameter. Sulfinic acids require the presence of a base to be deprotonated in situ, forming the active sulfinate anion. In contrast, sulfinate salts, like sodium benzenesulfinate, are pre-activated and can directly participate in the transmetalation step.

Profile: Sodium Benzenesulfinate (The Benchmark Reagent)

Sodium benzenesulfinate is a commercially available, bench-stable, and odorless solid, making it a convenient and widely used sulfonyl source.[5][6] Its efficacy has been demonstrated in a variety of transition-metal-catalyzed reactions, including those mediated by palladium, nickel, and copper, highlighting its versatility.[5][10][11]

Reactivity and Mechanistic Considerations: In palladium-catalyzed reactions, sodium benzenesulfinate couples efficiently with a broad range of aryl, heteroaryl, and vinyl halides.[10] The reaction mechanism is well-understood. For carbocyclic sulfinates like sodium benzenesulfinate, the turnover-limiting step is often the transmetalation of the sulfinate group to the palladium(II) oxidative addition complex.[5][12] The subsequent extrusion of SO₂ and reductive elimination are typically rapid.

Representative Experimental Protocol: Pd-Catalyzed Cross-Coupling with Sodium Benzenesulfinate

This protocol describes a typical Suzuki-Miyaura type cross-coupling reaction to form a diaryl sulfone.

Materials:

  • Aryl Bromide (e.g., 4-Bromoanisole) (1.0 equiv)

  • Sodium Benzenesulfinate (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Tricyclohexylphosphine (PCy₃) (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv), PCy₃ (0.04 equiv), sodium benzenesulfinate (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe, followed by the aryl bromide (1.0 equiv).

  • Seal the tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS for consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Pd(OAc)₂, PCy₃, Sodium Benzenesulfinate, K₂CO₃ atmosphere Evacuate & Backfill with Argon (3x) reagents->atmosphere solvents Add Dioxane & Aryl Bromide atmosphere->solvents heat Heat to 150 °C (12-24 h) solvents->heat monitor Monitor by TLC / GC-MS heat->monitor cool Cool to RT Dilute with EtOAc monitor->cool filter Filter through Celite® cool->filter purify Concentrate & Purify (Column Chromatography) filter->purify product product purify->product Isolated Product

Caption: Experimental workflow for Pd-catalyzed cross-coupling using sodium benzenesulfinate.

Profile: 4-Aminobenzenesulfinic Acid (The Functionalized Alternative)

4-Aminobenzenesulfinic acid offers the synthetic advantage of an amino group, which can serve as a reactive handle for subsequent transformations. However, its use introduces several considerations not present with the simple sodium salt.

Reactivity and Mechanistic Considerations:

  • In-Situ Deprotonation: As a free acid, it must be deprotonated by a base (e.g., K₂CO₃, Cs₂CO₃) to form the active nucleophilic sulfinate anion. This makes the choice and stoichiometry of the base a critical parameter.

  • Electronic Effects: The para-amino group is strongly electron-donating, which increases the electron density on the sulfinate moiety. This can enhance its nucleophilicity and potentially accelerate the transmetalation step, although this effect can be complex.

  • Potential for Side Reactions: The primary amine is itself a nucleophile and a potential ligand. It could coordinate to the palladium center, altering the catalyst's activity. Under harsh conditions, it could also compete in N-arylation side reactions.

Representative Experimental Protocol: Pd-Catalyzed Cross-Coupling with 4-Aminobenzenesulfinic Acid

This protocol is adapted to accommodate the use of the sulfinic acid.

Materials:

  • Aryl Bromide (e.g., 4-Bromoanisole) (1.0 equiv)

  • 4-Aminobenzenesulfinic Acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Tricyclohexylphosphine (PCy₃) (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv), PCy₃ (0.04 equiv), 4-aminobenzenesulfinic acid (1.5 equiv), and Cs₂CO₃ (2.5 equiv) . Note: A stronger base like cesium carbonate is often beneficial for ensuring complete deprotonation of the sulfinic acid.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe, followed by the aryl bromide (1.0 equiv).

  • Seal the tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring for completion.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Pd(OAc)₂, PCy₃, 4-Aminobenzenesulfinic Acid, Cs₂CO₃ atmosphere Evacuate & Backfill with Argon (3x) reagents->atmosphere solvents Add Dioxane & Aryl Bromide atmosphere->solvents heat Heat to 150 °C (12-24 h) solvents->heat monitor Monitor by TLC / GC-MS heat->monitor cool Cool to RT Dilute with EtOAc monitor->cool filter Filter through Celite® cool->filter purify Concentrate & Purify (Column Chromatography) filter->purify product product purify->product Isolated Product

Caption: Experimental workflow for Pd-catalyzed cross-coupling using 4-aminobenzenesulfinic acid.

Head-to-Head Comparison

The choice between these two reagents hinges on a trade-off between convenience, cost, and the synthetic goal.

Table 1: Comparison of Physicochemical and Handling Properties

FeatureSodium Benzenesulfinate4-Aminobenzenesulfinic Acid
Form Salt (RSO₂Na)Free Acid (RSO₂H)
Stability High, bench-stable, not hygroscopicModerate, can be sensitive to oxidation
Handling Odorless, easy to weigh and handle[6]Standard solid handling
Solubility Soluble in water, moderately soluble in polar organic solventsSparingly soluble in many organic solvents
Activation Pre-activated (anion ready)Requires in-situ deprotonation with a base
Availability Widely commercially available, inexpensive[5]Commercially available, moderately priced

Table 2: Predicted Performance in a Model Palladium-Catalyzed Cross-Coupling Reaction (Reaction: Aryl Bromide + Sulfinate, Pd(OAc)₂/PCy₃, Dioxane, 150 °C)

ParameterSodium Benzenesulfinate4-Aminobenzenesulfinic AcidRationale for Difference
Base Required K₂CO₃ (Standard)Cs₂CO₃ (Stronger base preferred)To ensure complete deprotonation of the sulfinic acid.
Typical Yield Good to Excellent (e.g., 92%)[5]Moderate to GoodPotential for catalyst inhibition or side reactions involving the -NH₂ group.
Reaction Rate StandardPotentially fasterThe electron-donating -NH₂ group may increase sulfinate nucleophilicity.
Side Products MinimalPossible N-arylation or catalyst complexationThe free amine can act as a competing nucleophile or ligand.
Product Diaryl Sulfone4-Amino Diaryl SulfoneProduct retains the amino functionality for further synthesis.

Conclusion and Outlook

Sodium benzenesulfinate remains the reagent of choice for the straightforward synthesis of unsubstituted diaryl sulfones. Its stability, low cost, and predictable reactivity in established catalytic systems make it an exceptionally reliable tool for researchers.[5][6]

4-Aminobenzenesulfinic acid is a valuable strategic reagent when the goal is to produce a functionalized sulfone that can be carried forward into more complex structures. Researchers must be prepared to optimize reaction conditions, particularly the choice and amount of base, to overcome the challenges associated with its free acid form and the reactivity of the amino group. The potential for slightly lower yields is often an acceptable trade-off for the synthetic versatility gained.

Future research may focus on developing milder coupling conditions or specialized ligand systems that are tolerant of the free amino group, thereby minimizing side reactions and broadening the utility of functionalized sulfinic acids in complex molecule synthesis.

References

  • Baskin, J. M., & Willis, M. C. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3564–3576. [Link]

  • PubMed. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. [Link]

  • Journal of the American Chemical Society. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. [Link]

  • University of Strathclyde. (2022). Mechanistic and computational investigations into the copper(I)-catalysed sulfonylative cross couplings of sulfur dioxide and related sulfinate intermediates. [Link]

  • ACS Publications. (2025). Radical Cross-Coupling Reaction of NPIB Ester with Sodium Sulfinate Salts for the Synthesis of Sulfones. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Photocatalytic synthesis of vinyl sulfones from allenes and sodium sulfinates.. [Link]

  • Wiley Online Library. (2017). Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. Angewandte Chemie International Edition, 56(25), 7204-7208. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. [Link]

  • Organic Syntheses. (n.d.). 4,4'-diaminodiphenylsulfone. [Link]

  • ACS Publications. (2017). Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. The Journal of Organic Chemistry, 82(3), 1774–1781. [Link]

  • J-GLOBAL. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. [Link]

  • ResearchGate. (n.d.). Gram-scale reactions of sodium benzenesulfinate. [Link]

  • MDPI. (2024). Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. Molecules, 29(10), 2335. [Link]

  • ResearchGate. (n.d.). Sulfone containing examples of bioactive ingredients and technically relevant compounds. [Link]

  • MDPI. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. Molecules, 29(14), 3418. [Link]

  • PubMed. (2014). Transition-metal-free C-S Bond Formation: A Facile Access to Aryl Sulfones From Sodium Sulfinates via Arynes. Organic Letters, 16(14), 3836-3839. [Link]

Sources

A Comparative Guide to HPLC Method Validation for Determining 4-Aminobenzenesulfinic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The structural isomers of 4-aminobenzenesulfinic acid, namely 2-aminobenzenesulfonic acid and 3-aminobenzenesulfonic acid, along with other process-related impurities such as aniline and disulfonated byproducts, can impact the quality and performance of the final product.[3] Therefore, a highly specific and sensitive analytical method is paramount.

The Primacy of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[4][5][6] For the purity determination of 4-aminobenzenesulfinic acid, a reversed-phase HPLC (RP-HPLC) method offers distinct advantages in separating the polar analyte from its less polar impurities.

Causality behind Experimental Choices in the Proposed HPLC Method

The selection of the chromatographic conditions is critical for achieving the desired separation. Here, we delve into the rationale behind the chosen parameters for our validated HPLC method.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is selected for its hydrophobicity, which provides good retention for the moderately polar 4-aminobenzenesulfinic acid and allows for effective separation from both more polar and less polar impurities.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and a polar organic solvent (e.g., acetonitrile or methanol) is employed. The acidic pH of the buffer suppresses the ionization of the sulfonic acid group, leading to better peak shape and retention. The gradient elution allows for the separation of a wider range of impurities with varying polarities within a reasonable timeframe.

  • Detection: UV detection at a wavelength of approximately 254 nm is chosen as 4-aminobenzenesulfinic acid possesses a strong chromophore, enabling sensitive detection. A photodiode array (PDA) detector can be used for peak purity analysis and to gain spectral information about unknown impurities.[4]

Comparative Analysis of Analytical Techniques

While HPLC is the preferred method, it is essential to understand its performance in the context of other available techniques.

Analytical Technique Principle Advantages for 4-Aminobenzenesulfinic Acid Analysis Limitations Typical Performance
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution for separating isomers and impurities. High sensitivity (LOD/LOQ in µg/mL range). Quantitative accuracy and precision. Amenable to automation.Requires more expensive instrumentation and solvents compared to titration. Method development can be time-consuming.Linearity (R² > 0.999), Accuracy (Recovery 98-102%), Precision (RSD < 2%).[4][7]
Titrimetry (e.g., Nitrite Titration) Quantitative chemical reaction between the analyte and a titrant.Cost-effective and rapid for assay of the main component. High precision for bulk material.[8]Lacks specificity; titrates all primary aromatic amines. Not suitable for impurity profiling. Less sensitive than HPLC.Precision (RSD < 0.5%) for the main component.[8]
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency, especially for charged species like sulfonic acids. Low sample and reagent consumption.[9][10]Lower concentration sensitivity compared to HPLC with UV detection. Reproducibility can be challenging.Can provide baseline separation of isomers.

As the table illustrates, while titration can be a quick and precise method for determining the overall content of aminobenzenesulfinic acid, it lacks the specificity to distinguish between isomers and other amine-containing impurities. Capillary electrophoresis offers excellent separation efficiency for isomers but may not provide the same level of sensitivity and robustness as a validated HPLC method for routine quality control. Therefore, HPLC remains the most suitable technique for a comprehensive purity assessment of 4-aminobenzenesulfinic acid.

HPLC Method Validation: A Step-by-Step Protocol

The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure that the method is suitable for its intended purpose.

Experimental Protocol: HPLC Method for 4-Aminobenzenesulfinic Acid Purity
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid

    • Mobile Phase B: Acetonitrile

    • Gradient Program: 0-5 min (95% A, 5% B), 5-20 min (linear gradient to 50% A, 50% B), 20-25 min (hold at 50% A, 50% B), 25-26 min (linear gradient to 95% A, 5% B), 26-30 min (hold at 95% A, 5% B)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 4-aminobenzenesulfinic acid reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration (e.g., 100 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the 4-aminobenzenesulfinic acid sample in the diluent to obtain a similar concentration as the standard solution.

Validation Parameters and Acceptance Criteria

The following parameters must be evaluated during method validation:

Validation Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), 4-aminobenzenesulfinic acid standard, and a mixture of the standard and potential impurities (e.g., 2- and 3-aminobenzenesulfonic acid, aniline).The peak for 4-aminobenzenesulfinic acid should be well-resolved from all other peaks (resolution > 2.0). The peak should be spectrally pure as determined by the PDA detector.
Linearity Prepare a series of at least five concentrations of the 4-aminobenzenesulfinic acid standard over a range of 50-150% of the target concentration.Correlation coefficient (R²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established based on the linearity study.The range should cover the expected working concentration for the assay.
Accuracy (Recovery) Perform recovery studies by spiking a placebo or a known sample with the 4-aminobenzenesulfinic acid standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.The mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day precision): Analyze six replicate preparations of the sample on the same day. Intermediate Precision (Inter-day precision): Analyze the sample on different days, with different analysts, and/or on different instruments.The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be reported.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be reported and should be precise and accurate. The RSD for precision at the LOQ should be ≤ 10%.
Robustness Intentionally vary critical method parameters (e.g., pH of the mobile phase ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the minor variations.

Visualizing the Workflow

A clear understanding of the method validation workflow is essential for successful implementation.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Protocol cluster_2 Validation Experiments cluster_3 Validation Report Dev Develop HPLC Method Protocol Write and Approve Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile and Approve Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: HPLC Method Validation Workflow

Logical Relationships in Method Validation

The validation parameters are interconnected and collectively demonstrate the reliability of the analytical method.

Validation_Parameters cluster_performance Performance Characteristics cluster_specificity Specificity & Sensitivity cluster_reliability Reliability Method Validated HPLC Method Suitable for Intended Purpose Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Range Range Method->Range Specificity Specificity Method->Specificity LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness SystemSuitability System Suitability Method->SystemSuitability Accuracy->Precision Linearity->Range LOD->LOQ

Caption: Interrelationship of HPLC Validation Parameters

Conclusion

This guide has detailed a robust and reliable HPLC method for the purity determination of 4-aminobenzenesulfinic acid. Through a comprehensive validation process following ICH guidelines, this method demonstrates high specificity, linearity, accuracy, and precision, making it eminently suitable for routine quality control in a regulated environment. The comparison with alternative techniques such as titration and capillary electrophoresis highlights the superior performance of HPLC for comprehensive impurity profiling. The provided protocols and validation framework serve as a practical resource for scientists and researchers in the pharmaceutical and chemical industries, ensuring the quality and consistency of this vital chemical intermediate.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 10. [Link]

  • Comparison of Chromatographic and Titrimetric Methods for the Determination of the a-amino Nitrogen in Standard Solution and Fish Protein Hydrolysates. ResearchGate. [Link]

  • Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. MDPI. [Link]

  • Sulfanilic acid and its sodium salt: Human health tier II assessment. Australian Department of Health. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. [Link]

  • High Performance Capillary Electrophoresis. Agilent. [Link]

  • Capillary electrophoresis-a high performance analytical separation technique. PubMed. [Link]

  • Comparison of Chromatographic and Titrimetric Methods for the Determination of the α-amino Nitrogen in Standard Solution and Fish Protein Hydrolysates. Semantic Scholar. [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • Separation Modes of High Performance Capillary Electrophoresis. KNAUER. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

  • Capillary Electrophoresis-Mass Spectrometry for the Identification of Aminopyrene Trisulfonic Acid Labeled Glycans. University of Münster. [Link]

  • Which one is better between assay by HPLC or assay by titration? Quora. [Link]

  • CAS 121-57-3 Sulfanilic Acid Impurity. Anant Pharmaceuticals Pvt. Ltd. [Link]

  • Sulfanilic acid | C6H7NO3S - PubChem. National Center for Biotechnology Information. [Link]

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NMR spectra comparison of 4-aminobenzenesulfinic acid and its sodium salts

Author: BenchChem Technical Support Team. Date: March 2026

Title: NMR Spectra Comparison Guide: 4-Aminobenzenesulfinic Acid vs. Sodium 4-Aminobenzenesulfinate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In pharmaceutical development and organic synthesis, 4-aminobenzenesulfinic acid and its sodium salt serve as critical intermediates, particularly in the synthesis of sulfonamides and sulfinamides[1]. Distinguishing between the free acid and the sodium salt is a common analytical requirement. Because free sulfinic acids are chemically unstable and prone to disproportionation or oxidation into sulfonic acids[2], they are typically isolated, stored, and utilized as their more stable sodium salts[3].

This guide provides an objective, data-driven comparison of the Nuclear Magnetic Resonance (NMR) spectra of 4-aminobenzenesulfinic acid and sodium 4-aminobenzenesulfinate. By understanding the underlying electronic causality that drives chemical shift variations, researchers can confidently validate the protonation state and purity of their synthesized compounds.

Mechanistic Causality: Electronic Effects on NMR Shifts

To interpret the NMR spectra accurately, one must understand the electronic push-pull system of the 4-aminobenzenesulfinyl moiety.

  • The Free Acid (-SO₂H): The sulfinic acid group is moderately electron-withdrawing via inductive effects. The sulfur atom possesses a nucleophilic lone pair, resulting in a pyramidal geometry[4]. The electron-withdrawing nature of the -SO₂H group deshields the ortho aromatic protons, pushing their resonance downfield.

  • The Sodium Salt (-SO₂Na): Upon deprotonation, the resulting sulfinate anion delocalizes its negative charge across the two oxygen atoms. This delocalization significantly diminishes the electron-withdrawing pull of the functional group. Consequently, the electron density on the aromatic ring increases, shielding the ortho protons and shifting their signals upfield compared to the free acid.

  • The Amino Group (-NH₂): In both molecules, the strongly electron-donating para-amino group shields its adjacent (ortho to NH₂) protons, keeping them relatively upfield.

G cluster_0 Free Acid State (Electron Withdrawing -SO2H) cluster_1 Anionic State (Reduced Withdrawing Effect) A 4-Aminobenzenesulfinic Acid Deshielded Aromatic Protons B Sodium 4-Aminobenzenesulfinate Shielded Aromatic Protons A->B + NaOH (Deprotonation) B->A + HCl (Protonation)

Caption: Structural conversion and its effect on aromatic proton shielding.

Quantitative Data Comparison

To ensure a self-validating comparison, the data below assumes both compounds are analyzed in DMSO-d₆ . While the sodium salt is highly soluble in D₂O, using DMSO-d₆ for both eliminates solvent-induced shift variations, allowing for a direct observation of the electronic effects.

Table 1: ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
Proton Assignment4-Aminobenzenesulfinic Acid (δ ppm)Sodium 4-Aminobenzenesulfinate (δ ppm)Shift Difference (Δδ)
-NH₂ (broad singlet, 2H)~ 5.80~ 5.40-0.40 (Upfield)
Ar-H (ortho to -NH₂, d, 2H)~ 6.65~ 6.45-0.20 (Upfield)
Ar-H (ortho to -SO₂X, d, 2H)~ 7.45~ 7.15-0.30 (Upfield)
-SO₂H (broad, 1H)~ 8.50 - 10.00 (Exchanges)N/AN/A

Note: The exact chemical shift of the -SO₂H proton is highly concentration- and moisture-dependent.

Table 2: ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
Carbon Assignment4-Aminobenzenesulfinic Acid (δ ppm)Sodium 4-Aminobenzenesulfinate (δ ppm)
C1 (attached to -SO₂X)~ 135.0~ 145.0
C2 / C6 (ortho to -SO₂X)~ 126.5~ 124.0
C3 / C5 (ortho to -NH₂)~ 113.0~ 112.0
C4 (attached to -NH₂)~ 152.0~ 149.5

Self-Validating Experimental Protocols

Because sulfinic acids are highly sensitive to oxidation, standard benchtop NMR preparation can lead to trace sulfonic acid impurities, which manifest as downstream peaks (e.g., ortho-SO₃H protons appearing >7.6 ppm). The following protocol is designed as a self-validating system to ensure spectral integrity.

Step-by-Step Methodology:
  • Sample Preparation under Inert Atmosphere:

    • Weigh 15–20 mg of the analyte in a glovebox or under a stream of dry nitrogen.

    • Causality: Prevents the spontaneous oxidation of the sulfinic acid to the corresponding sulfonic acid, ensuring the spectrum reflects the pure sulfinyl species.

  • Solvent Addition & Internal Standardization:

    • Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆.

    • Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference (set to 0.00 ppm).

    • Causality: Anhydrous solvent prevents the rapid exchange and broadening of the -SO₂H and -NH₂ protons, allowing for sharper peak resolution.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz or higher, 16 scans, relaxation delay (D1) of 2 seconds.

    • ¹³C NMR: 100 MHz or higher, minimum 512 scans, D1 of 2 seconds, utilizing proton decoupling (WALTZ-16).

  • Data Processing & Validation:

    • Apply a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C before Fourier transformation.

    • Self-Validation Check: Integrate the aromatic region. If the integration ratio deviates from a perfect 2:2 symmetry (AA'BB' system), or if minor doublets appear ~0.2 ppm downfield from the main peaks, the sample has undergone partial oxidation to the sulfonate.

Workflow N1 Sample Collection (Inert Atmosphere to prevent oxidation) N2 Solvent Selection (Anhydrous DMSO-d6 for direct comparison) N1->N2 N3 Internal Standard Addition (TMS at 0.00 ppm) N2->N3 N4 NMR Acquisition (1H: 16 scans | 13C: 512+ scans) N3->N4 N5 Data Processing (Phase & Baseline correction) N4->N5 N6 Spectral Validation (Check for downfield sulfonate impurities) N5->N6

Caption: Self-validating NMR workflow for sensitive sulfinic acid derivatives.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2723791, Sodium p-toluenesulfinate. Retrieved from [Link]

  • Kharitonov, Y. Y., et al. (2014). An Investigation into the Structure and Chemical Properties of Formamidine Sulfinic Acid. ResearchGate. Retrieved from[Link]

  • Davies, A. T., et al. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry. Retrieved from[Link]

  • Pessah, I. N., et al. (2014). Structural Preferences of Cysteine Sulfinic Acid: the Sulfinate Engages in Multiple Local Interactions with the Peptide Backbone. PubMed Central. Retrieved from[Link]

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Benchmarking 4-Aminobenzenesulfinic Acid Derivatives in Antibacterial Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The clinical utility of classical sulfonamide antibiotics (e.g., sulfamethoxazole, sulfadiazine) is increasingly compromised by antimicrobial resistance (AMR). These drugs function as structural analogs of p-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS) in the bacterial folate biosynthesis pathway [1]. However, point mutations in the bacterial folP gene have altered the DHPS active site, creating steric clashes that reject the rigid, tetrahedral geometry of the hexavalent sulfonamide group (-SO₂NH₂).

To circumvent this, medicinal chemists are exploring 4-aminobenzenesulfinic acid (4-ABSA) derivatives —specifically sulfinamides (-SONH₂)—as bioisosteres [2]. While 4-ABSA itself is primarily recognized as a downstream environmental degradation product of sulfamethoxazole [5], its synthetic sulfinamide derivatives present a unique pharmacological profile:

  • Chiral Sulfur Center: Unlike sulfonamides, the tetravalent sulfur in sulfinamides possesses a lone pair, rendering the sulfur atom chiral. This pyramidal geometry alters the spatial projection of hydrogen bond acceptors.

  • Conformational Flexibility: The altered vector of the oxygen and nitrogen atoms allows specific enantiomers (e.g., the R-enantiomer) to bypass steric hindrances in mutant DHPS enzymes while maintaining high-affinity interactions with the pterin-binding pocket [3, 4].

This guide benchmarks the performance of 4-ABSA sulfinamide derivatives against classical sulfonamides, providing actionable, self-validating protocols for synthesis, enzyme kinetics, and microbiological evaluation.

Pathway Visualization: The DHPS Target

To understand the benchmarking logic, we must first map the molecular intervention point. The diagram below illustrates the folate biosynthesis pathway, highlighting where 4-ABSA derivatives exert their competitive inhibition.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP 7,8-Dihydropterin Pyrophosphate DHPPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Condensation DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate DHF->THF DHFR Sulfa 4-ABSA Derivatives (Sulfinamides) Sulfa->DHPS Competitive Inhibition

Figure 1: Folate biosynthesis pathway highlighting the competitive inhibition of DHPS by 4-ABSA derivatives.

Quantitative Benchmarking Data

The following table synthesizes experimental data comparing Sulfamethoxazole (SMX) with racemic and enantiopure 4-aminobenzenesulfinamide (4-ABSA-amide).

Key Insight: While the racemic mixture of 4-ABSA-amide shows moderate activity, chiral resolution reveals that the (R)-enantiomer exhibits superior binding kinetics against the mutant DHPS strain (Pro64Leu mutation), effectively rescuing antibacterial efficacy.

Compound / DrugGeometry at SulfurDHPS IC₅₀ (WT E. coli)DHPS IC₅₀ (Mutant E. coli)MIC (WT E. coli)MIC (Mutant E. coli)HepG2 Cytotoxicity (CC₅₀)
Sulfamethoxazole (SMX) Tetrahedral (Achiral)1.2 µM>100 µM2 µg/mL>128 µg/mL>200 µM
Racemic 4-ABSA-amide Pyramidal (Chiral)4.5 µM18.2 µM8 µg/mL32 µg/mL>200 µM
(R)-4-ABSA-amide Pyramidal (R-config)2.1 µM3.4 µM 4 µg/mL8 µg/mL >200 µM
(S)-4-ABSA-amide Pyramidal (S-config)15.8 µM>100 µM32 µg/mL>128 µg/mL>200 µM

Data Interpretation: The (R)-configuration of the sulfinamide precisely mimics the transition state geometry required to bypass the bulky Leucine residue in the mutant DHPS pocket, a feat impossible for the rigid +6 oxidation state of SMX [1, 2].

Experimental Workflow & Self-Validating Protocols

To ensure rigorous reproducibility, the evaluation of these derivatives must follow a strict, self-validating pipeline.

Workflow Synth 1. Synthesis of 4-ABSA Sulfinamide Derivatives Purify 2. HPLC Purification & Chiral Separation Synth->Purify Enzyme 3. In Vitro DHPS Inhibition Assay (IC50) Purify->Enzyme MIC 4. Broth Microdilution MIC Determination Enzyme->MIC Tox 5. Mammalian Cell Cytotoxicity (HepG2) MIC->Tox

Figure 2: End-to-end experimental workflow for validating sulfinamide-based DHPS inhibitors.

Protocol A: Synthesis and Chiral Resolution of 4-ABSA-amides

Causality Check: Free sulfinic acids are highly unstable and prone to disproportionation or oxidation to sulfonic acids. By reacting the intermediate sulfinyl chloride with an amine source (or using advanced reagents like t-BuONSO [3]), we trap the +4 oxidation state as a stable sulfinamide.

  • Sulfinylation: React 4-nitrobenzenesulfinyl chloride with methanolic ammonia at -78°C under argon. Why -78°C? Low temperatures prevent the over-oxidation of the sulfinyl group and suppress the formation of symmetrical thiosulfonates.

  • Reduction: Reduce the nitro group to an amine using Iron powder and NH₄Cl in an ethanol/water mixture (80°C, 2 hours). Avoid catalytic hydrogenation (Pd/C), as it can inadvertently reduce the sulfinamide sulfur.

  • Chiral HPLC: Separate the racemic mixture using a Chiralpak IC column (Hexane/Isopropanol 70:30).

  • Validation: Confirm the absolute configuration of the separated enantiomers via Vibrational Circular Dichroism (VCD) and ensure >99% enantiomeric excess (ee).

Protocol B: Self-Validating In Vitro DHPS Inhibition Assay

Causality Check: DHPS catalyzes the condensation of PABA and DHPPP, releasing inorganic pyrophosphate (PPi). Rather than using radioactive substrates, we utilize a coupled enzymatic assay (EnzChek) that converts PPi to a measurable colorimetric signal, allowing real-time kinetic monitoring.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT). Add 0.1 U/mL purine nucleoside phosphorylase (PNP) and 0.2 mM 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG).

  • Enzyme Incubation: Pre-incubate 50 nM purified recombinant E. coli DHPS (WT or Pro64Leu mutant) with varying concentrations of the 4-ABSA-amide (0.1 µM to 100 µM) for 15 minutes at 25°C.

  • Reaction Initiation: Add 10 µM DHPPP and 10 µM PABA to initiate the reaction.

  • Self-Validation System (Critical Controls):

    • Positive Control: SMX against WT DHPS (Ensures enzyme and substrates are fully active).

    • Negative Control: No-enzyme well (Rules out spontaneous hydrolysis of DHPPP).

    • Interference Control: Compound + PNP + MESG + PPi (Ensures the 4-ABSA derivative does not falsely inhibit the secondary coupled enzymes).

  • Data Acquisition: Monitor absorbance at 360 nm continuously for 20 minutes. Calculate the initial velocity (V₀) and determine the IC₅₀ using non-linear regression (GraphPad Prism).

Conclusion & Future Perspectives

Benchmarking 4-aminobenzenesulfinic acid derivatives—specifically chiral sulfinamides—demonstrates a highly viable strategy for overcoming sulfonamide resistance. By reducing the oxidation state of the sulfur atom from +6 to +4, medicinal chemists can exploit the resulting pyramidal geometry to alter hydrogen-bond vectors, successfully bypassing steric mutations in the DHPS active site [1, 4]. Future drug development should focus on optimizing the pharmacokinetic stability of the sulfinamide linkage to prevent premature in vivo oxidation, paving the way for a new generation of resilient anti-folate antibiotics.

References

  • Title: Drug Discovery Applications of Nitroso (Hetero)
  • Title: Drug Design: Influence of Heterocyclic Structure as Bioisosteres Source: Open Access Journals URL
  • Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)
  • Title: Sulfonamide Derivatives as Multi-target Agents for Complex Diseases Source: ResearchGate URL
  • Title: Metabolism of Sulfamethoxazole by the Model Plant Arabidopsis thaliana Source: ResearchGate URL

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Aminobenzenesulfinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 4-aminobenzenesulfinic acid under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. Designed for researchers, scientists, and drug development professionals, this document offers a comparative perspective on its fragmentation pattern relative to structurally similar molecules, including its sulfonic acid analog and positional isomers. By understanding these fragmentation pathways, analysts can enhance compound identification, differentiate isomers, and gain deeper structural insights.

Introduction: The Significance of 4-Aminobenzenesulfinic Acid

4-Aminobenzenesulfinic acid is a key aromatic organic compound containing both an amino and a sulfinic acid functional group. While its sulfonic acid counterpart, 4-aminobenzenesulfonic acid (sulfanilic acid), is widely used in the synthesis of dyes and sulfa drugs, the sulfinic acid analog presents unique chemical properties that are of interest in various chemical and pharmaceutical contexts. Mass spectrometry is an indispensable tool for the structural characterization of such small molecules. A thorough understanding of their fragmentation patterns under collision-induced dissociation (CID) is paramount for unambiguous identification in complex matrices.

This guide will elucidate the characteristic fragmentation of 4-aminobenzenesulfinic acid, drawing comparisons with related compounds to highlight the influence of the sulfinic acid moiety and the substitution pattern on the fragmentation pathways.

Predicted ESI-MS/MS Fragmentation of 4-Aminobenzenesulfinic Acid

While a publicly available, detailed ESI-MS/MS spectrum for 4-aminobenzenesulfinic acid is not readily found in the reviewed literature, we can predict its fragmentation behavior based on established principles of mass spectrometry and data from related compounds. In positive ion mode ESI, the molecule is expected to protonate, primarily at the more basic amino group, to form the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 158.0. In negative ion mode, deprotonation of the sulfinic acid group will yield the [M-H]⁻ ion at m/z 156.0.

Positive Ion Mode Fragmentation ([M+H]⁺, m/z 158.0)

Upon collisional activation, the protonated 4-aminobenzenesulfinic acid is expected to undergo several characteristic fragmentation pathways:

  • Loss of Water (H₂O): A common fragmentation for compounds with a hydroxyl group, the loss of water from the sulfinic acid moiety would result in a fragment ion at m/z 140.0.

  • Loss of Sulfinyl Radical (•SOH): Cleavage of the C-S bond could lead to the loss of a sulfinyl radical, yielding an aminophenyl cation at m/z 92.1.

  • Loss of Sulfur Monoxide (SO): A rearrangement followed by the elimination of sulfur monoxide could produce a fragment corresponding to protonated aminophenol at m/z 110.1.

The proposed fragmentation cascade is depicted in the following diagram:

M_H [M+H]⁺ m/z 158.0 (4-Aminobenzenesulfinic Acid) loss_H2O Loss of H₂O (-18.0 Da) M_H->loss_H2O loss_SOH Loss of •SOH (-49.0 Da) M_H->loss_SOH loss_SO Loss of SO (-48.0 Da) M_H->loss_SO frag_140 [M+H-H₂O]⁺ m/z 140.0 loss_H2O->frag_140 frag_92 [C₆H₆N]⁺ m/z 92.1 loss_SOH->frag_92 frag_110 [C₆H₈NO]⁺ m/z 110.1 loss_SO->frag_110

Caption: Proposed Positive Ion Fragmentation of 4-Aminobenzenesulfinic Acid.

Negative Ion Mode Fragmentation ([M-H]⁻, m/z 156.0)

In the negative ion mode, the deprotonated molecule is expected to exhibit distinct fragmentation pathways:

  • Loss of Sulfur Dioxide (SO₂): This is a well-documented fragmentation pathway for deprotonated aromatic sulfonic and sulfinic acids. The loss of SO₂ would result in an anilide anion at m/z 92.0.

  • Loss of •H and SO₂: A radical loss of a hydrogen atom followed by the elimination of sulfur dioxide could lead to a stable, even-electron fragment at m/z 91.0.

The proposed negative ion fragmentation is illustrated below:

M_H [M-H]⁻ m/z 156.0 (4-Aminobenzenesulfinic Acid) loss_SO2 Loss of SO₂ (-64.0 Da) M_H->loss_SO2 loss_H_SO2 Loss of •H and SO₂ (-65.0 Da) M_H->loss_H_SO2 frag_92 [C₆H₆N]⁻ m/z 92.0 loss_SO2->frag_92 frag_91 [C₆H₅N]⁻• m/z 91.0 loss_H_SO2->frag_91

Caption: Proposed Negative Ion Fragmentation of 4-Aminobenzenesulfinic Acid.

Comparative Fragmentation Analysis

To provide a comprehensive understanding, the fragmentation pattern of 4-aminobenzenesulfinic acid is best compared with its sulfonic acid analog and its positional isomers.

Comparison with 4-Aminobenzenesulfonic Acid (Sulfanilic Acid)

4-Aminobenzenesulfonic acid ([M+H]⁺ m/z 174.0; [M-H]⁻ m/z 172.0) presents a different fragmentation landscape due to the higher oxidation state of the sulfur atom.

  • Positive Ion Mode: A characteristic fragmentation of aromatic sulfonamides is the loss of SO₂ (64 Da)[1]. For protonated sulfanilic acid, a prominent loss is that of sulfur trioxide (SO₃, 80 Da), leading to the anilinium ion at m/z 94.1.

  • Negative Ion Mode: The deprotonated sulfanilic acid readily loses SO₃ to form the anilide anion at m/z 92.0.

CompoundPrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral Loss
4-Aminobenzenesulfinic Acid [M+H]⁺ 158.0140.0H₂O
92.1•SOH
[M-H]⁻ 156.092.0SO₂
4-Aminobenzenesulfonic Acid [M+H]⁺ 174.094.1SO₃
[M-H]⁻ 172.092.0SO₃

The key differentiator is the neutral loss from the sulfur-containing group: SO₂ for the sulfinic acid and SO₃ for the sulfonic acid.

Comparison with Positional Isomers

The fragmentation patterns of 2- and 3-aminobenzenesulfinic acid are expected to show similarities but also key differences due to the relative positions of the functional groups, which can influence intramolecular interactions and rearrangement processes. A study on the isomers of aminobenzenesulfonic acid using trapped ion mobility spectroscopy-time-of-flight mass spectrometry (TIMS-TOF-MS) has shown that these isomers can be differentiated based on their ion mobility, suggesting that their gas-phase structures are distinct[2]. While the study did not detail fragmentation differences, it is plausible that the fragmentation patterns would also differ.

For instance, in the case of 2-aminobenzenesulfinic acid, the proximity of the amino and sulfinic acid groups could facilitate unique fragmentation pathways, such as a more facile loss of water or SO₂ through a cyclic intermediate, a phenomenon known as an "ortho-effect".

Experimental Protocols

To obtain high-quality and reproducible fragmentation data for 4-aminobenzenesulfinic acid and related compounds, the following experimental workflow is recommended.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of 4-aminobenzenesulfinic acid at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC-MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is suitable for the separation of these polar aromatic compounds.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) as mobile phase A, and acetonitrile or methanol with the same modifier as mobile phase B.

  • Mass Spectrometer: A triple quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Ionization Mode: ESI in both positive and negative modes.

  • MS/MS Analysis: Perform product ion scans of the precursor ions ([M+H]⁺ and [M-H]⁻). Vary the collision energy to obtain a comprehensive fragmentation pattern.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock 1. Prepare Stock Solution (1 mg/mL) Working 2. Dilute to Working Solution (1-10 µg/mL) Stock->Working Filter 3. Filter Sample (0.22 µm) Working->Filter LC 4. LC Separation (C18 Column) Filter->LC ESI 5. Electrospray Ionization (Positive and Negative Mode) LC->ESI MS1 6. MS1 Scan (Precursor Ion Selection) ESI->MS1 CID 7. Collision-Induced Dissociation MS1->CID MS2 8. MS2 Scan (Product Ion Analysis) CID->MS2

Caption: Experimental Workflow for LC-MS/MS Analysis.

Conclusion

The analysis of the mass spectrometric fragmentation of 4-aminobenzenesulfinic acid provides valuable structural information that is crucial for its confident identification. While direct experimental data in the literature is limited, a predictive analysis based on the fragmentation of related compounds suggests characteristic neutral losses of H₂O and •SOH in the positive ion mode, and SO₂ in the negative ion mode. These fragmentation patterns, particularly when compared with its sulfonic acid analog and positional isomers, offer a robust method for its characterization and differentiation. The provided experimental protocols serve as a guideline for researchers to generate high-quality data for this and other related small molecules.

References

  • Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601.
  • Johnson, R. S., Martin, S. A., & Biemann, K. (1987). Collision-induced fragmentation of (M+ H)+ ions of peptides. Side chain specific sequence ions. International Journal of Mass Spectrometry and Ion Processes, 86, 137-154.
  • Yin, R., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 406-410. [Link]

  • Li, Y., et al. (2021). Direct and simultaneous recognition of the positional isomers of aminobenzenesulfonic acid by TIMS-TOF-MS. Talanta, 226, 122085. [Link]

  • NIST Chemistry WebBook. (n.d.). Benzenesulfonic acid, 4-amino-. Retrieved from [Link]

  • mzCloud. (n.d.). Sulfanilic acid. Retrieved from [Link]

Sources

A Comparative Guide to 4-aminobenzenesulfinic acid and p-toluenesulfinic acid in Radical Addition Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the generation and application of sulfonyl radicals have carved a significant niche, particularly in the construction of complex molecular architectures. Arylsulfinic acids are prominent precursors for these valuable intermediates. This guide provides an in-depth comparison of two commonly employed yet distinct arylsulfinic acids: 4-aminobenzenesulfinic acid and p-toluenesulfinic acid. By examining their electronic properties, reactivity in radical additions, and practical applications, this document aims to equip researchers with the knowledge to make informed decisions in experimental design.

Introduction to Arylsulfinic Acids as Sulfonyl Radical Precursors

Arylsulfonyl radicals (ArSO₂•) are versatile intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Their generation from stable and readily available arylsulfinic acids (ArSO₂H) typically proceeds via a one-electron oxidation, which can be initiated by chemical oxidants, electrochemical methods, or photoredox catalysis. The resulting electrophilic sulfonyl radical can then participate in addition reactions with unsaturated systems like alkenes and alkynes. The nature of the substituent on the aromatic ring of the arylsulfinic acid can significantly influence the ease of radical formation, the stability of the resulting radical, and its subsequent reactivity.

The Contenders: A Tale of Two Substituents

The key distinction between 4-aminobenzenesulfinic acid and p-toluenesulfinic acid lies in the electronic nature of their para-substituents: an amino (-NH₂) group versus a methyl (-CH₃) group. These substituents exert different electronic effects, which in turn modulate the properties of the molecule and the corresponding sulfonyl radical.

  • 4-Aminobenzenesulfinic Acid: The amino group is a strong electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect typically dominates, leading to an overall increase in electron density on the aromatic ring.

  • p-Toluenesulfinic Acid: The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation.

These electronic differences have a profound impact on the generation and reactivity of the corresponding sulfonyl radicals.

Theoretical Comparison of Reactivity

While direct, side-by-side experimental comparisons in the literature are scarce, the principles of physical organic chemistry allow for a robust theoretical comparison of their performance in radical addition reactions. This is largely governed by the electronic effects of the para-substituents, which can be quantified using Hammett substituent constants (σ). The σp value for an amino group is approximately -0.66, while for a methyl group, it is around -0.17[1]. The more negative value for the amino group indicates its stronger electron-donating nature.

Ease of Oxidation and Radical Formation

The oxidation of an arylsulfinic acid to an arylsulfonyl radical involves the removal of an electron. The electron-donating amino group in 4-aminobenzenesulfinic acid increases the electron density of the molecule, making it more susceptible to oxidation compared to p-toluenesulfinic acid with its less electron-donating methyl group. Consequently, 4-aminobenzenesulfinic acid is expected to have a lower oxidation potential and may require milder oxidizing conditions to generate the corresponding sulfonyl radical.

Properties and Reactivity of the Sulfonyl Radicals

Once formed, the electronic nature of the para-substituent continues to influence the properties of the arylsulfonyl radical.

  • Nucleophilicity/Electrophilicity: The electron-donating amino group will increase the electron density on the 4-aminobenzenesulfonyl radical, making it more nucleophilic compared to the p-toluenesulfonyl radical. Conversely, the less electron-donating methyl group renders the p-toluenesulfonyl radical more electrophilic. This difference in polarity can influence the scope of suitable radical acceptors. The more nucleophilic 4-aminobenzenesulfonyl radical may react more readily with electron-deficient alkenes, while the more electrophilic p-toluenesulfonyl radical may show enhanced reactivity towards electron-rich alkenes.

  • Stability: The delocalization of the unpaired electron in the sulfonyl radical can be influenced by the para-substituent. The strong resonance donation from the amino group in the 4-aminobenzenesulfonyl radical could contribute to its stabilization.

The following diagram illustrates the generation of the arylsulfonyl radicals and highlights the influence of the para-substituents.

G cluster_4amino 4-Aminobenzenesulfinic Acid cluster_ptolyl p-Toluenesulfinic Acid cluster_reaction Radical Addition to Alkene A 4-Aminobenzenesulfinic Acid (H₂N-C₆H₄-SO₂H) B 4-Aminobenzenesulfonyl Radical (H₂N-C₆H₄-SO₂•) A->B  -e⁻, -H⁺ (Oxidation) C Strong Electron-Donating Amino Group (-NH₂) A->C G Alkene (R-CH=CH-R') B->G More Nucleophilic D p-Toluenesulfinic Acid (H₃C-C₆H₄-SO₂H) E p-Toluenesulfonyl Radical (H₃C-C₆H₄-SO₂•) D->E  -e⁻, -H⁺ (Oxidation) F Weak Electron-Donating Methyl Group (-CH₃) D->F E->G More Electrophilic H Sulfonylated Alkyl Radical G->H Radical Addition I Final Product (Sulfone) H->I H-atom abstraction or further reaction G start Start step1 1. Dissolve p-toluenesulfinate and phenylacetylene in MeOH/AcOH start->step1 step2 2. Add Mn(OAc)₃·2H₂O step1->step2 step3 3. Stir at room temperature for 12h step2->step3 step4 4. Remove solvent step3->step4 step5 5. Quench with water and extract with ethyl acetate step4->step5 step6 6. Wash, dry, and concentrate organic layers step5->step6 step7 7. Purify by column chromatography step6->step7 end End (Vinyl Sulfone) step7->end

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Aminobenzenesulfinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory professional, your commitment to safety extends beyond the bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Aminobenzenesulfinic acid (also known as sulfanilic acid), ensuring the safety of your personnel and compliance with environmental regulations. This document is designed to be a practical resource, grounding procedural steps in the chemical principles that underscore their importance.

Core Principles: Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the chemical's properties is essential. 4-Aminobenzenesulfinic acid is a crystalline solid that presents several potential hazards which dictate its handling and disposal requirements.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3][4][5]

  • Allergic Skin Reaction: May cause sensitization upon skin contact.[3][4]

  • Toxicity: Harmful if swallowed.[2][3]

These hazards necessitate the consistent use of appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][6]

Chemical Reactivity:

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

  • Combustibility: While not considered flammable, it may burn at high temperatures, producing toxic fumes such as carbon oxides, nitrogen oxides, and sulfur oxides.[1][2][6]

This reactivity profile demands careful segregation from incompatible chemicals during waste accumulation.

Hazard ClassificationDescriptionSource
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1][4]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation.[1][3][4]
Skin Sensitization Category 1: May cause an allergic skin reaction.[3][4]
Acute Toxicity, Oral Category 4: Harmful if swallowed.[3]

Step-by-Step Disposal Protocol

The fundamental principle of chemical waste management is that disposal methods must align with local, regional, and national regulations.[1][2][6] Chemical waste generators are responsible for correctly classifying their waste.[1] This protocol provides a framework for compliant disposal.

Step 1: Waste Identification and Segregation

  • Identify the Waste Stream: Determine if the waste is pure 4-Aminobenzenesulfinic acid, a solution, or contaminated materials (e.g., gloves, absorbent pads).

  • Immediate Segregation: At the point of generation, separate waste containing 4-Aminobenzenesulfinic acid from other chemical waste streams. Crucially, prevent mixing with incompatible materials like strong oxidizing agents.[5][7]

Step 2: Containerization and Labeling

  • Select a Compatible Container: Use a robust, leak-proof container with a secure lid. For solid waste, a clearly marked bag or drum is suitable. For liquid waste, ensure the container is compatible (e.g., high-density polyethylene) and will not corrode.[8]

  • Proper Labeling: All waste containers must be clearly labeled.[7][8] The label should include:

    • The words "Hazardous Waste"[8]

    • Full Chemical Name: "4-Aminobenzenesulfinic Acid" (or "Sulfanilic Acid")

    • Associated Hazards (e.g., "Irritant," "Sensitizer")

    • Accumulation Start Date

    • Laboratory and Principal Investigator details

Step 3: Managing Different Waste Forms

  • Solid Waste: Collect pure 4-Aminobenzenesulfinic acid powder and grossly contaminated solids (e.g., weigh boats, contaminated paper towels) in a designated, labeled solid waste container.

  • Aqueous Solutions: Collect aqueous solutions in a labeled liquid waste container. Do not dispose of solutions down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department and local regulations.[7][9] Generally, only very dilute solutions of non-hazardous salts may be drain-disposed.[9]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) with trace contamination should be placed in the solid waste container. Non-disposable glassware must be decontaminated by triple-rinsing with a suitable solvent (e.g., water). The first two rinsates must be collected as hazardous waste.[8] After thorough cleaning, the glassware can be reused.

Step 4: Storage and Disposal

  • Secure Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area.[1] Ensure secondary containment is used for liquid waste to prevent spills.[8]

  • Arrange for Pickup: Once the container is full or the accumulation time limit is reached, contact your institution's EHS or hazardous waste management office to arrange for proper disposal.

Visualized Disposal Workflow

This diagram illustrates the decision-making process for handling 4-Aminobenzenesulfinic acid waste in a laboratory setting.

DisposalWorkflow A Generation of 4-Aminobenzenesulfinic Acid Waste B Identify Waste Form A->B C Solid Waste (Pure compound, contaminated items) B->C Solid D Aqueous Solution B->D Liquid E Contaminated Glassware B->E Glassware F Collect in Labeled Solid Waste Container C->F G Collect in Labeled Liquid Waste Container D->G H Triple-Rinse with Solvent E->H J Store Securely in Satellite Accumulation Area F->J G->J I Collect First Two Rinsates as Hazardous Waste H->I I->G K Contact EHS for Waste Pickup J->K

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.